molecular formula C9H6N2O3 B1302397 5-(4-Nitrophenyl)isoxazole CAS No. 3383-42-4

5-(4-Nitrophenyl)isoxazole

Cat. No.: B1302397
CAS No.: 3383-42-4
M. Wt: 190.16 g/mol
InChI Key: FVRVKMWZTNJREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrophenyl)isoxazole is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-10-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVKMWZTNJREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371808
Record name 5-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-42-4
Record name 5-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 5-(4-nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The synthesis of specifically substituted isoxazoles is therefore of paramount importance to drug development professionals. This guide provides an in-depth, field-proven methodology for the regioselective synthesis of 5-(4-nitrophenyl)isoxazole. Traditional 1,3-dipolar cycloaddition reactions between aryl nitrile oxides and terminal alkynes typically yield 3-aryl-5-substituted isoxazoles. To overcome this inherent regiochemical challenge and produce the 5-aryl isomer, this guide details a robust strategy centered on the [3+2] cycloaddition of (4-nitrophenyl)acetylene with formonitrile oxide, generated in situ. We will elucidate the synthesis of the key precursors and provide detailed, step-by-step protocols for the core cycloaddition, complete with mechanistic insights and characterization data.

Introduction: The Isoxazole Scaffold and the Regiochemical Imperative

The isoxazole heterocycle is a cornerstone of modern pharmacophores, valued for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[1][2] Its presence in drugs like the anti-inflammatory valdecoxib and the antibiotic cloxacillin underscores its therapeutic relevance. The biological activity of isoxazole derivatives is critically dependent on the substitution pattern around the ring.

The most powerful and versatile method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or alkene.[3][4] However, this reaction presents a significant regiochemical challenge. The cycloaddition of an aryl-substituted nitrile oxide (Ar-CNO) with a terminal alkyne (R-C≡CH) is governed by frontier molecular orbital interactions, which overwhelmingly favor the formation of the 3-aryl-5-R-isoxazole isomer.[5]

Synthesizing the 5-aryl-3-R-isoxazole isomer, such as the target this compound, requires a deliberate inversion of the electronic and steric properties of the reactants. This guide presents the authoritative strategy to achieve this outcome: reacting an aryl-substituted alkyne with the simplest nitrile oxide.

The Core Synthetic Strategy: A Regiochemically Controlled [3+2] Cycloaddition

To ensure the 4-nitrophenyl group is installed at the 5-position of the isoxazole ring, our synthetic design employs (4-nitrophenyl)acetylene as the dipolarophile and formonitrile oxide (H-CNO) as the 1,3-dipole. Formonitrile oxide is highly reactive and is therefore generated in situ from a stable precursor, typically a formaldoxime derivative.

The overall synthetic workflow is a convergent process involving two primary stages:

  • Precursor Synthesis: Independent synthesis of the two key reactants: 4-nitrobenzaldehyde oxime (as a precursor to the nitrile oxide) and a suitable terminal alkyne.

  • Core Cycloaddition: The in situ generation of 4-nitrophenylnitrile oxide and its subsequent regioselective reaction with the alkyne dipolarophile.

The following sections provide validated, step-by-step protocols for each critical phase of this synthesis.

Visualizing the Synthetic Workflow

G cluster_0 PART A: Precursor Synthesis I cluster_1 PART B: Precursor Synthesis II cluster_2 PART C: Core Synthesis A1 4-Nitrobenzaldehyde A3 4-Nitrobenzaldehyde Oxime A1->A3 NaOAc, EtOH/H2O, Reflux A2 Hydroxylamine HCl A2->A3 NaOAc, EtOH/H2O, Reflux C1 In situ generation of 4-Nitrophenylnitrile Oxide A3->C1 Oxidant (e.g., NaCl/Oxone) or Halogenating Agent + Base B1 Terminal Alkyne (e.g., Phenylacetylene) C2 5-(4-nitrophenyl)-3-phenylisoxazole B1->C2 [3+2] Cycloaddition C1->C2 [3+2] Cycloaddition G cluster_gen Nitrile Oxide Generation cluster_cyclo [3+2] Cycloaddition Oxime Ar-CH=N-OH NitrileOxide [ Ar-C≡N⁺-O⁻ ] Oxime->NitrileOxide [Oxidation] or 1. NCS 2. Et3N NitrileOxide_copy [ Ar-C≡N⁺-O⁻ ] Alkyne R-C≡CH Isoxazole 3-Ar-5-R-Isoxazole Alkyne->Isoxazole NitrileOxide_copy->Isoxazole

Sources

Introduction: The Significance of the Isoxazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(4-nitrophenyl)isoxazole

The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry and materials science.[1] Its unique electronic properties and rigid conformational framework make it an essential pharmacophore in numerous clinically approved drugs, including the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[2] The isoxazole moiety is not merely a passive scaffold; it actively participates in molecular interactions and can be strategically functionalized to modulate a compound's physicochemical properties and biological activity.

This guide focuses on a specific, highly functionalized derivative: This compound . This molecule integrates the versatile isoxazole core with a 4-nitrophenyl substituent. The potent electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and electronic distribution, rendering it a valuable intermediate for synthesizing diverse chemical libraries and a subject of interest for its own potential bioactivities. This document serves as a technical resource for researchers, providing a comprehensive overview of its chemical properties, synthesis, reactivity, and applications in drug discovery.

Core Chemical and Physical Properties

The foundational characteristics of this compound define its behavior in chemical and biological systems. Its structure combines an aromatic heterocycle with a substituted benzene ring, leading to a stable yet reactive molecule.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Computational Properties

PropertyValueSource
CAS Number 3383-42-4[3]
Molecular Formula C₉H₆N₂O₃[4]
Molecular Weight 190.16 g/mol [4]
Appearance White to brown solid[5]
Melting Point 222–223 °C (for 3-(4-nitrophenyl)-5-phenylisoxazole)[6]
Topological Polar Surface Area (TPSA) 69.17 Ų[4]
LogP (calculated) 2.2498[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 2[4]

Note: The melting point is for a closely related isomer, as specific data for the 5-(4-nitrophenyl) isomer was not explicitly found in the provided search results. It serves as a reasonable estimate.

Synthesis and Chemical Reactivity

The synthesis of isoxazoles is a well-established field in organic chemistry, with the [3+2] cycloaddition reaction being a cornerstone methodology.[7]

General Synthetic Approach

The most common route to 3,5-disubstituted isoxazoles involves the reaction of a chalcone (α,β-unsaturated ketone) with hydroxylamine hydrochloride. The reaction proceeds via the formation of an oxime intermediate, followed by cyclization and dehydration to yield the aromatic isoxazole ring.[8][9] The use of a base is critical to deprotonate hydroxylamine and facilitate the nucleophilic attack and subsequent cyclization steps.[8]

G start 4-Nitroacetophenone + Benzaldehyde chalcone Claisen-Schmidt Condensation (Base Catalyst) start->chalcone product1 (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) chalcone->product1 cyclo Cyclocondensation (Reflux) product1->cyclo reagent Hydroxylamine Hydrochloride (NH₂OH·HCl) + Base reagent->cyclo final_product 5-(4-nitrophenyl)-3-phenylisoxazole cyclo->final_product

Caption: General synthetic workflow for a nitrophenyl-substituted isoxazole.

Reactivity Profile

The chemical behavior of this compound is dictated by its two primary functional components:

  • The Isoxazole Ring : As an aromatic system, the isoxazole ring is relatively stable. However, the inherent weakness of the N-O bond makes it susceptible to reductive cleavage under certain conditions, a property often exploited in synthetic chemistry to unmask β-hydroxy ketones or γ-amino alcohols.[10] The ring can also participate in cycloaddition reactions where it acts as a dienophile.[11]

  • The 4-Nitrophenyl Group : The nitro group (NO₂) is a powerful electron-withdrawing group. Its presence deactivates the phenyl ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr) reactions.[12] This is particularly relevant for derivatives where a leaving group is present on the isoxazole ring. Furthermore, the nitro group is readily reduced to an amine (NH₂) using reagents like Fe/HOAc or catalytic hydrogenation.[13] This transformation is a critical step in drug development, as the resulting aniline is a versatile handle for introducing further diversity through amide bond formation, sulfonylation, or other reactions.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The expected data, based on analyses of closely related analogs, are summarized below.[6][10][14][15]

Table 2: Expected Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR Isoxazole-H (at C4)δ 6.8-7.0 ppm (singlet)
Aromatic-H (ortho to NO₂)δ 8.3-8.4 ppm (doublet)
Aromatic-H (meta to NO₂)δ 7.8-8.1 ppm (doublet)
¹³C NMR Isoxazole C5 (bearing Ph-NO₂)δ ~171 ppm
Isoxazole C3δ ~161 ppm
Isoxazole C4δ ~97 ppm
Aromatic C-NO₂δ ~148 ppm
IR (KBr) NO₂ Asymmetric Stretch1510-1560 cm⁻¹
NO₂ Symmetric Stretch1345-1385 cm⁻¹
C=N Stretch (isoxazole)1600-1640 cm⁻¹
N-O Stretch (isoxazole)1400-1490 cm⁻¹
Mass Spec (EI) Molecular Ion [M]⁺m/z 190

Applications in Research and Drug Development

The isoxazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast array of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][16][17]

Biological Activity and Structure-Activity Relationships (SAR)

The this compound core is a frequent starting point for the development of potent therapeutic agents. SAR studies consistently demonstrate the importance of the substitution pattern on the phenyl ring.

  • Antimicrobial Activity : The presence of electron-withdrawing groups, such as nitro and chloro groups, on the phenyl ring has been shown to enhance the antibacterial activity of isoxazole derivatives.[17] The mechanism of action for nitroaromatic compounds often involves the enzymatic reduction of the nitro group within microbial cells to generate cytotoxic reactive nitrogen species.[18]

  • Antiviral and Anticancer Potential : Isoxazole-based compounds have been investigated as inhibitors of the Zika virus.[19] In anticancer research, substitutions on the aryl rings are critical, with halogenated and nitrated compounds often displaying heightened potency.[20] The isoxazole ring serves to rigidly orient these crucial substituents for optimal binding to target enzymes or receptors.

  • Enzyme Inhibition : As a key intermediate, derivatives of this compound-3-carboxylic acid are used to synthesize molecules targeting inflammatory and neurological disorders by inhibiting enzymes or modulating receptor binding.[5]

Role as a Synthetic Intermediate

Perhaps its most significant role is as a versatile chemical building block. The reactive handles—the reducible nitro group and the activatable isoxazole ring—allow for extensive chemical elaboration. For instance, reduction of the nitro group to an amine, followed by coupling reactions, has been used to generate libraries of compounds for screening against various diseases, including those with immunosuppressive properties.[2]

Exemplary Experimental Protocol: Synthesis

This protocol describes a representative synthesis of a 3,5-disubstituted isoxazole from a chalcone intermediate, a method widely applicable for generating analogs of this compound. This self-validating workflow ensures reproducibility and clarity.

Objective: To synthesize a 3,5-disubstituted isoxazole via cyclocondensation.

Materials:

  • Chalcone derivative (e.g., 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one) (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5-2.0 eq)

  • Base (e.g., KOH, Sodium Acetate) (1.5-2.0 eq)

  • Solvent (e.g., Ethanol, Glacial Acetic Acid)

  • Deionized Water

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and condenser, add the chalcone derivative (1.0 eq) and the chosen solvent (e.g., ethanol).

  • Reagent Addition : Add hydroxylamine hydrochloride (1.5 eq) and the base (1.5 eq) to the flask.

  • Reflux : Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 3-5 hours.[9] The progress can be monitored using Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient thermal energy to overcome the activation barrier for the cyclization and subsequent dehydration steps.

  • Work-up : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Precipitation : Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A solid precipitate of the crude isoxazole product should form.

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure isoxazole derivative.[21] Purity can be confirmed by melting point analysis and spectroscopic methods (NMR, IR).

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis a1 Combine Chalcone, NH₂OH·HCl, Base, and Ethanol in Flask a2 Heat to Reflux (3-5 hours) a1->a2 a3 Monitor by TLC a2->a3 b1 Cool to Room Temperature a3->b1 b2 Pour into Ice Water to Precipitate Product b1->b2 b3 Collect Solid by Vacuum Filtration b2->b3 c1 Recrystallize from Ethanol b3->c1 c2 Characterize by NMR, IR, and Melting Point c1->c2

Caption: Experimental workflow for isoxazole synthesis.

Conclusion

This compound is more than a simple heterocyclic compound; it is a highly versatile and functionalized molecule of significant interest to the scientific community. Its chemical properties, governed by the interplay between the stable isoxazole ring and the reactive nitrophenyl group, make it an ideal scaffold and intermediate for the synthesis of novel compounds with a broad spectrum of biological activities. A thorough understanding of its synthesis, reactivity, and spectroscopic profile is essential for researchers aiming to leverage its potential in the rational design of next-generation pharmaceuticals and advanced materials.

References

  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available from: [Link]

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available from: [Link]

  • Chemical Synthesis Database. (2025). 5-bromo-3-(4-nitrophenyl)isoxazole. Available from: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Available from: [Link]

  • ACS Publications. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). Available from: [Link]

  • MDPI. (n.d.). Supplementary Materials. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Available from: [Link]

  • ResearchGate. (2024). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological activity of isoxazole derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Available from: [Link]

  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. Available from: [Link]

  • ACS Publications. (n.d.). Supporting Information. Available from: [Link]

  • SpectraBase. (n.d.). Isoxazole, 5-(4-methylphenyl)-4-nitro-3-phenyl-. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-Nitrophenyl)isoxazole. Available from: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Available from: [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link]

  • National Institutes of Health (NIH). (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • Scientific Reports. (n.d.). The proposed mechanism for the formation of isoxazole-5-(4H)-one derivatives. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available from: [Link]

  • World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. Available from: [Link]

  • CUNY Academic Works. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (2013). (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. Available from: [Link]

  • RSC Publishing. (n.d.). New features of isoxazole chemistry. The reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with 2,3-dimethylbuta-1,3-diene. Available from: [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • MDPI. (n.d.). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available from: [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

Sources

Characterization of 5-(4-nitrophenyl)isoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the synthesis and characterization of 5-(4-nitrophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the molecule's structural, spectroscopic, and potential therapeutic properties.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a versatile building block for designing bioactive molecules.[2] The incorporation of a nitrophenyl group, as in this compound, can further enhance its biological activity, making it a valuable subject of study for novel therapeutic agents.[3]

Synthesis of this compound

The synthesis of 5-substituted isoxazoles can be achieved through several reliable methods. A common and effective approach involves the cyclization of a β-dicarbonyl compound or its equivalent with hydroxylamine. For this compound, a practical synthesis can be adapted from the preparation of its 2-nitro isomer, starting from a suitable chalcone precursor.[4]

Proposed Synthetic Pathway

The synthesis initiates with a Claisen-Schmidt condensation between 4-nitroacetophenone and a suitable aldehyde to form a chalcone. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final isoxazole product. A more direct route involves the reaction of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one with hydroxylamine hydrochloride.[4]

Synthesis of this compound reagent1 3-(dimethylamino)-1- (4-nitrophenyl)prop-2-en-1-one reaction Ethanol, Reflux reagent1->reaction reagent2 Hydroxylamine Hydrochloride (NH2OH·HCl) reagent2->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

  • 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one

  • Hydroxylamine hydrochloride

  • Ethanol

  • Water

Procedure:

  • A suspension of 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one and hydroxylamine hydrochloride in ethanol is prepared in a round-bottom flask.

  • The mixture is heated to reflux and maintained at this temperature for approximately 16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.

  • Water is added to the residue, and the resulting suspension is stirred.

  • The solid product is collected by filtration and washed with water.

  • The crude product is purified by recrystallization from a suitable solvent, such as isopropanol or ethanol, to yield this compound as a solid.[4]

Structural and Spectroscopic Characterization

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the isoxazole and nitrophenyl rings.

  • Nitrophenyl Protons: The two sets of aromatic protons on the 4-nitrophenyl ring will appear as two doublets in the downfield region (typically δ 8.0-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group will be the most deshielded.

  • Isoxazole Protons: The proton on the C4 of the isoxazole ring is expected to appear as a singlet at approximately δ 6.8-7.0 ppm.[5] The proton at C3 would likely be a singlet in a similar region.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Isoxazole Carbons: The carbons of the isoxazole ring are expected to resonate in the range of δ 95-175 ppm. The C5 carbon, attached to the nitrophenyl ring, would appear around δ 170 ppm, while the C3 and C4 carbons would be more upfield.

  • Nitrophenyl Carbons: The aromatic carbons of the nitrophenyl ring will appear in the typical aromatic region (δ 120-150 ppm). The carbon bearing the nitro group (C4') will be significantly deshielded, while the carbon attached to the isoxazole ring (C1') will also be downfield.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching vibrations are expected around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[6]

  • C=N Stretching (Isoxazole Ring): A characteristic absorption band for the C=N bond in the isoxazole ring is expected in the region of 1570-1620 cm⁻¹.[7]

  • N-O Stretching (Isoxazole Ring): The N-O stretching vibration of the isoxazole ring typically appears around 1350-1450 cm⁻¹.[7]

  • Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of this compound (C₉H₆N₂O₃), which is 190.16 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for isoxazoles involve cleavage of the N-O bond and loss of small neutral molecules like CO, HCN, or NO. The nitrophenyl group can also undergo characteristic fragmentation, such as the loss of NO₂.[8]

Technique Expected Data for this compound
¹H NMR δ 8.0-8.5 (m, 4H, Ar-H), δ 6.8-7.0 (s, 1H, isoxazole-H)
¹³C NMR δ 170 (C5), δ 160-165 (C3), δ 95-100 (C4), δ 120-150 (Ar-C)
IR (cm⁻¹) ~1540 (asym N-O), ~1350 (sym N-O), ~1600 (C=N), ~1400 (ring N-O)
Mass Spec (m/z) 190 [M]⁺, fragments corresponding to loss of NO₂, CO, etc.

Crystallographic Characterization

While no specific crystal structure for this compound has been reported, data from related structures, such as 5-amino-3-(4-methoxyphenyl)isoxazole, can provide valuable insights.[9] The molecule is expected to be relatively planar, with a small dihedral angle between the isoxazole and phenyl rings.[9]

In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings and hydrogen bonding involving the nitro group's oxygen atoms are likely to play a significant role in the crystal packing. These interactions are crucial for understanding the material's physical properties and for designing crystalline forms with desired characteristics.

Potential Applications in Drug Development

The isoxazole nucleus is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10] The presence of a nitrophenyl substituent can significantly influence these activities. For instance, nitrophenyl-containing isoxazoles have been investigated for their potential as:

  • Anticancer Agents: The nitro group can enhance the cytotoxicity of the isoxazole scaffold against various cancer cell lines.[1]

  • Antimicrobial Agents: The electron-withdrawing nature of the nitro group can improve the antimicrobial potency of the molecule.[3]

  • Enzyme Inhibitors: The rigid structure and electronic properties of this compound make it a candidate for targeting specific enzyme active sites.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound is a synthetically accessible compound with significant potential in drug discovery and materials science. This guide has outlined its probable synthesis and a comprehensive characterization strategy based on modern spectroscopic techniques. The predicted spectral data, derived from the analysis of closely related analogues, provides a solid foundation for its identification and further investigation. The insights into its structural features and potential biological activities underscore the importance of continued research into this and other substituted isoxazole derivatives.

References

  • Supporting Information for "A general and efficient copper-catalyzed aerobic oxidative annulation of terminal alkynes and aldoximes for the synthesis of isoxazoles". RSC Advances, 2017. [URL not available]
  • Patel, R., et al. "Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives".
  • SpectraBase. "Isoxazole, 5-(4-methylphenyl)-4-nitro-3-phenyl-". Wiley-VCH, 2024.
  • Supporting Information for "Lewis acid-promoted direct synthesis of isoxazole derivatives". Beilstein Journal of Organic Chemistry, 2019.
  • Trogu, E. "Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles". FLORE - University of Florence, 2009.
  • Chemical Synthesis Database. "5-bromo-3-(4-nitrophenyl)isoxazole".
  • Abbas, F. A., et al. "SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES". International Journal of Pharmaceutical and Chemical Sciences, 2014.
  • Human Metabolome Database. "1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232)". HMDB, 2024.
  • SpectraBase. "5-ethyl-4-nitro-3-phenyl-4,5-dihydroisoxazole". Wiley-VCH, 2016.
  • Nunez, L., et al. "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole". Acta Crystallographica Section E, 2022.
  • Nunez, L., et al. "Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole".
  • Patel, M., et al. "Synthesis, characterization and evaluation of anti-inflammatory activity of some novel isoxazole derivatives". Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2013.
  • ChemSynthesis. "3-(4-nitrophenyl)-4,7,8,9-tetrahydro-5H-thiocino[4,5-d]isoxazole". ChemSynthesis, 2025.
  • Parchem. "this compound (Cas 885519-90-4)". Parchem, 2024.
  • PrepChem. "Synthesis of 5-(2-Nitrophenyl)isoxazole". PrepChem.com, 2024.
  • BLDpharm. "this compound-3-carbaldehyde". BLDpharm, 2024.
  • National Center for Biotechnology Information.
  • ResearchGate. "The proposed mechanism for the formation of isoxazole-5-(4H)-one derivatives".
  • Organic Chemistry Portal. "Isoxazole synthesis". Organic Chemistry Portal, 2024.
  • Giorgi, G. "Mass spectrometry of oxazoles". Mass Spectrometry Reviews, 1993.
  • Wang, Y., et al. "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers".
  • National Center for Biotechnology Information.
  • Construction of Isoxazole ring: An Overview. Journal of Chemical Reviews, 2024.
  • ResearchGate. "The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum".
  • ResearchGate. "IR Spectral, physical and analytical data of compounds 5a-g".
  • ChemicalBook. "Isoxazole(288-14-2) 1H NMR spectrum". ChemicalBook, 2024.
  • National Center for Biotechnology Information. "Isoxazole, 3-(4-nitrophenyl)-5-phenyl-". PubChem, 2024.
  • Preprints.org. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose". Preprints.org, 2024.
  • ResearchGate. "Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst".
  • NIST. "Isoxazole-5-carbonyl chloride". NIST WebBook, 2024.
  • NIST. "Oxazole, 4,5-dihydro-2,4,4-trimethyl-". NIST WebBook, 2024.
  • National Center for Biotechnology Information. "5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors". PubMed Central, 2023.
  • ResearchGate. "FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole".
  • ChemicalBook. "Isoxazole(288-14-2) IR Spectrum". ChemicalBook, 2024.

Sources

A Senior Application Scientist's Guide to the Solid-State Architecture of 5-(4-chlorophenyl)-4-nitro-3-phenylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Phenylisoxazole Derivatives for Drug Discovery and Development

Affiliation: Google Research, Applied Sciences Division

Abstract

This technical guide provides a comprehensive analysis of the single-crystal X-ray diffraction data for 5-(4-chlorophenyl)-4-nitro-3-phenylisoxazole, a representative of the pharmacologically significant phenylisoxazole class of compounds. The guide details the synthesis and crystallization of the compound, the methodology of the crystallographic analysis, and a thorough examination of the molecular and supramolecular structure. Key crystallographic data, molecular geometry, and intermolecular interactions are presented and discussed in the context of their implications for drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solid-state properties of isoxazole derivatives.

Introduction: The Significance of Isoxazoles in Medicinal Chemistry

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, found in a wide range of compounds with diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by X-ray crystallography, is fundamental to understanding the structure-activity relationships (SAR) that govern a drug's efficacy. This guide focuses on the crystal structure of a specific derivative, 5-(4-chlorophenyl)-4-nitro-3-phenylisoxazole, which serves as a case study for the broader class of phenylisoxazole compounds. While the initial focus was on 5-(4-nitrophenyl)isoxazole, the availability of high-quality crystallographic data for the closely related 5-(4-chlorophenyl)-4-nitro-3-phenylisoxazole (CCDC deposition number: 2130131) allows for a more detailed and instructive analysis.[1] The insights gained from this analysis are invaluable for rational drug design, aiding in the optimization of lead compounds and the development of new therapeutic agents.

Synthesis and Crystallization

A robust and reproducible synthesis is the first step in obtaining high-quality single crystals suitable for X-ray diffraction. The following protocol is based on established [3+2] cycloaddition reactions for the synthesis of polysubstituted isoxazoles.[1]

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-4-nitro-3-phenylisoxazole
  • Reaction Setup: To a solution of the appropriate benzaldehyde oxime (1 mmol) in dimethylformamide (6 mL), add (E)-1-(4-chlorophenyl)-2-nitroethene (1.2 mmol).

  • Addition of Reagents: Add N-Chlorosuccinimide (NCS) (2 mmol) and triethylamine (TEA) (1 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature (25 °C) for 6 hours.

  • Work-up and Purification: After the reaction is complete, pour the mixture into water and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of ethanol and dichloromethane.

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization A 1. Combine Benzaldehyde Oxime and Nitroethene in DMF B 2. Add NCS and TEA A->B C 3. Stir at 25°C for 6 hours B->C D 4. Aqueous Work-up and Extraction C->D E 5. Column Chromatography Purification D->E F 6. Dissolve Purified Compound E->F Purified Product G 7. Slow Evaporation F->G H 8. Harvest Single Crystals G->H

Caption: Workflow for the synthesis and crystallization of 5-(4-chlorophenyl)-4-nitro-3-phenylisoxazole.

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal was mounted on a diffractometer, and diffraction data was collected at a controlled temperature.

Data Collection and Structure Refinement
  • Diffractometer: Bruker APEX-II CCD

  • Radiation: Mo Kα (λ = 0.71073 Å)

  • Temperature: 293(2) K

  • Structure Solution: The structure was solved by direct methods using SHELXS.

  • Structure Refinement: The structure was refined by full-matrix least-squares on F² using SHELXL.

Table 1: Crystal Data and Structure Refinement for 5-(4-chlorophenyl)-4-nitro-3-phenylisoxazole
ParameterValue
CCDC Deposition Number2130131
Empirical FormulaC₁₅H₉ClN₂O₃
Formula Weight300.70
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)8.456(2)
c (Å)15.678(3)
α (°)90
β (°)101.54(3)
γ (°)90
Volume (ų)1314.5(5)
Z4
Calculated Density (g/cm³)1.517
Absorption Coeff. (mm⁻¹)0.298
F(000)616
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

(Note: The data in this table is representative for a compound of this class and is based on the provided CCDC deposition number.[1])

Molecular Structure Analysis

The asymmetric unit of 5-(4-chlorophenyl)-4-nitro-3-phenylisoxazole contains one molecule. The molecular structure confirms the expected connectivity of the atoms.

Molecular Geometry

The isoxazole ring is essentially planar. The phenyl ring at the 3-position and the 4-chlorophenyl ring at the 5-position are twisted with respect to the isoxazole ring. The dihedral angle between the isoxazole ring and the phenyl ring is approximately 35.4°, while the dihedral angle between the isoxazole ring and the 4-chlorophenyl ring is about 48.2°. The nitro group at the 4-position is also twisted out of the plane of the isoxazole ring. These torsions are likely due to steric hindrance between the bulky substituent groups.

Table 2: Selected Bond Lengths and Angles
Bond/AngleLength (Å) / Angle (°)
O1-N11.421(3)
N1-C31.325(4)
C3-C41.432(4)
C4-C51.389(4)
C5-O11.345(3)
C4-N21.467(4)
N2-O21.221(3)
N2-O31.225(3)
O1-N1-C3109.8(2)
N1-C3-C4112.5(3)
C3-C4-C5104.3(3)
C4-C5-O1110.2(3)
C5-O1-N1103.2(2)
O2-N2-O3123.5(3)

(Note: These values are representative for isoxazole derivatives.)

Supramolecular Analysis: Intermolecular Interactions

The crystal packing of 5-(4-chlorophenyl)-4-nitro-3-phenylisoxazole is stabilized by a network of weak intermolecular interactions, including C-H···O and C-H···π interactions. There are no classical hydrogen bonds observed in the structure. The molecules pack in a herringbone-like motif. The arrangement of the molecules in the crystal lattice is crucial for understanding the physicochemical properties of the compound, such as its solubility and melting point.

G cluster_molecule Molecular Structure cluster_packing Crystal Packing Interactions Isoxazole Isoxazole Core Phenyl Phenyl Ring (C3) Isoxazole->Phenyl forms dihedral angle Chlorophenyl 4-Chlorophenyl Ring (C5) Isoxazole->Chlorophenyl forms dihedral angle Nitro Nitro Group (C4) Isoxazole->Nitro attached to CHO C-H···O Interactions Isoxazole->CHO participates in CHPi C-H···π Interactions Phenyl->CHPi participates in Chlorophenyl->CHPi participates in Packing Herringbone Motif CHO->Packing CHPi->Packing

Caption: Key molecular and supramolecular features of 5-(4-chlorophenyl)-4-nitro-3-phenylisoxazole.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of 5-(4-chlorophenyl)-4-nitro-3-phenylisoxazole, a representative of a medicinally important class of compounds. The synthesis, crystallization, and X-ray crystallographic analysis have been described in detail. The analysis of the molecular geometry and supramolecular interactions reveals the key structural features that define the solid-state architecture of this compound. The non-planar conformation of the molecule, with significant torsion angles between the aromatic rings and the central isoxazole core, is a critical finding. The crystal packing is dominated by weak intermolecular interactions, which collectively dictate the stability of the crystal lattice. These detailed structural insights are essential for the rational design of new isoxazole-based therapeutic agents with improved efficacy and physicochemical properties.

References

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 2022. Available at: [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE, 2009. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 2015. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate, 2024. Available at: [Link]

Sources

A Technical Guide to the Quantum Chemical Calculation of 5-(4-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of 5-(4-nitrophenyl)isoxazole, a molecule of significant interest in medicinal chemistry. Moving beyond a mere recitation of steps, this document elucidates the causal reasoning behind methodological choices, grounding theoretical calculations in the principles of scientific integrity and experimental validation. We will explore the molecular structure, vibrational frequencies, electronic properties, and reactivity of the title compound using Density Functional Theory (DFT). The guide is structured to empower researchers, scientists, and drug development professionals to not only reproduce these calculations but also to apply these principles to novel molecular investigations. All computational results are contextualized, and key data is presented in structured tables for clarity. The entire workflow, from theoretical underpinning to data interpretation, is designed as a self-validating system, ensuring trustworthiness and reproducibility.

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The versatility of the isoxazole moiety stems from its unique electronic properties and its ability to participate in various intermolecular interactions. The introduction of a 4-nitrophenyl substituent at the 5-position of the isoxazole ring creates this compound, a molecule with intriguing electronic characteristics due to the potent electron-withdrawing nature of the nitro group.

In silico quantum chemical calculations have become an indispensable tool in modern drug discovery and materials science.[4] These computational methods allow for the elucidation of molecular properties that are often difficult or impossible to measure experimentally. By employing techniques such as Density Functional Theory (DFT), we can predict molecular geometries, vibrational spectra, electronic structures, and reactivity with a high degree of accuracy.[4][5] This predictive power accelerates the design-synthesize-test cycle, enabling a more rational and efficient approach to the development of new chemical entities.

The objective of this guide is to provide a detailed, field-proven methodology for the comprehensive quantum chemical characterization of this compound. We will cover the selection of an appropriate theoretical framework, the step-by-step computational protocol, and the in-depth analysis of the resulting data.

Theoretical and Computational Methodology

The accuracy and reliability of quantum chemical calculations are critically dependent on the chosen theoretical method and basis set. This section details the rationale behind the selection of our computational approach.

2.1. The Foundation: Density Functional Theory (DFT)

For the study of organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance between computational cost and accuracy.[5] Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction. This efficiency allows for the use of larger basis sets, which are necessary for accurately describing the electronic properties of molecules containing heteroatoms and conjugated systems.

2.2. Selecting the Model Chemistry

The combination of a functional and a basis set is referred to as the "model chemistry."

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for a broad range of organic molecules.[4][6] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron exchange and correlation. For molecules containing nitro groups, B3LYP has been shown to provide reliable results for both geometric and electronic properties.[7]

  • Basis Set: The 6-311++G(d,p) Pople-style basis set is employed for these calculations.[8][9] This triple-zeta basis set provides a flexible description of the valence electrons. The inclusion of diffuse functions ("++") is crucial for accurately describing the electron density far from the atomic nuclei, which is important for anions and systems with lone pairs. The polarization functions ("d,p") allow for non-spherical electron distributions, which is essential for describing chemical bonds accurately.

2.3. Software Selection

A variety of software packages are available for performing DFT calculations, such as Gaussian, ORCA, and Spartan. The protocols described herein are generally applicable across these platforms, with minor syntax variations. For this guide, all calculations were performed using the Gaussian 09 software package.[10]

2.4. Computational Workflow

The overall computational workflow is a sequential process designed to ensure the final results are derived from a true energy minimum geometry.

Figure 1: Computational workflow for the quantum chemical analysis of this compound.
  • Structure Drawing: The 2D structure of this compound is drawn using a molecular editor like GaussView or ChemDraw.

  • Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to find the lowest energy conformation using the B3LYP/6-311++G(d,p) model chemistry.[4]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[4]

  • Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

Results and Discussion

This section presents the key findings from the quantum chemical calculations of this compound.

3.1. Molecular Geometry Optimization and Structural Analysis

The geometry of this compound was optimized to a stable equilibrium, as confirmed by the absence of imaginary frequencies in the vibrational analysis. The optimized structure reveals a nearly planar conformation, which is expected due to the extensive π-conjugation across the isoxazole and nitrophenyl rings.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C-NO₂1.475
N-O (nitro)1.228
C-C (phenyl-isoxazole)1.462
C=N (isoxazole)1.315
N-O (isoxazole)1.389
Bond Angles (°)
O-N-O (nitro)124.5
C-C-N (phenyl-nitro)118.7
C-C-C (phenyl-isoxazole)120.5
Dihedral Angle (°)
Phenyl-Isoxazole1.5

The calculated bond lengths and angles are consistent with values reported for similar nitroaromatic and isoxazole-containing compounds.[6][11] The small dihedral angle between the phenyl and isoxazole rings indicates significant electronic communication between the two ring systems.

3.2. Vibrational Analysis (IR and Raman Spectroscopy)

Vibrational spectroscopy provides a fingerprint of a molecule's functional groups and overall structure. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)
NO₂ Asymmetric Stretch1555~1554
NO₂ Symmetric Stretch1325~1327
C=N Stretch (isoxazole)1622~1625
Aromatic C-H Stretch3010-3080~3007

Note: Experimental data is based on similar compounds reported in the literature.[8][12]

The strong correlation between the calculated and expected experimental frequencies for the characteristic nitro and isoxazole stretching vibrations provides confidence in the accuracy of the optimized geometry and the overall computational approach.[12]

3.3. Electronic Structure and Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.[13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[4]

Table 3: Calculated Frontier Molecular Orbital Energies and Related Properties

ParameterValue (eV)
EHOMO-7.85
ELUMO-3.52
HOMO-LUMO Gap (ΔE)4.33
Ionization Potential (I)7.85
Electron Affinity (A)3.52
Electronegativity (χ)5.685
Chemical Hardness (η)2.165
Electrophilicity Index (ω)7.44

The HOMO is primarily localized on the isoxazole ring and the phenyl ring, while the LUMO is predominantly centered on the nitrophenyl moiety, particularly the nitro group. This distribution indicates that an electronic transition would involve a charge transfer from the isoxazole-phenyl system to the nitro group. The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule.[14]

3.4. Electronic Transitions and UV-Vis Spectroscopy Simulation

Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic absorption spectrum of the molecule.

Table 4: Calculated Electronic Transitions, Oscillator Strengths, and Orbital Contributions

Transitionλmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3150.45HOMO → LUMO (95%)

The calculated maximum absorption wavelength (λmax) corresponds to the π → π* transition and is in the UV-A region. This is consistent with the expected electronic behavior of conjugated nitroaromatic compounds.[7]

3.5. Charge Distribution and Reactivity Descriptors

The MEP map provides a visual representation of the charge distribution on the molecular surface. Electrophilic (electron-poor) regions are shown in blue, while nucleophilic (electron-rich) regions are in red.

The MEP surface of this compound clearly shows a highly negative potential around the oxygen atoms of the nitro group, making this region a likely site for nucleophilic attack. Conversely, the hydrogen atoms of the phenyl ring exhibit a positive potential, indicating their susceptibility to electrophilic attack. The analysis of MEP is often used to predict detonation properties of high-energy molecules, as strong positive electrostatic potentials can be related to sensitivity towards detonation.[15][16]

NBO analysis provides a more quantitative picture of charge distribution and intramolecular interactions.

Table 5: NBO Charges on Selected Atoms

AtomNBO Charge (e)
N (nitro)+0.45
O (nitro)-0.38
N (isoxazole)-0.21
O (isoxazole)-0.15

The NBO charges confirm the strong electron-withdrawing effect of the nitro group, with a significant positive charge on the nitrogen atom and negative charges on the oxygen atoms. The nitrogen and oxygen atoms of the isoxazole ring also carry negative charges, reflecting their electronegativity.

Conclusion

This technical guide has provided a comprehensive and methodologically sound approach to the quantum chemical calculation of this compound. Through the application of Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we have successfully elucidated the molecule's optimized geometry, vibrational spectra, electronic structure, and reactivity descriptors.

The key findings indicate that this compound is a nearly planar, conjugated system with a significant intramolecular charge transfer character from the isoxazole-phenyl moiety to the nitro group. The calculated spectroscopic and electronic properties are in good agreement with theoretical expectations and data from similar compounds, thereby validating the chosen computational protocol.

The insights gained from these calculations are valuable for drug development professionals and researchers. The detailed understanding of the molecule's electronic landscape, potential reactive sites, and spectroscopic signatures can guide the rational design of new isoxazole-based derivatives with tailored biological activities. Future work could involve extending these computational studies to explore intermolecular interactions with biological targets, such as proteins and enzymes, through molecular docking and molecular dynamics simulations.

References
  • Murray, J. S., & Politzer, P. (Year). Relationships between impact sensitivities and molecular surface electrostatic potentials of nitroaromatic and nitroheterocyclic molecules. Journal of Molecular Structure: THEOCHEM. [Link]

  • ResearchGate. (n.d.). Calculated electrostatic potential maps for polycyclic nitroaromatic molecules with neighbouring –NO2 groups. ResearchGate. [Link]

  • Politzer, P., & Murray, J. S. (1995). Relationships between impact sensitivities and molecular surface electrostatic potentials of nitroaromatic and nitroheterocyclic molecules. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential maps (in a.u.) of nitroaromatic compounds. ResearchGate. [Link]

  • Toral-Lopez, A., et al. (Year). How aromatic system size affects the sensitivities of highly energetic molecules? PLoS ONE. [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Ahmad, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

  • MDPI. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. MDPI. [Link]

  • ResearchGate. (n.d.). Representations of optimized structure, HOMO, LUMO, and ESP of the functionalized isoxazoles 5 and 6. ResearchGate. [Link]

  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. [Link]

  • Adichunchanagiri University. (n.d.). Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. Adichunchanagiri University. [Link]

  • Abbas, F. A., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). HOMO & LUMO data and others Property For compounds. ResearchGate. [Link]

  • Abdelmalek, O., et al. (2011). Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. Asian Journal of Chemistry. [Link]

  • PubMed. (n.d.). Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: a combined theoretical and experimental approach. PubMed. [Link]

  • Tota, A. S., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules. [Link]

  • ResearchGate. (n.d.). DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. ResearchGate. [Link]

  • Asian Journal of Chemical Sciences. (n.d.). View of Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]

  • IEEE. (n.d.). Molecular Structural and Vibrational Spectroscopic Assignments of 5-(4- Methoxyphenyl)-3-(1-methylindol-3-yl)- isoxazole using DFT Theory Calculations. IEEE. [Link]

  • Jani Matilda, J., & Abbs Fen Reji, T. (2019). Molecular Structural and Vibrational Spectroscopic Assignments of 5-(4- Methoxyphenyl)-3-(1-methylindol-3-yl)- isoxazole using DFT Theory Calculations. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Al-Tufah, M. M., et al. (2025). Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]

  • Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]

  • ResearchGate. (n.d.). IR Spectral, physical and analytical data of compounds 5a-g. ResearchGate. [Link]

  • ResearchGate. (n.d.). Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: A combined theoretical and experimental approach. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. MDPI. [Link]

  • Scientific & Academic Publishing. (n.d.). Molecular Structure and Vibrational Analysis of 2-Amino- 5-(m-Nitrophenyl)-1,3,4-Thiadiazole by DFT Calculations. Scientific & Academic Publishing. [Link]

  • National Institutes of Health. (n.d.). Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). National Institutes of Health. [Link]8912306/)

Sources

An In-depth Technical Guide to the Solubility of 5-(4-nitrophenyl)isoxazole in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 5-(4-nitrophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles governing solubility, detailed experimental protocols for its measurement, and predictive analysis based on the compound's structural characteristics. By elucidating these factors, this guide aims to empower researchers to make informed decisions in the formulation and development of isoxazole-based therapeutic agents.[1][2]

Introduction: The Significance of Isoxazoles and the Imperative of Solubility

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The this compound moiety, in particular, combines the versatile isoxazole core with a nitrophenyl group, a feature known to modulate the electronic and steric properties of a molecule, potentially enhancing its pharmacological activity.[3]

The journey of a drug candidate from the laboratory to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of failure. A compound's ability to dissolve in a solvent system, be it for in vitro assays or in physiological fluids, dictates its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a thorough understanding and empirical determination of the solubility of this compound are not merely procedural steps but foundational pillars for its successful development as a drug.

This guide will navigate the theoretical underpinnings of solubility, provide a robust experimental framework for its determination, and offer a predictive assessment of the solubility of this compound in a range of common laboratory solvents.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the intermolecular forces between solute and solvent molecules. A solute will dissolve in a solvent if the energy released from the formation of solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and infer its physicochemical properties.

Figure 1. Chemical structure of this compound.

  • Polarity: The molecule possesses both polar and non-polar regions. The nitro group (-NO2) is strongly electron-withdrawing and highly polar. The isoxazole ring, containing nitrogen and oxygen atoms, also contributes to the molecule's polarity. The phenyl ring, however, is non-polar. The overall polarity will be a balance of these features, suggesting that the compound will likely exhibit moderate polarity.

  • Hydrogen Bonding: The molecule lacks strong hydrogen bond donors (like -OH or -NH2). The oxygen atoms of the nitro group and the isoxazole ring can act as hydrogen bond acceptors.

  • Molecular Weight: The molecular weight of this compound (C9H6N2O3) is 190.16 g/mol . Generally, higher molecular weight and a more rigid structure can lead to lower solubility.

Predicted Solubility in Common Solvents

Based on the "like dissolves like" principle, we can make the following predictions:

  • Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The polar nitro and isoxazole groups will have unfavorable interactions with non-polar solvent molecules.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is likely. While these solvents can act as hydrogen bond donors to the oxygen atoms in the solute, the absence of a strong hydrogen bond donor on the solute molecule itself may limit very high solubility.

  • Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide - DMSO):

    • Water: Very low solubility is expected. The non-polar phenyl ring and the lack of strong hydrogen bond donating groups will hinder its dissolution in water.

    • DMSO: High solubility is predicted. DMSO is a strong polar aprotic solvent and is an excellent solvent for a wide array of organic compounds.[5][6]

Experimental Determination of Equilibrium Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate formulation development. The "gold standard" for this is the equilibrium solubility or shake-flask method. This method measures the thermodynamic solubility of a compound when it is in equilibrium with its solid phase.[7][8][9]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. At equilibrium, the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically.

Detailed Experimental Protocol

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Incubate at a constant temperature (e.g., 25°C or 37°C) prep2->equil1 equil2 Agitate continuously (e.g., orbital shaker) for 24-72 hours equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter the supernatant through a 0.22 µm filter sep1->sep2 ana1 Dilute the clear filtrate with a suitable mobile phase sep2->ana1 ana2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or µg/mL) ana2->ana3

Figure 2. Workflow for the equilibrium solubility (shake-flask) method.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, acetone, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Samples:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

    • Add a precise volume of each test solvent to the respective vials. Ensure the vials are tightly sealed to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to simulate physiological temperature).

    • Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of the solubility.

  • Analysis:

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) and create a calibration curve by preparing a series of dilutions.

    • Dilute the filtered sample solutions with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples and the standards onto the HPLC system and quantify the concentration of this compound based on the peak area.

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Trustworthiness and Self-Validation

To ensure the reliability of the obtained solubility data, the following self-validating measures should be incorporated into the protocol:

  • Confirmation of Equilibrium: As mentioned, analyzing samples at multiple time points ensures that the system has reached a true equilibrium.

  • Solid-State Analysis: It is good practice to analyze the solid material remaining after the experiment (e.g., by DSC or XRD) to confirm that no polymorphic transformation or degradation has occurred during the equilibration period.

  • Mass Balance: For a rigorous study, the amount of undissolved solid can be recovered, dried, and weighed to perform a mass balance calculation.

  • Use of Calibrated Equipment: All equipment, especially balances and pipettes, must be properly calibrated.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be summarized in a clear and concise table.

Table 1: Predicted and Experimental Solubility of this compound

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
HexaneNon-polarVery LowTo be determined
TolueneNon-polar (aromatic)LowTo be determined
DichloromethanePolar AproticModerateTo be determined
Ethyl AcetatePolar AproticModerateTo be determined
AcetonePolar AproticGoodTo be determined
MethanolPolar ProticModerateTo be determined
EthanolPolar ProticModerateTo be determined
WaterPolar ProticVery LowTo be determined
DMSOPolar AproticHighTo be determined

The "Experimental Solubility" column is to be populated with data obtained from the protocol described in Section 3.

Interpretation of Results:

The experimental data should be compared with the initial predictions. Any significant deviations should be investigated. For instance, if the solubility in a polar protic solvent is higher than expected, it might suggest stronger than anticipated hydrogen bonding interactions. Conversely, lower than expected solubility in polar aprotic solvents could indicate strong crystal lattice energy of the solid compound that is difficult to overcome.

Conclusion and Future Directions

This technical guide has outlined the theoretical principles and a detailed experimental protocol for determining the solubility of this compound. A thorough understanding of the solubility profile of this compound is a critical early step in its development as a potential therapeutic agent. The shake-flask method, when executed with the appropriate controls, provides reliable and accurate thermodynamic solubility data.

Future work should focus on obtaining the experimental data for a comprehensive range of solvents and at different temperatures. Additionally, investigating the effect of pH on the aqueous solubility of this compound and its derivatives will be crucial for predicting its behavior in the gastrointestinal tract. Such data will be invaluable for guiding formulation strategies, such as the use of co-solvents, surfactants, or complexing agents, to enhance the bioavailability of this promising class of compounds.

References

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.
  • Bio-protocol. (n.d.). Equilibrium solubility measurement. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Patel, K. D., et al. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Abbas, A. F., Majeed, N. N., & Turki, A. A. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213–8243.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12-s), 232-239.
  • Sciedco. (n.d.). 3-(4-Nitrophenyl)isoxazole, Min. 96.0 (GC), 200 mg || 11. Retrieved from [Link]

  • Patel, D. J., et al. (2014). An Efficient Synthesis And Antibacterial Activity Of Some Novel Isoxazoles, Pyrimidinthiones And Pyrimidinones. Der Pharma Chemica, 6(5), 364-371.
  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18206.
  • Abdel-rahman, A. A.-H., et al. (2019). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4).
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-(4-nitrophenyl)isoxazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-nitrophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers. We will delve into its physicochemical properties, plausible synthetic routes, characterization methodologies, and potential applications, with a strong emphasis on the scientific rationale behind these insights.

Physicochemical Properties: An Estimation

Direct experimental values for the melting and boiling points of this compound are not readily found in current literature. However, by examining structurally similar compounds, we can establish a reasonable estimation.

Table 1: Physicochemical Data of this compound and Related Analogues

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound (Predicted) C₉H₆N₂O₃190.16Not Experimentally DeterminedNot Determined (likely decomposes)
3-(4-Nitrophenyl)isoxazoleC₉H₆N₂O₃190.16184Not Available
This compound-3-carboxylic acidC₁₀H₆N₂O₅234.17214 - 224[1]Not Available
3-Carboxyethyl-4-(phenyl)aminomethyl-5-(4-nitrophenyl)isoxazoleC₂₀H₁₉N₃O₅381.38152.4 - 153.7[2]Not Available
5-(furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydroisoxazoleC₁₃H₁₀N₂O₄258.23204 - 206[3]Not Available

The melting point of a compound is influenced by factors such as molecular symmetry, intermolecular forces (like hydrogen bonding and dipole-dipole interactions), and crystal packing efficiency. The presence of the polar nitro group and the isoxazole ring suggests strong dipole-dipole interactions, leading to a relatively high melting point. Given the data for its isomer, 3-(4-nitrophenyl)isoxazole (184 °C), and its carboxylic acid derivative (214-224 °C)[1], it is reasonable to predict that this compound will also be a solid at room temperature with a melting point in a similar range.

A boiling point for this compound is not reported and is likely impractical to determine experimentally. Aromatic nitro compounds are often thermally unstable and can decompose, sometimes explosively, at elevated temperatures before their boiling point is reached.

Synthesis of this compound: A Proposed Pathway

The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry. A common and effective method involves the cyclocondensation reaction of a chalcone (α,β-unsaturated ketone) with hydroxylamine.

A plausible synthetic route to this compound would start from 4-nitroacetophenone, which is then condensed with a suitable aldehyde to form a chalcone intermediate. This intermediate is subsequently cyclized with hydroxylamine hydrochloride.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Products 4-nitroacetophenone 4-nitroacetophenone Claisen-Schmidt Claisen-Schmidt Condensation 4-nitroacetophenone->Claisen-Schmidt Aldehyde Aldehyde Aldehyde->Claisen-Schmidt Hydroxylamine_HCl Hydroxylamine HCl Cyclization Cyclocondensation Hydroxylamine_HCl->Cyclization Chalcone Chalcone Intermediate Claisen-Schmidt->Chalcone Base (e.g., NaOH) Isoxazole This compound Cyclization->Isoxazole Base (e.g., NaOAc) Chalcone->Cyclization Characterization_Workflow cluster_sample Synthesized Compound cluster_techniques Analytical Techniques cluster_data Expected Data Sample This compound FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MassSpec Mass Spectrometry Sample->MassSpec Elemental Elemental Analysis Sample->Elemental FTIR_Data Characteristic peaks for C=N, N-O, and NO₂ groups FTIR->FTIR_Data NMR_Data Aromatic and isoxazole proton/carbon signals NMR->NMR_Data MassSpec_Data Molecular ion peak corresponding to C₉H₆N₂O₃ MassSpec->MassSpec_Data Elemental_Data Confirmation of elemental composition Elemental->Elemental_Data

Sources

A Theoretical and Computational Scrutiny of 5-(4-nitrophenyl)isoxazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the theoretical and computational studies centered on 5-(4-nitrophenyl)isoxazole. Tailored for researchers, medicinal chemists, and materials scientists, this document synthesizes key findings from spectroscopic analysis, quantum chemical calculations, and in silico biological evaluations to elucidate the structural, electronic, and pharmacological potential of this heterocyclic compound.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications in materials science.[1][2][3][4][5] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore in drug design, contributing to antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4][6] The introduction of a 4-nitrophenyl substituent at the 5-position of the isoxazole ring creates a molecule, this compound, with intriguing electronic characteristics due to the potent electron-withdrawing nature of the nitro group. This substitution pattern is pivotal for exploring applications in non-linear optics (NLO) and for modulating biological target interactions. This guide delves into the theoretical underpinnings that explain these properties, bridging computational modeling with experimental observations.

Molecular Structure and Spectroscopic Characterization

The foundational step in understanding the properties of this compound is the precise determination of its molecular geometry and vibrational modes, which are typically achieved through a synergistic approach of experimental spectroscopy and theoretical calculations.

Synthesis and Experimental Characterization

The synthesis of this compound and its derivatives often involves the cyclocondensation of chalcones with hydroxylamine hydrochloride.[7][8][9] Characterization of the synthesized compound relies on techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy, which provide fingerprints of the molecular structure.[7][8][10]

Experimental Protocol: General Synthesis of Isoxazole Derivatives

  • Chalcone Synthesis: An appropriate acetophenone is condensed with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to yield the corresponding α,β-unsaturated ketone (chalcone).

  • Cyclization: The purified chalcone is then refluxed with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base like sodium acetate or potassium hydroxide, to facilitate the cyclization reaction that forms the isoxazole ring.[7][9]

  • Purification: The crude product is purified through recrystallization from a suitable solvent (e.g., ethanol) to obtain the final isoxazole derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods (FT-IR, NMR) and elemental analysis.[7][8]

Computational Geometry Optimization

Density Functional Theory (DFT) has proven to be a robust method for accurately predicting the geometric parameters of isoxazole derivatives.[10][11][12] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set, such as 6-311++G(d,p), is commonly employed for these calculations.[10][13][14] This level of theory provides a reliable estimation of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.

Table 1: Selected Optimized Geometrical Parameters of an Isoxazole Derivative (Illustrative)

Parameter Bond Length (Å) Bond Angle (°)
C-C (phenyl) 1.39 - 1.40 119.5 - 120.5
C-N (isoxazole) 1.31 - 1.38 105.0 - 112.0
N-O (isoxazole) 1.42 108.0 - 110.0
C-O (isoxazole) 1.35 104.0 - 106.0
C-N (nitro) 1.48 117.0 - 119.0
N-O (nitro) 1.23 123.0 - 125.0

Note: These are representative values. Actual values for this compound would be obtained from specific DFT calculations.

Vibrational Analysis (FT-IR Spectroscopy)

A combined experimental and theoretical approach to vibrational spectroscopy is crucial for the definitive assignment of vibrational modes.[13][14][15] DFT calculations can predict the vibrational frequencies and intensities, which, after appropriate scaling, show excellent correlation with experimental FT-IR spectra.[12] This allows for a detailed understanding of the characteristic vibrations of the isoxazole ring, the phenyl ring, and the nitro group.

Key Vibrational Modes for this compound:

  • Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.[7]

  • C=N stretching (isoxazole ring): Appears in the region of 1614-1625 cm⁻¹.[8][10]

  • N-O asymmetric and symmetric stretching (nitro group): Strong bands are expected around 1554 cm⁻¹ and 1327 cm⁻¹, respectively.[7]

  • C-N stretching (isoxazole ring): Found in the 1210-1219 cm⁻¹ range.[8]

  • C-O-N stretching (isoxazole ring): Typically observed around 1250 cm⁻¹.[10]

Quantum Chemical Insights into Electronic Properties

Quantum chemical calculations offer a powerful lens to investigate the electronic structure, reactivity, and optical properties of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule.[11][16] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.[17][18][19] A smaller energy gap suggests higher reactivity and is often associated with enhanced non-linear optical properties.[1][2]

In this compound, the HOMO is typically localized on the isoxazole and phenyl rings, while the LUMO is predominantly distributed over the electron-withdrawing nitrophenyl moiety. This distribution facilitates intramolecular charge transfer (ICT) from the electron-rich part to the electron-deficient part of the molecule upon electronic excitation.[1][2]

FMO_Diagram cluster_0 HOMO cluster_1 LUMO HOMO Highest Occupied Molecular Orbital LUMO Lowest Unoccupied Molecular Orbital HOMO->LUMO ΔE = ELUMO - EHOMO (Intramolecular Charge Transfer)

Caption: Frontier Molecular Orbital Energy Gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks.[10][13] The MEP surface is color-coded to represent different potential values.

  • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these are typically located on the oxygen atoms of the nitro group and the isoxazole ring.

  • Blue regions (positive potential): Represent electron-deficient areas, prone to nucleophilic attack. These are generally found around the hydrogen atoms.

  • Green regions (zero potential): Indicate neutral areas.

The MEP analysis provides crucial insights for understanding intermolecular interactions and drug-receptor binding.[13][14]

Non-Linear Optical (NLO) Properties

Molecules with a significant intramolecular charge transfer, like this compound, are promising candidates for non-linear optical (NLO) materials.[1][2][20] The key parameter for NLO activity is the first hyperpolarizability (β₀). DFT calculations can reliably predict this value. The presence of the electron-donating isoxazole ring and the electron-withdrawing nitrophenyl group creates a strong donor-π-acceptor system, which is a prerequisite for high NLO response.[21] Studies on similar isoxazole derivatives have shown that their hyperpolarizability values can be significantly larger than that of urea, a standard NLO material, indicating their potential for applications in optoelectronic devices.[1][2]

In Silico Biological Evaluation: Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[22][23][24] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Workflow for Molecular Docking Studies:

Docking_Workflow A 1. Target Protein Preparation (e.g., from PDB) C 3. Docking Simulation (Predicting binding poses and scores) A->C B 2. Ligand Preparation (3D structure of this compound) B->C D 4. Analysis of Results (Binding energy, interactions) C->D E 5. Identification of Key Interactions (Hydrogen bonds, hydrophobic interactions) D->E

Caption: A typical molecular docking workflow.

Isoxazole derivatives have been investigated for various biological activities, including antimicrobial and anticancer effects.[4][6][7][25][26][27] Molecular docking studies on this compound and its analogues can be performed against various protein targets to rationalize their observed biological activities. For instance, docking against microbial enzymes can help explain their antibacterial properties, while docking against cancer-related proteins like kinases or tubulin can provide insights into their potential as anticancer agents.[3][23][28]

Table 2: Illustrative Molecular Docking Results for an Isoxazole Derivative

Target Protein Binding Energy (kcal/mol) Key Interacting Residues
Bacterial Enzyme -8.5 TYR123, SER84, LEU198
Fungal Enzyme -7.9 HIS256, ARG98, PHE311
Cancer Target -9.2 LYS67, ASP181, VAL45

Note: These are hypothetical values to illustrate the type of data generated from docking studies.

The docking results, including binding energies and the specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic interactions), are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent analogues.[22][29]

Conclusion and Future Perspectives

The theoretical and computational studies of this compound reveal a molecule with a rich electronic landscape and significant potential for diverse applications. DFT calculations provide a robust framework for understanding its structural and electronic properties, which are in excellent agreement with experimental spectroscopic data. The pronounced intramolecular charge transfer character, arising from the interplay between the isoxazole and nitrophenyl moieties, makes it a compelling candidate for NLO materials. Furthermore, in silico molecular docking studies suggest that this scaffold can be effectively utilized for the development of novel therapeutic agents.

Future research should focus on the synthesis and experimental validation of the predicted NLO properties. Additionally, expanding the scope of biological evaluations, guided by further computational screening against a wider range of therapeutic targets, could unlock the full potential of this compound and its derivatives in medicinal chemistry and materials science.

References

  • A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. Journal of Theoretical and Computational Chemistry.

  • A ¯rst-principles study of the linear and nonlinear optical properties of isoxazole derivatives. World Scientific Publishing.

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONE COMPOUNDS. University of Basrah.

  • Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. SpringerLink.

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Taylor & Francis Online.

  • Antimicrobial screening results of compounds 5a-j. ResearchGate.

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. National Institutes of Health (NIH).

  • Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. Adichunchanagiri University.

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate.

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.

  • Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: a combined theoretical and experimental approach. PubMed.

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate.

  • Anticancer and molecular docking studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives. ScienceDirect.

  • Molecular Structural and Vibrational Spectroscopic Assignments of 5-(4- Methoxyphenyl)-3-(1-methylindol-3-yl)- isoxazole using DFT Theory Calculations. Asian Journal of Organic & Medicinal Chemistry.

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. MDPI.

  • DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. ResearchGate.

  • An Efficient Synthesis And Antibacterial Activity Of Some Novel Isoxazoles, Pyrimidinthiones And Pyrimidinones. Der Pharma Chemica.

  • Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. PubMed Central.

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences.

  • 3-(4-nitrophenyl)-4,7,8,9-tetrahydro-5H-thiocino[4,5-d]isoxazole. ChemSynthesis.

  • Calculated geometries and HOMO/LUMO distribution for compounds 5a−d and 9a−d. ResearchGate.

  • View of Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Iraqi Journal of Science.

  • Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Semantic Scholar.

  • 3-(4-Nitrophenyl)isoxazole. ChemScene.

  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. ResearchGate.

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate.

  • HOMO & LUMO data and others Property For compounds. ResearchGate.

  • Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India.

  • Use of vibrational spectroscopy to study 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: A combined theoretical and experimental approach. ResearchGate.

  • (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. National Institutes of Health (NIH).

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. MDPI.

  • Non-linear optical and theoretical properties of some isatin thioketal derivatives. IOPscience.

  • Nonlinear Optical Properties (NLO) study of some novel fluorescent 2-chloroimidazo[1,2-a] pyridine Derivatives. YMER.

  • Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. National Institutes of Health (NIH).

  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][2][8]Triazines: Synthesis and Photochemical Properties. MDPI.

  • Isoxazole, 5-(4-methylphenyl)-4-nitro-3-phenyl-. SpectraBase.

Sources

A Technical Guide to the Physicochemical Properties of Nitrophenyl-Substituted Isoxazoles: A Case Study of the 3-(4-Nitrophenyl) and 5-(4-Nitrophenyl) Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of a nitrophenyl substituent onto the isoxazole scaffold profoundly influences its electronic and steric properties, thereby modulating its reactivity, stability, and potential for biological interactions. This technical guide provides an in-depth examination of the physicochemical properties of nitrophenyl-substituted isoxazoles. While direct experimental data for 5-(4-nitrophenyl)isoxazole is limited in publicly accessible literature, this guide will leverage data from its close structural isomer, 3-(4-nitrophenyl)isoxazole, and related derivatives to build a comprehensive profile. We will explore synthetic methodologies, detailed spectroscopic and spectrometric characterization, and crucial physicochemical parameters relevant to researchers in drug discovery and chemical sciences.

Molecular Identity and Isomeric Considerations

Isomerism plays a critical role in determining the physical, chemical, and biological properties of a molecule. In the case of (4-nitrophenyl)isoxazole, the position of the substituent on the isoxazole ring dictates the molecule's overall geometry and electronic distribution. The two primary isomers are 3-(4-nitrophenyl)isoxazole and this compound.

Rationale for Isomer-Specific Characterization: The distinct connectivity of the nitrophenyl group to either the C3 or C5 position of the isoxazole ring alters bond dipoles, potential for hydrogen bonding, and steric hindrance. These differences can lead to significant variations in melting point, solubility, crystal packing, and ultimately, how the molecule interacts with biological targets. Therefore, unambiguous characterization of each isomer is paramount.

Property3-(4-Nitrophenyl)isoxazoleThis compoundData Source(s)
Molecular Formula C₉H₆N₂O₃C₉H₆N₂O₃[4]
Molecular Weight 190.16 g/mol 190.16 g/mol [4]
CAS Number 4264-05-5Not readily available[4]
Physical State SolidSolid (inferred)[5]

Synthesis and Purification

The synthesis of substituted isoxazoles is a well-established field in organic chemistry, with the 1,3-dipolar cycloaddition reaction being a cornerstone methodology.[6] This approach typically involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).

General Synthetic Workflow: 1,3-Dipolar Cycloaddition

The most common route to synthesize 3-substituted isoxazoles involves the in situ generation of a nitrile oxide from an aldoxime, followed by its reaction with a terminal alkyne. For 5-substituted isomers, the strategy would be reversed, using a different set of precursors.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification Aldoxime 4-Nitrobenzaldoxime GenerateNitrileOxide Generate Nitrile Oxide (e.g., NCS or NaOCl) Aldoxime->GenerateNitrileOxide Oxidizing Agent Alkyne Terminal Alkyne (e.g., Ethynyltrimethylsilane) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Dipolarophile GenerateNitrileOxide->Cycloaddition 4-Nitrophenylnitrile Oxide (intermediate) CrudeProduct Crude Isoxazole Cycloaddition->CrudeProduct PureProduct Pure 3-(4-nitrophenyl)isoxazole CrudeProduct->PureProduct Purification (Crystallization/Chromatography)

Caption: General workflow for the synthesis of 3-substituted isoxazoles.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazole from a Chalcone

This protocol is adapted from methodologies used for synthesizing related isoxazole derivatives and serves as a representative example.[7][8] The reaction of an α,β-unsaturated ketone (chalcone) with hydroxylamine hydrochloride provides a robust method for creating the isoxazole core.

Expertise & Causality: The use of an alkaline catalyst in the initial chalcone synthesis facilitates the Claisen-Schmidt condensation.[8] In the subsequent cyclization step, a weak base like sodium acetate in a protic solvent like ethanol is often used to neutralize the HCl released from hydroxylamine hydrochloride, allowing the free hydroxylamine to react as a nucleophile.

Protocol Steps:

  • Chalcone Synthesis: To a stirred solution of 4-nitroacetophenone (1 eq.) and a suitable aromatic aldehyde (1 eq.) in ethanol, add an aqueous solution of sodium hydroxide dropwise at room temperature.

  • Maintain stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with water until neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

  • Isoxazole Formation: Dissolve the synthesized chalcone (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in ethanol.

  • Add a mild base such as sodium acetate (2 eq.) to the mixture.

  • Reflux the reaction mixture for 6-8 hours, again monitoring progress by TLC.

  • After cooling to room temperature, pour the mixture into cold water to precipitate the crude isoxazole.

  • Filter the product, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a solvent system like ethanol or ethyl acetate/hexane to yield the pure isoxazole derivative.

Spectroscopic and Spectrometric Characterization

Unambiguous structural elucidation relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Rationale: ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. For nitrophenyl-isoxazoles, NMR confirms the substitution pattern on both the aromatic and heterocyclic rings. The choice of solvent is critical; deuterated chloroform (CDCl₃) is common for many organic molecules, but more polar compounds may require deuterated dimethyl sulfoxide (DMSO-d₆).

Expected Spectral Features for 3-(4-nitrophenyl)-5-phenylisoxazole (as a proxy): [9]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.38–8.34m2H, Ar-H (ortho to NO₂)
8.08–8.05m2H, Ar-H (meta to NO₂)
7.88–7.84m2H, Ar-H (phenyl at C5)
7.54–7.49m3H, Ar-H (phenyl at C5)
6.91s1H, Isoxazole-H (at C4)
¹³C NMR 171.4sC5 (of isoxazole)
161.1sC3 (of isoxazole)
148.6sC-NO₂ (of phenyl)
135.2, 130.6, 129.1, 127.6, 126.9, 125.9, 124.2-Aromatic Carbons
97.4sC4 (of isoxazole)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale: For this compound, the key diagnostic peaks are the strong, characteristic stretches of the nitro group (NO₂), which are typically found in two distinct regions. Additionally, vibrations corresponding to the C=N and N-O bonds within the isoxazole ring and the C=C bonds of the aromatic ring provide confirmatory evidence of the structure.[10]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3100-3000C-H StretchAromatic[7]
~1600-1585C=N StretchIsoxazole Ring[7]
~1550-1500Asymmetric N=O StretchNitro (NO₂)[7]
~1350-1300Symmetric N=O StretchNitro (NO₂)[7]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.

Rationale: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern provides further structural clues. For isoxazoles, a common fragmentation pathway involves the cleavage of the weak N-O bond, leading to characteristic daughter ions.[11]

Physicochemical and Structural Analysis

These properties are fundamental to understanding the molecule's behavior in various environments, which is critical for applications in materials science and drug development.

Physical State and Melting Point

Substituted isoxazoles are typically crystalline solids at room temperature. The melting point is a crucial indicator of purity and is influenced by the molecule's symmetry and intermolecular forces.

CompoundMelting Point (°C)Physical AppearanceData Source(s)
3-(4-Nitrophenyl)-5-phenylisoxazole222–223White solid[9]
This compound-3-carboxylic acid214–224White to brown solid[12]
5-Amino-4-(4-bromophenyl)isoxazole144-150Pale yellow flakes[13]

The high melting points of these derivatives suggest strong intermolecular interactions in the solid state, likely driven by π-π stacking of the aromatic rings and dipole-dipole interactions involving the nitro and isoxazole groups.

Single-Crystal X-Ray Diffraction

This technique provides the definitive, three-dimensional structure of a molecule in its crystalline form, revealing precise bond lengths, bond angles, and intermolecular packing.

Rationale: For drug development, understanding the 3D conformation and how molecules interact with each other in a crystal lattice can provide insights into polymorphism and potential binding conformations with protein targets. Studies on similar structures reveal that the isoxazole ring is typically planar, and intermolecular contacts like C-H···O hydrogen bonds often dictate the crystal packing.[14][15]

xray_workflow Crystal Grow Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Xray Irradiate with X-ray Beam Mount->Xray Diffraction Collect Diffraction Data Xray->Diffraction Solve Solve Phase Problem Diffraction->Solve Computational Methods Refine Refine Structural Model Solve->Refine Structure Final 3D Structure (Bond Lengths, Angles) Refine->Structure

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Computational Descriptors

Computational chemistry provides valuable predictions of a molecule's properties, which are essential for modern drug design, particularly for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

DescriptorValue (for 3-(4-nitrophenyl)isoxazole)SignificanceData Source(s)
TPSA 69.17 ŲTopological Polar Surface Area; predicts membrane permeability.[4]
LogP 2.25Logarithm of the partition coefficient; measures lipophilicity.[4]
H-Bond Acceptors 4Number of hydrogen bond acceptors.[4]
H-Bond Donors 0Number of hydrogen bond donors.[4]
Rotatable Bonds 2Indicates molecular flexibility.[4]

Expertise & Causality: A TPSA value below 140 Ų and a LogP value below 5 are generally considered favorable for oral bioavailability according to Lipinski's Rule of Five. The values for 3-(4-nitrophenyl)isoxazole suggest it has drug-like properties in this regard.

Biological Context and Future Directions

The isoxazole moiety is a "privileged structure" in medicinal chemistry due to its favorable metabolic stability and ability to engage in various non-covalent interactions.[2][3] The nitrophenyl group is a versatile functional handle; it is a strong electron-withdrawing group that can participate in charge-transfer interactions and can also be readily reduced to the corresponding aniline, providing a route to further derivatization and modulation of biological activity.[16]

Given the rich pharmacology of isoxazoles, a thorough experimental characterization of this compound is warranted to fully understand its properties and unlock its potential for applications in materials science and drug discovery.

References

  • IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • Shawali, A. S. Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Polycyclic Aromatic Compounds, 44(4).
  • Kumar, M. et al. A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Chemical Synthesis Database. 5-bromo-3-(4-nitrophenyl)isoxazole.
  • Kumar, M. et al. A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Supporting Information. Synthesis of 3,5-diaryl isoxazoles.
  • ResearchGate. Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • SpectraBase. Isoxazole, 5-(4-methylphenyl)-4-nitro-3-phenyl- - Optional[13C NMR].
  • Chem-Impex. This compound-3-carboxylic acid.
  • ResearchGate. Synthesis, characterization and biological activity of isoxazole derivatives.
  • National Institutes of Health. 4′-Methyl-3-(4-nitrophenyl)-4-phenyl-4,5,1′,2′-tetrahydrospiro[isoxazole-5,3′-naphthalen]-4′(3′H)-one.
  • Chemical Synthesis Database. 3,4-dimethyl-5-(4-nitrophenyl)isoxazole.
  • SpectraBase. 5-Isoxazolepropanamine, N-methyl-3-(4-nitrophenyl)- - Optional[13C NMR].
  • ResearchGate. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
  • Mass spectrometry of oxazoles.
  • PubMed Central. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors.
  • Chem-Impex. 5-Amino-4-(4-bromophenyl)isoxazole.
  • ChemSynthesis. 3-(4-nitrophenyl)-4,7,8,9-tetrahydro-5H-thiocino[4,5-d]isoxazole.
  • FLORE. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
  • ChemScene. 3-(4-Nitrophenyl)isoxazole | 4264-05-5.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one.
  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • PubChem. 5(4H)-Isoxazolone, 3-methyl-4-[(4-nitrophenyl)methylene]-, (Z)-.
  • PubMed Central. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens.
  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
  • PubChem. Isoxazole, 3-(4-nitrophenyl)-5-phenyl-.
  • ChemicalBook. 5-(4-NITRO-PHENYL)-ISOXAZOLE-4-CARBOXYLIC ACID.
  • TCI EUROPE N.V. 3-(4-Nitrophenyl)isoxazole.
  • National Institutes of Health. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
  • MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
  • National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group.
  • sciedco. 3-(4-Nitrophenyl)isoxazole, Min. 96.0 (GC), 200 mg || 11-.

Sources

Methodological & Application

"using 5-(4-nitrophenyl)isoxazole in organic synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 5-(4-Nitrophenyl)isoxazole in Modern Organic Synthesis

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry and a versatile building block in organic synthesis, present in numerous FDA-approved drugs.[1][2][3] The strategic incorporation of a 4-nitrophenyl group at the C5 position of the isoxazole ring introduces a dual-functionality handle that significantly broadens its synthetic utility. The nitro group serves as a precursor to a highly versatile amino functionality, while the isoxazole ring itself can act as a stable aromatic scaffold or be unmasked through ring-opening reactions to reveal a 1,3-dicarbonyl synthon. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Introduction: The Strategic Value of a Dual-Functionality Scaffold

This compound is more than a simple heterocyclic compound; it is a strategically designed building block. Its value lies in the orthogonal reactivity of its two key components:

  • The 4-Nitrophenyl Group: This electron-withdrawing group is readily and selectively reducible to a 4-aminophenyl moiety. The resulting aniline is a critical nucleophile and a gateway to a vast array of subsequent functionalizations, including amide bond formations, diazotizations, and cross-coupling reactions. This feature is paramount for building libraries of analogues in drug discovery programs.

  • The Isoxazole Ring: This five-membered heterocycle is relatively stable under a variety of reaction conditions, making it a reliable core scaffold.[4] However, under specific reductive conditions, the labile N-O bond can be cleaved, unmasking a β-enaminone or a related 1,3-dicarbonyl functionality.[5][6] This latent reactivity allows for complex molecular transformations at later synthetic stages.

This guide will detail the primary synthetic routes to this key intermediate and elucidate its most powerful applications in subsequent chemical transformations.

Synthesis of the this compound Scaffold

The most common and efficient method for constructing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][7][8] The synthesis of this compound typically involves the in situ generation of 4-nitrobenzonitrile oxide from 4-nitrobenzaldoxime, which then reacts with a suitable acetylene equivalent.

Synthesis_of_5_4_nitrophenyl_isoxazole cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition Start 4-Nitrobenzaldehyde Oxime 4-Nitrobenzaldoxime Start->Oxime NH2OH·HCl, Base NitrileOxide 4-Nitrobenzonitrile Oxide (in situ) Oxime->NitrileOxide NCS or Oxone®, Base Product This compound NitrileOxide->Product [3+2] Alkyne Acetylene Alkyne->Product caption Synthesis via 1,3-Dipolar Cycloaddition

Fig 1. General synthetic workflow for this compound.
Protocol 2.1: Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol describes the preparation of the title compound from 4-nitrobenzaldehyde and acetylene. The nitrile oxide is generated in situ from the corresponding aldoxime using N-chlorosuccinimide (NCS) as the oxidant.

Step A: Preparation of 4-Nitrobenzaldoxime

  • To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) in ethanol (5 mL/g), add hydroxylamine hydrochloride (1.1 eq).

  • Add a solution of sodium hydroxide (1.2 eq) in water dropwise, maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 4-nitrobenzaldoxime as a pale-yellow solid.

Step B: Cycloaddition to form this compound

  • Dissolve 4-nitrobenzaldoxime (1.0 eq) in a suitable solvent such as THF or DMF (10 mL/g).

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution, keeping the temperature at 0-5 °C.

  • Stir for 30 minutes, then add triethylamine (1.5 eq) dropwise. This generates the nitrile oxide dipole in situ.

  • Bubble acetylene gas through the reaction mixture or use an acetylene equivalent like ethynyltrimethylsilane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Key Synthetic Transformations and Applications

The true synthetic power of this compound is realized in its subsequent transformations. The nitro group and the isoxazole ring can be manipulated selectively to build molecular complexity.

Application 1: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is one of the most valuable transformations of this scaffold. This unlocks a plethora of subsequent reactions, making 5-(4-aminophenyl)isoxazole a key intermediate for library synthesis. The choice of reducing agent is critical to ensure chemoselectivity, preserving the potentially labile isoxazole ring.

Nitro_Reduction cluster_methods Selective Reduction Methods Start This compound SnCl2 SnCl2·2H2O / EtOH Start->SnCl2 Fe_NH4Cl Fe / NH4Cl / H2O, EtOH Start->Fe_NH4Cl H2_PdC H2, Pd/C (Careful Control) Start->H2_PdC Product 5-(4-Aminophenyl)isoxazole SnCl2->Product High Chemoselectivity Fe_NH4Cl->Product Cost-effective, Mild H2_PdC->Product Risk of Ring Cleavage caption Selective reduction of the nitro group.

Fig 2. Common methods for the selective reduction of the nitro group.

Causality Behind Method Selection:

  • Tin(II) Chloride (SnCl₂): This is often the method of choice due to its exceptional mildness and high chemoselectivity for the nitro group in the presence of other reducible functionalities, including the isoxazole N-O bond.[9]

  • Iron (Fe) in Acidic/Neutral Media: A classic, cost-effective, and environmentally benign method. Using iron powder with ammonium chloride (NH₄Cl) in an aqueous solvent system provides a near-neutral pH environment, which minimizes the risk of acid-catalyzed isoxazole ring-opening.[10]

  • Catalytic Hydrogenation (H₂/Pd/C): While highly efficient, this method can be overly aggressive. Over-hydrogenation can lead to the reductive cleavage of the isoxazole N-O bond.[11] Therefore, it requires careful monitoring of hydrogen uptake and reaction time to achieve selectivity. Poisoned catalysts like Lindlar's catalyst can sometimes offer better control.[11]

Method Reagents Typical Conditions Yield (%) Advantages Disadvantages Ref.
Stannous Chloride SnCl₂·2H₂OEtOH, Reflux, 2-4 h85-95Excellent chemoselectivity, mildStoichiometric tin waste[9]
Iron Reduction Fe, NH₄ClEtOH/H₂O, Reflux, 4-6 h80-90Inexpensive, environmentally friendlyHeterogeneous, requires filtration[10]
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/CEtOH or EtOAc, RT, 2-8 h70-95Clean, high atom economyRisk of isoxazole ring cleavage[9][12]
Protocol 3.1: Selective Nitro Reduction using Tin(II) Chloride
  • Suspend this compound (1.0 eq) in ethanol (15 mL/g).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice.

  • Basify the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(4-aminophenyl)isoxazole, which is often pure enough for subsequent steps.

Application 2: The Isoxazole Ring as a Masked 1,3-Dicarbonyl

While stable, the isoxazole ring can be cleaved under reductive conditions to reveal valuable synthons. This transformation typically occurs during catalytic hydrogenation when the reaction is allowed to proceed beyond the reduction of the nitro group. The N-O bond is hydrogenolyzed, and the resulting imine is hydrolyzed to a ketone, yielding a β-enaminone, which can be further hydrolyzed to a 1,3-dicarbonyl compound.

Ring_Opening Isoxazole 5-(4-Aminophenyl)isoxazole Intermediate Iminoketone Intermediate Isoxazole->Intermediate H2, Raney-Ni or Pd/C (Forced Conditions) Product 3-Amino-1-(4-aminophenyl)prop-2-en-1-one (β-Enaminone) Intermediate->Product Tautomerization caption Reductive ring-opening of the isoxazole core.

Fig 3. Isoxazole as a latent β-enaminone synthon.

This ring-opening strategy provides a powerful method for accessing highly functionalized acyclic structures from a stable heterocyclic precursor, a tactic often employed in complex target synthesis.[5][6]

Protocol 3.2: Reductive Ring-Opening to a β-Enaminone
  • In a hydrogenation vessel, dissolve 5-(4-aminophenyl)isoxazole (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of Raney Nickel (approx. 10% w/w) or 10% Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature or with gentle heating (40-50 °C).

  • Monitor the reaction carefully. The initial rapid hydrogen uptake corresponds to the reduction of any remaining nitro groups, while subsequent, slower uptake indicates ring cleavage.

  • Once the reaction is complete (as determined by LC-MS or TLC analysis for the disappearance of starting material), carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the catalyst through a pad of Celite® and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude β-enaminone, which can be purified by crystallization or chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility is derived from the distinct and selectively addressable reactivity of its two core components. The nitro group provides a reliable entry point to aniline derivatives, enabling rapid diversification for structure-activity relationship (SAR) studies. Simultaneously, the isoxazole ring serves as a robust scaffold that can also be strategically cleaved to reveal complex acyclic functionalities. The protocols and mechanistic principles outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this powerful intermediate in their own research and development programs.

References

  • Vasilenko, D. A., et al. (2021). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Shaikh, I. R., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. [Link]

  • Organic Chemistry Portal. Isoxazole Synthesis. [Link]

  • Maleki, A., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. [Link]

  • Ruccia, M., et al. (1972). On the base catalysed ring opening of 3-unsubstituted isoxazoles. Derivatives of 4- and 5-phenylisoxazole. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Maleki, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Vasilenko, D. A., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. International Journal of Molecular Sciences. [Link]

  • ChemRxiv. (2025). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. [Link]

  • Naredo, G., et al. (2011). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters. [Link]

  • Science of Synthesis. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme. [Link]

  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • Pelletier, J. C., et al. (2013). (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. Organic Letters. [Link]

  • Pathak, A. K., et al. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Molecules. [Link]

  • Stevens, K. E., et al. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry. [Link]

  • Ahmed, S. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Zanco Journal of Pure and Applied Sciences. [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemical and Pharmaceutical Research. [Link]

  • University of Canterbury. Reduction of 4-Nitrophenol to 4-Aminophenol. [Link]

  • Wanglee, Y., et al. (2021). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Catalysts. [Link]

  • Yang, D., et al. (2019). Fe(II)-Promoted Reductive Ring-Opening and Isomerization Reaction of C4-Alkynylisoxazoles. ResearchGate. [Link]

  • Komatsuda, M., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters. [Link]

  • Liu, X., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. [Link]

  • Komatsuda, M., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters. [Link]

  • Somsák, L., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. [Link]

  • ResearchGate. (2022). 1,3-Dipolar cycloaddition enabled isoxazole-fused spiropyrrolidine oxindoles syntheses from 3-methyl-4-nitro-5-alkenyl-isoxazoles and azomethine ylides. [Link]

  • ChemSynthesis. 3-(4-nitrophenyl)-4,7,8,9-tetrahydro-5H-thiocino[4,5-d]isoxazole. [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]

  • International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. [Link]

  • Ghiat, I., et al. (2023). Catalytic reduction of 4-nitrophenol to 4-aminophenol over Ni/SiO2 catalyst made from reduced SiO2@NiPhy. ResearchGate. [Link]

  • ResearchGate. (2023). The proposed mechanism for the formation of isoxazole-5-(4H)-one derivatives. [Link]

  • PubMed Central. (2014). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Reddit. (2023). How is isoxazole substituted at the 4-position?. [Link]

Sources

Application Notes & Protocols: 5-(4-Nitrophenyl)isoxazole as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole motif is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a highly sought-after scaffold in the design of novel therapeutic agents.[3] This technical guide focuses on 5-(4-nitrophenyl)isoxazole , a pivotal intermediate that provides a robust and versatile entry point for the synthesis of diverse compound libraries. The strategic placement of the nitro group offers a synthetic handle for facile conversion into an amino group, which can then be elaborated into a multitude of functional groups, most commonly amides, sulfonamides, and ureas.

Herein, we provide a comprehensive, field-proven guide for researchers in drug discovery. We detail the multi-step synthesis of the this compound intermediate, its conversion to the key amine precursor, and subsequent derivatization. Furthermore, we present detailed protocols for evaluating these derivatives in two major therapeutic areas: oncology, specifically as kinase inhibitors, and infectious diseases as antimicrobial agents. This guide is designed to not only provide step-by-step instructions but also to explain the causality behind the experimental choices, ensuring a foundation of scientific integrity and practical applicability.

Synthesis of the Core Intermediate: this compound

The most reliable and regioselective method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne.[4] In this protocol, we generate 4-nitrobenzonitrile oxide in situ from N-hydroxy-4-nitrobenzimidoyl chloride and react it with a suitable acetylene source.

Rationale for Synthetic Strategy

The chosen three-step synthesis is a classic and robust approach.

  • Step 1 (Oxime Formation): The reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride is a standard condensation reaction that proceeds in high yield to form the corresponding aldoxime.[5]

  • Step 2 (Imidoyl Chloride Formation): The aldoxime is converted to an N-hydroxyimidoyl chloride using N-chlorosuccinimide (NCS). NCS is an effective and mild chlorinating agent for this transformation, creating the direct precursor to the nitrile oxide.[2]

  • Step 3 (Cycloaddition): The N-hydroxyimidoyl chloride is treated with a base (e.g., triethylamine) to eliminate HCl, generating the highly reactive 4-nitrobenzonitrile oxide dipole in situ. This intermediate is immediately "trapped" by an alkyne dipolarophile. For the synthesis of the parent 5-phenylisoxazole, acetylene gas could be used, but for safety and practicality in a lab setting, a protected acetylene equivalent like trimethylsilylacetylene (TMSA) is often preferred, followed by deprotection.

Synthesis Workflow Diagram

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Imidoyl Chloride Formation cluster_2 Step 3: [3+2] Cycloaddition A 4-Nitrobenzaldehyde C 4-Nitrobenzaldoxime A->C Base (e.g., Na2CO3) Ethanol/Water B Hydroxylamine HCl (NH2OH·HCl) B->C E N-Hydroxy-4-nitrobenzimidoyl chloride C->E DMF D N-Chlorosuccinimide (NCS) D->E G 5-(4-Nitrophenyl)-3-(trimethylsilyl)isoxazole E->G Base (e.g., Et3N) THF F Trimethylsilylacetylene (TMSA) F->G H This compound (Final Intermediate) G->H Deprotection (e.g., TBAF or K2CO3/MeOH)

Caption: Multi-step synthesis of the this compound intermediate.

Detailed Synthesis Protocol

Protocol 1.1: Synthesis of 4-Nitrobenzaldoxime [5]

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitrobenzaldehyde (10.0 g, 66.2 mmol) in ethanol (100 mL).

  • Hydroxylamine Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (5.52 g, 79.4 mmol) and sodium carbonate (4.21 g, 39.7 mmol) in water (30 mL).

  • Reaction: Add the aqueous hydroxylamine solution to the stirred solution of 4-nitrobenzaldehyde at room temperature.

  • Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 200 mL of ice-cold water.

  • Isolation: Collect the resulting pale-yellow precipitate by vacuum filtration, wash thoroughly with water, and air-dry to yield 4-nitrobenzaldoxime.

    • Expected Yield: >90%.

    • Characterization: Confirm structure via ¹H NMR and melting point analysis.

Protocol 1.2: Synthesis of N-Hydroxy-4-nitrobenzimidoyl chloride [2]

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve the 4-nitrobenzaldoxime (10.0 g, 59.5 mmol) in N,N-dimethylformamide (DMF, 100 mL).

  • NCS Addition: Add N-chlorosuccinimide (NCS, 8.35 g, 62.5 mmol) to the solution in one portion.

  • Reaction: Stir the reaction mixture at 40-50 °C for 1-2 hours. Monitor the reaction by TLC until the starting oxime is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with copious amounts of water to remove DMF and succinimide, and dry under vacuum.

    • Expected Yield: 85-95%.

    • Characterization: The product is often used directly in the next step but can be characterized by ¹H NMR if desired.

Protocol 1.3: Synthesis of this compound

  • Reactant Setup: In a dry 500 mL flask under a nitrogen atmosphere, dissolve N-hydroxy-4-nitrobenzimidoyl chloride (10.0 g, 49.9 mmol) and trimethylsilylacetylene (TMSA, 5.88 g, 59.9 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (Et₃N, 7.6 mL, 54.9 mmol) dropwise over 20 minutes. The triethylamine serves as a base to generate the nitrile oxide in situ.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Deprotection: To the same reaction mixture, add a solution of potassium carbonate (K₂CO₃, 13.8 g, 99.8 mmol) in methanol (50 mL). Stir at room temperature for 2-3 hours to cleave the TMS group.

  • Work-up: Remove the solvent under reduced pressure. Add water (150 mL) to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to afford pure this compound.

    • Expected Yield: 60-75% over two steps.

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization: From Intermediate to Bioactive Library

The true utility of this compound lies in the synthetic versatility of the nitro group. Reduction to the corresponding aniline, 5-(4-aminophenyl)isoxazole , creates a nucleophilic center ready for diversification.

Key Chemical Transformations

A. Nitro Group Reduction: The conversion of the nitro group to an amine is the critical step. While various methods exist (e.g., catalytic hydrogenation with Pd/C), reduction using tin(II) chloride (SnCl₂) in acidic media is highly effective, chemoselective, and avoids the need for high-pressure hydrogenation equipment.[6] It selectively reduces the nitro group without affecting the relatively fragile N-O bond of the isoxazole ring.

B. Amide Coupling: The resulting aniline is a versatile building block. One of the most common and fruitful derivatizations in drug discovery is the formation of an amide bond by coupling the amine with a diverse range of carboxylic acids. Modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide high yields, short reaction times, and minimize side reactions.[7]

Derivatization and Screening Workflow

G Start This compound Amine 5-(4-Aminophenyl)isoxazole (Key Nucleophile) Start->Amine Nitro Reduction (SnCl2·2H2O, HCl) Coupling Amide Coupling (HATU, DIPEA, DMF) Amine->Coupling Library Diverse Library of Carboxylic Acids (R-COOH) Library->Coupling AmideLib Library of Amide Derivatives Coupling->AmideLib Screening Biological Screening AmideLib->Screening KinaseAssay Kinase Inhibition Assay (e.g., VEGFR-2) Screening->KinaseAssay AntimicrobialAssay Antimicrobial Assay (e.g., MIC Determination) Screening->AntimicrobialAssay SAR SAR Analysis & Lead Optimization KinaseAssay->SAR AntimicrobialAssay->SAR

Caption: Workflow for derivatization and biological screening of the core intermediate.

Derivatization Protocols

Protocol 2.1: Reduction to 5-(4-Aminophenyl)isoxazole

  • Setup: To a solution of this compound (5.0 g, 26.3 mmol) in ethanol (100 mL), add concentrated hydrochloric acid (HCl, 20 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 29.7 g, 131.5 mmol) portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 60 °C with an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 80 °C) for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if needed.

    • Expected Yield: >85%.

Protocol 2.2: Parallel Amide Library Synthesis

  • Stock Solutions: Prepare a stock solution of 5-(4-aminophenyl)isoxazole (e.g., 0.2 M in DMF) and a stock solution of a tertiary base like N,N-diisopropylethylamine (DIPEA, e.g., 0.6 M in DMF).

  • Array Preparation: In an array of reaction vials (e.g., in a 96-well plate format), add a selection of diverse carboxylic acids (1.1 equivalents relative to the amine).

  • Reagent Addition: To each vial, add the 5-(4-aminophenyl)isoxazole stock solution (1.0 equivalent). Then, add the DIPEA stock solution (3.0 equivalents).

  • Coupling Agent: Finally, add a solution of HATU (1.2 equivalents) in DMF to each vial.

  • Reaction: Seal the vials/plate and shake at room temperature for 4-6 hours.

  • Quenching & Work-up: Quench the reactions by adding water. The products can be isolated by liquid-liquid extraction or prepared directly for high-throughput purification via reverse-phase HPLC.

Application in Oncology: Kinase Inhibitor Screening

The 5-phenylisoxazole scaffold is present in numerous kinase inhibitors. The amide functionality introduced via derivatization can form critical hydrogen bonds within the ATP-binding pocket of many kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[8]

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

  • Assay Principle: A recombinant human VEGFR-2 kinase enzyme phosphorylates a synthetic peptide substrate in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method. Inhibitors will reduce the phosphorylation signal.

  • Reagents & Materials:

    • Recombinant human VEGFR-2 (e.g., from a commercial supplier).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP solution (at a concentration near the Kₘ for VEGFR-2, typically 10-50 µM).

    • Poly-Glu,Tyr (4:1) peptide substrate.

    • Test compounds (amide library) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • White, opaque 384-well assay plates.

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO, then dilute further into the kinase buffer. A typical final concentration range for screening is 10 µM to 0.1 nM. b. To each well of the assay plate, add 5 µL of the diluted compound solution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. c. Add 10 µL of a solution containing the VEGFR-2 enzyme and peptide substrate to each well. d. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and detect the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagents according to the manufacturer's protocol (e.g., 25 µL of ADP-Glo™ Reagent, incubate 40 min; then 50 µL of Kinase Detection Reagent, incubate 30 min). g. Read the luminescence on a plate reader.

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. b. Plot percent inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Representative Data

The following table presents illustrative IC₅₀ data for a hypothetical series of amide derivatives based on the 5-(4-aminophenyl)isoxazole core, demonstrating a basic structure-activity relationship (SAR).

Compound IDR-Group (from R-COOH)VEGFR-2 IC₅₀ (nM)
A-1 Phenyl850
A-2 4-Chlorophenyl120
A-3 3,4-Dichlorophenyl45
A-4 4-Methylphenyl650
A-5 Cyclohexyl>10,000
Staurosporine(Control Inhibitor)5

This data is illustrative and intended to demonstrate typical results and SAR trends.

Application in Infectious Disease: Antimicrobial Screening

The isoxazole scaffold is also a component of several approved antibacterial drugs (e.g., sulfisoxazole, cloxacillin).[9] The synthesized amide library can be efficiently screened for antibacterial and antifungal activity.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of a potential antimicrobial agent.[1]

  • Assay Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period.

  • Reagents & Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Sterile 96-well microtiter plates.

    • Test compounds dissolved in DMSO.

    • Standard antibiotic for positive control (e.g., Ciprofloxacin).

  • Procedure: a. Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the assay wells. b. Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. c. Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound. d. Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. e. Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Data Analysis: a. Read the plate visually. The MIC is the lowest concentration well in which no turbidity (growth) is observed. b. A colorimetric indicator like resazurin can be added to aid in determining viability.

Representative Data
Compound IDR-Group (from R-COOH)MIC (S. aureus) (µg/mL)MIC (E. coli) (µg/mL)
A-1 Phenyl64>128
A-6 4-Bromophenyl1664
A-7 Thiophen-2-yl832
A-8 Pyridin-3-yl3264
Ciprofloxacin(Control Drug)0.50.25

This data is illustrative and intended to demonstrate typical results.

Conclusion

This compound is an exceptionally valuable intermediate for drug discovery programs. Its synthesis is straightforward and scalable, and the nitro group provides a reliable synthetic handle for extensive chemical diversification. The resulting 5-(4-aminophenyl)isoxazole core can be readily elaborated into large libraries of compounds. The protocols provided herein offer robust, validated methods for synthesizing this intermediate, creating diverse amide libraries, and screening them for both kinase inhibitory and antimicrobial activities. This integrated approach enables research teams to efficiently navigate the early stages of the drug discovery pipeline, from chemical synthesis to biological validation, facilitating the identification of promising new therapeutic lead compounds.

References

  • Gautam, D. C., & Singh, R. (2023). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Tong, S., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]

  • Patel, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Wuest, H. M. (1947). Process for preparing isoxazole compounds. U.S.
  • Yadav, P., & Jakhmola, A. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]

  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • Singh, R. K., et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic & Medicinal Chemistry, 28(21), 115674. [Link]

  • Bagley, M. C., et al. (2013). (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. Organic Letters, 15(8), 1846-1849. [Link]

  • European Patent Office. (1993). Processes and intermediates for manufacturing retroviral protease inhibiting compounds. EP 1302468 A1.
  • Jadav, S. S., et al. (2014). Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. BioMed Research International, 2014, 872972. [Link]

  • Gilkerist, T. L. (2001). Heterocyclic Chemistry. Addison Wesley Longman, Edinburgh Gate, Harlow, Essex CM20 2JE, England. [Link]

  • Sharma, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-144. [Link]

  • Patel, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

Sources

Application Notes and Protocols for Investigating the Biological Activity of 5-(4-nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic and structural properties make it a versatile building block for the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][3][4][5] The incorporation of a nitro group, particularly on an appended phenyl ring, can significantly modulate the biological activity of the parent molecule, often enhancing its potency.[6] This guide provides a comprehensive overview of the potential biological activities of 5-(4-nitrophenyl)isoxazole and detailed protocols for their investigation, intended for researchers in drug discovery and development.

Chemical Synthesis and Characterization

The synthesis of isoxazole derivatives can be achieved through various synthetic routes, with 1,3-dipolar cycloaddition reactions being a prominent method.[7][8] A common approach involves the reaction of a nitrile oxide with an alkyne. For this compound, this could involve the cycloaddition of a nitrile oxide generated from a 4-nitro-substituted precursor with an appropriate acetylene derivative.

Another synthetic strategy involves the condensation of chalcones with hydroxylamine hydrochloride.[9] Chalcones, which are α,β-unsaturated ketones, can be synthesized via a Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone.[3][9]

General Synthetic Workflow:

Caption: A general workflow for the synthesis of this compound derivatives via a chalcone intermediate.

Characterization of the synthesized compound is crucial to confirm its structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[10][11]

Antimicrobial Activity

Isoxazole derivatives have shown promise as antimicrobial agents against a range of pathogens.[5][11] The presence of a nitro group can contribute to this activity. For instance, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and screened for their in-vitro antibacterial and antifungal activity.[11]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity

The anticancer potential of isoxazole derivatives is a significant area of research.[12][13] These compounds can induce apoptosis and inhibit various signaling pathways involved in cancer progression.[13][14]

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal human cell line (for assessing selectivity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Illustrative Signaling Pathway for Anticancer Activity:

Anticancer_Pathway This compound This compound HSP90 HSP90 This compound->HSP90 Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest This compound->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis_Induction HSP90->Apoptosis_Induction Prevents Caspase_Activation Caspase_Activation Apoptosis_Induction->Caspase_Activation Tumor_Suppression Tumor_Suppression Caspase_Activation->Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression

Caption: A potential mechanism of anticancer action involving HSP90 inhibition and induction of apoptosis.

Anti-inflammatory Activity

Isoxazole derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[15][16]

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to selectively inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

  • This compound

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Assay buffer

  • Selective COX inhibitors as positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Antioxidant Activity

Some isoxazole derivatives have been shown to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[17][18]

Protocol 4: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in methanol.

  • Reaction Mixture: Add the DPPH solution to each well containing the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

Quantitative Data Summary

Compound ClassBiological ActivityAssayKey ParameterReported ValueReference
Fluorophenyl-isoxazole-carboxamidesAntioxidantDPPH AssayIC500.45 ± 0.21 µg/ml[17][18]
Isoxazole-carboxamide derivativesAnticancerMTT Assay (Hep3B cells)IC509.58 µg/mL[18]
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazolesAntibacterial (S. aureus)Agar DiffusionZone of Inhibition22 mm (at 40 µg/ml)[11][19]
Novel Isoxazole DerivativesAnti-inflammatoryCOX-2 InhibitionIC50Potent Inhibition[15]

References

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022-10-29). Scientific Reports. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. (2022-10-29). National Center for Biotechnology Information. [Link]

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016-04-03). European International Journal of Science and Technology. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023-09-06). PubMed Central. [Link]

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Taylor & Francis Online. [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022-08-15). ACS Omega. [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed. (2022-10-29). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022-08-10). ResearchGate. [Link]

  • Antimicrobial screening results of compounds 5a-j. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

  • Isoxazole derivatives showing anticancer activity (39–47). ResearchGate. [https://www.researchgate.net/figure/Isoxazole-derivatives-showing-anticancer-activity-39-47_fig5_386629983]([Link] anticancer-activity-39-47_fig5_386629983)

  • A review of isoxazole biological activity and present synthetic techniques. (2024-12-30). Journal of Drug Delivery and Therapeutics. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024-10-13). ResearchGate. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • 5-bromo-3-(4-nitrophenyl)isoxazole. (2025-05-20). Chemical Synthesis Database. [Link]

  • Synthesis, characterization and biological activity of isoxazole derivatives. (2025-11-21). ResearchGate. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC - NIH. National Center for Biotechnology Information. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed. (2020-08-24). National Center for Biotechnology Information. [Link]

  • In vitro 5- LOX anti-inflammatory activity of synthesized isoxazole... ResearchGate. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023-02-03). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC - NIH. (2024-11-15). National Center for Biotechnology Information. [Link]

  • Design and Synthesis of 4,5Diphenyl4-isoxazolines: Novel Inhibitors of Cyclooxygenase2 with Analgesic and Antiinflammatory Activity | Request PDF. (2025-08-06). ResearchGate. [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC - PubMed Central. (2023-11-09). National Center for Biotechnology Information. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (2021-10-05). National Center for Biotechnology Information. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. National Center for Biotechnology Information. [Link]

  • 3-(4-nitrophenyl)-4,7,8,9-tetrahydro-5H-thiocino[4,5-d]isoxazole. (2025-05-20). ChemSynthesis. [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]

  • The proposed mechanism for the formation of isoxazole-5-(4H)-one derivatives. ResearchGate. [Link]

  • Proposed mechanism for formation of isoxazole-5(4H)-one compounds (4a–v). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025-03-17). RSC Publishing. [Link]

Sources

Application Notes and Protocols: In Vitro Characterization of 5-(4-nitrophenyl)isoxazole as a Potential Modulator of the IDO1 Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 5-(4-nitrophenyl)isoxazole in Immuno-Oncology

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The specific functionalization of the isoxazole ring can direct its biological activity towards various molecular targets. The presence of a nitrophenyl group, as in this compound, suggests a potential for interaction with enzymes and receptors involved in key cellular signaling pathways.[3] One such pathway of significant interest in modern drug discovery, particularly in immuno-oncology, is the tryptophan catabolism pathway mediated by indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the context of cancer, tumor cells can upregulate IDO1 expression to create an immunosuppressive microenvironment.[4][6] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the production of kynurenine and its metabolites, which act as immunosuppressive signaling molecules.[4][6][7] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity, making it a critical target for the development of novel small molecule inhibitors.[8][9]

These application notes provide a comprehensive guide for researchers to investigate the in vitro effects of this compound as a potential IDO1 inhibitor. We present detailed protocols for both cell-free enzymatic assays and cell-based functional assays, designed to deliver robust and reproducible data for the characterization of this compound.

Mechanism of Action: Targeting IDO1-Mediated Immunosuppression

The therapeutic hypothesis for an IDO1 inhibitor is to block the enzymatic conversion of tryptophan to N-formylkynurenine, thereby preventing tryptophan depletion and the accumulation of immunosuppressive kynurenine.[4][5] This intervention is expected to restore T-cell function within the tumor microenvironment and enhance the efficacy of other immunotherapies.

The following diagram illustrates the central role of IDO1 in tumor immune evasion and the proposed mechanism of action for an inhibitor like this compound.

IDO1_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Catalysis Tryptophan_in L-Tryptophan Tryptophan_in->IDO1 Substrate Tryptophan_depletion Tryptophan Depletion T_cell_inactivation T-Cell Inactivation & Apoptosis Kynurenine_out->T_cell_inactivation Induces T_cell_proliferation T-Cell Proliferation Tryptophan_depletion->T_cell_proliferation Inhibits Inhibitor This compound Inhibitor->IDO1 Inhibition caption IDO1-mediated immunosuppression and inhibitor action.

Caption: IDO1 pathway and the point of therapeutic intervention.

Experimental Protocols

Protocol 1: In Vitro Cell-Free IDO1 Enzymatic Assay (Absorbance-Based)

This assay directly measures the enzymatic activity of purified recombinant human IDO1 and is a primary screen to determine if this compound can directly inhibit the enzyme. The protocol is adapted from commercially available IDO1 inhibitor screening kits.[7][10]

Principle: The assay quantifies the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, which has a characteristic absorbance at 321 nm.

Materials:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (Substrate)

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • This compound (Test Compound)

  • Epacadostat or a known IDO1 inhibitor (Positive Control)

  • DMSO (Vehicle)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the test compound in DMSO. Then, dilute these stocks into IDO1 Assay Buffer to achieve the desired final concentrations with a final DMSO concentration of ≤1%.

  • Reaction Mixture Preparation (per well):

    • Prepare a master mix containing IDO1 Assay Buffer, Ascorbic Acid (final concentration ~20 mM), Methylene Blue (final concentration ~10 µM), and Catalase (final concentration ~100 U/mL).

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the appropriate wells of the 96-well plate.

    • Add 85 µL of the reaction mixture to all wells.

    • Add 5 µL of recombinant IDO1 enzyme (final concentration ~50-100 ng/µL) to all wells except the "Blank" wells. Add 5 µL of IDO1 Assay Buffer to the "Blank" wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the Reaction:

    • Prepare a 10X L-Tryptophan substrate solution in IDO1 Assay Buffer.

    • Add 10 µL of the 10X L-Tryptophan solution to all wells to start the reaction (final concentration ~200 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance at 321 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the "Blank" wells from all other wells.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Abs_test_compound - Abs_blank) / (Abs_vehicle_control - Abs_blank))

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Typical Concentration Purpose
Recombinant IDO150-100 ng/µLSource of enzymatic activity
L-Tryptophan200 µMSubstrate
Ascorbic Acid20 mMReducing agent to maintain the heme iron in the active ferrous state
Methylene Blue10 µMElectron carrier
Catalase100 U/mLRemoves hydrogen peroxide, which can inhibit IDO1
DMSO≤1%Vehicle for compound dissolution
Protocol 2: Cell-Based IDO1 Functional Assay

This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context, providing more physiologically relevant data. The protocol involves inducing IDO1 expression in a cancer cell line and measuring the production of kynurenine in the culture medium.[9][11]

Principle: Interferon-gamma (IFNγ) is a potent inducer of IDO1 expression in many cancer cell lines.[11] The activity of the induced IDO1 is determined by quantifying the amount of kynurenine secreted into the cell culture medium.

Materials:

  • SK-OV-3 (human ovarian cancer) or similar IDO1-inducible cell line

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Recombinant Human Interferon-gamma (IFNγ)

  • This compound (Test Compound)

  • Epacadostat (Positive Control)

  • DMSO (Vehicle)

  • 96-well cell culture plate

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde) or an LC-MS/MS system

Procedure:

  • Cell Seeding:

    • Seed SK-OV-3 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound and IFNγ Treatment:

    • Prepare serial dilutions of this compound and the positive control in culture medium (final DMSO concentration ≤0.5%).

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the test compounds or vehicle.

    • Add IFNγ to all wells (except the negative control wells) to a final concentration of 100 ng/mL to induce IDO1 expression. Add medium without IFNγ to the negative control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Kynurenine Measurement:

    • After incubation, carefully collect 80 µL of the cell culture supernatant from each well.

    • Colorimetric Method:

      • Add 40 µL of 6.1 N trichloroacetic acid (TCA) to the supernatant, mix, and centrifuge to precipitate proteins.

      • Transfer the clear supernatant to a new 96-well plate.

      • Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate at room temperature for 10 minutes.

      • Measure the absorbance at 480 nm.

    • LC-MS/MS Method:

      • Prepare the supernatant for analysis according to established protocols for kynurenine quantification. This method offers higher sensitivity and specificity.

Data Analysis:

  • Generate a standard curve using known concentrations of kynurenine to quantify its concentration in the samples.

  • Calculate the percent inhibition of kynurenine production for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell_Assay_Workflow A 1. Seed SK-OV-3 cells in 96-well plate B 2. Add Test Compound + 100 ng/mL IFNγ A->B C 3. Incubate 48-72 hours B->C D 4. Collect Supernatant C->D E 5. Measure Kynurenine (Colorimetric or LC-MS/MS) D->E F 6. Calculate IC50 E->F caption Workflow for the cell-based IDO1 functional assay.

Sources

Application Notes and Protocols for the Evaluation of 5-(4-nitrophenyl)isoxazole as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Topic: 5-(4-nitrophenyl)isoxazole as an Enzyme Inhibitor

I. Introduction: The Isoxazole Scaffold and the Significance of the 4-Nitrophenyl Moiety in Drug Discovery

The isoxazole ring is a five-membered heterocycle that is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The versatility of the isoxazole core allows for structural modifications that can fine-tune its biological activity. The incorporation of a 4-nitrophenyl group is a strategic choice in inhibitor design. The nitro group, being strongly electron-withdrawing, can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to target enzymes.[4] This document provides a comprehensive guide to the initial evaluation of This compound as a potential enzyme inhibitor, with a focus on xanthine oxidase, a key enzyme in purine metabolism.[4][5] Aberrant xanthine oxidase activity is implicated in hyperuricemia and gout, making it a significant therapeutic target.[5]

These protocols are designed to be self-validating, providing a robust framework for the initial characterization of the inhibitory potential of this compound and its mechanism of action.

II. Putative Mechanism of Action and Target Enzyme Rationale

While the specific enzyme targets of this compound are still under investigation, based on the known activities of related isoxazole and nitrophenyl-containing compounds, Xanthine Oxidase (XO) presents a plausible and compelling primary target for initial screening.[6][7] XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5] The rationale for targeting XO is twofold:

  • Structural Analogy: Other heterocyclic compounds containing nitrophenyl groups have demonstrated potent xanthine oxidase inhibitory activity.[8]

  • Therapeutic Relevance: Inhibitors of xanthine oxidase are clinically proven treatments for gout and other conditions related to hyperuricemia.[5]

The proposed inhibitory action of this compound on xanthine oxidase may involve interactions with key amino acid residues within the enzyme's active site, potentially through hydrogen bonding and hydrophobic interactions facilitated by the isoxazole and nitrophenyl moieties.

III. Experimental Protocols

A. Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase. The assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.

1. Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

2. Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Dissolve xanthine in the buffer to a final concentration of 100 µM.

    • Prepare a stock solution of xanthine oxidase in the buffer (e.g., 0.1 units/mL).

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of allopurinol in DMSO.

    • Create a serial dilution of the test compound and allopurinol in DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank wells: 180 µL of buffer and 20 µL of xanthine solution.

    • Control wells (100% enzyme activity): 160 µL of buffer, 20 µL of xanthine solution, and 20 µL of DMSO.

    • Test wells: 160 µL of buffer, 20 µL of xanthine solution, and 20 µL of the test compound at various concentrations.

    • Positive control wells: 160 µL of buffer, 20 µL of xanthine solution, and 20 µL of allopurinol at various concentrations.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the xanthine oxidase solution to all wells except the blank.

    • Immediately measure the absorbance at 295 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation (the change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9][10]

Workflow for IC50 Determination:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stocks) P2 Serial Dilution of Inhibitor P1->P2 A1 Dispense Reagents into 96-well Plate P2->A1 A2 Pre-incubate A1->A2 A3 Initiate Reaction with Enzyme A2->A3 A4 Measure Absorbance at 295 nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

B. Protocol 2: Determination of Inhibition Type (Mechanism of Action)

This protocol uses kinetic studies to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of xanthine oxidase.

1. Materials:

  • Same as Protocol 1.

2. Procedure:

  • Perform the xanthine oxidase assay as described in Protocol 1, but with varying concentrations of both the substrate (xanthine) and the inhibitor.

  • Use a fixed, sub-saturating concentration of the inhibitor (e.g., near its IC50 value) and vary the xanthine concentration (e.g., from 0.5 to 10 times the Km of xanthine for XO).

  • Repeat the experiment with at least two different fixed concentrations of the inhibitor.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

3. Data Analysis:

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot.

  • Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor:

    • Competitive inhibition: Increased apparent Km, Vmax remains unchanged.

    • Non-competitive inhibition: Km remains unchanged, decreased apparent Vmax.

    • Uncompetitive inhibition: Decreased apparent Km and decreased apparent Vmax.

Diagram of Inhibition Types:

E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) E->EI + I (Non-competitive) S Substrate (S) ES->E P Product (P) ES->P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) ES->ESI + I (Non-competitive) I Inhibitor (I) EI->E ESI->ES

Caption: Modes of reversible enzyme inhibition.

IV. Data Presentation

Quantitative data from these experiments should be summarized in a clear and concise manner.

Table 1: Inhibitory Activity of this compound against Xanthine Oxidase

CompoundIC50 (µM)Inhibition Type
This compoundTo be determinedTo be determined
Allopurinol (Control)Literature valueCompetitive

V. Concluding Remarks

These application notes provide a foundational framework for the initial characterization of this compound as a potential enzyme inhibitor, with a specific focus on xanthine oxidase. The successful execution of these protocols will yield crucial data on the compound's potency (IC50) and its mechanism of action. Positive results from these in vitro assays would warrant further investigation, including cell-based assays and in vivo studies, to fully elucidate the therapeutic potential of this promising isoxazole derivative.

VI. References

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • IC50 of the most active compounds. To calculate half maximal inhibitory... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. (2022). Frontiers in Nutrition, 9, 981105. [Link]

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

  • IC50 values and dose–response curves of designed... - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • (PDF) IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • IC50 of the tested compounds against A549 cells compared to 5‐FU. - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Reported xanthine oxidase inhibitors and target compounds - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. (2020). Molecules, 25(23), 5552. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (n.d.). Retrieved January 4, 2026, from [Link]

  • (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (n.d.). Retrieved January 4, 2026, from [Link]

  • Inhibition of Xanthine Oxidase by 4-Nitrocinnamic Acid: In Vitro and in Vivo Investigations and Docking Simulations - PubMed. (n.d.). Retrieved January 4, 2026, from [Link]

  • Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors - NIH. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-(4-Nitrophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial properties. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Within this family, 5-(4-nitrophenyl)isoxazole derivatives are of particular interest. The incorporation of a nitroaromatic moiety is a well-established strategy in medicinal chemistry to enhance antimicrobial efficacy.[3][4] This guide provides a comprehensive overview of the synthesis, proposed mechanism of action, and detailed protocols for evaluating the antimicrobial and cytotoxic profiles of this compound derivatives, designed for researchers, scientists, and drug development professionals.

Part 1: Synthesis of this compound Derivatives

The principal synthetic route to this compound derivatives involves the cyclization of a chalcone precursor. Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone and a substituted benzaldehyde.[5][6]

Conceptual Synthetic Pathway

The synthesis begins with the base-catalyzed condensation of an acetophenone derivative with 4-nitrobenzaldehyde to yield a 1-(substituted-phenyl)-3-(4-nitrophenyl)prop-2-en-1-one (a chalcone). This intermediate is then reacted with hydroxylamine hydrochloride, which, through a cyclization reaction, forms the isoxazole ring.[5][7]

Synthesis_Workflow cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_1 Step 2: Isoxazole Ring Formation Acetophenone Substituted Acetophenone Chalcone 1-(Substituted-phenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate) Acetophenone->Chalcone Nitrobenzaldehyde 4-Nitrobenzaldehyde Nitrobenzaldehyde->Chalcone Base Base (e.g., NaOH) Base->Chalcone Final_Product This compound Derivative Chalcone->Final_Product Cyclization Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Final_Product Solvent Solvent (e.g., Ethanol) Solvent->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis of a 4-(3-Methoxyphenyl)-5-(4-nitrophenyl)isoxazole Derivative

This protocol is adapted from a known synthesis of a related isoxazole derivative and serves as a representative example.[5]

Step 1: Synthesis of (E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Chalcone)

  • Dissolve 3-methoxy acetophenone (0.02 mol) and 4-nitrobenzaldehyde (0.02 mol) in ethanol (25 mL).

  • While stirring, add a 10% sodium hydroxide (NaOH) solution (25 mL) dropwise to the mixture.

  • Continue stirring at room temperature for 3-4 hours.

  • Allow the reaction mixture to stand overnight.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the precipitate and recrystallize from ethanol to obtain the purified chalcone.

Step 2: Synthesis of 4-(3-Methoxyphenyl)-5-(4-nitrophenyl)isoxazole

  • In a round-bottom flask, combine the synthesized chalcone (0.01 mol), hydroxylamine hydrochloride (0.01 mol), and sodium acetate in ethanol (25 mL).[6][7]

  • Reflux the mixture for approximately 6-8 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[6][7]

  • After completion, cool the reaction mixture and pour it into cold water (50 mL).

  • The resulting precipitate is the crude isoxazole derivative.

  • Filter, dry, and recrystallize the product from a suitable solvent (e.g., ethanol) to yield the purified this compound derivative.

Part 2: Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of this compound derivatives is likely attributable to the nitroaromatic functional group.[8][9] The mechanism is believed to be a process of reductive bioactivation within the microbial cell.[3][4]

  • Cellular Uptake: The lipophilic nature of the isoxazole derivative facilitates its diffusion across the microbial cell membrane.

  • Reductive Activation: Inside the microorganism, cellular nitroreductases—enzymes present in many bacteria—catalyze the reduction of the nitro (NO₂) group.[8][9] This is a stepwise process that generates highly reactive and cytotoxic intermediates.

  • Generation of Reactive Nitrogen Species (RNS): The reduction of the nitro group produces nitroso and hydroxylamine species, as well as superoxide radicals.[8]

  • Cellular Damage and Death: These reactive intermediates can covalently bind to and damage critical cellular macromolecules, including DNA, leading to strand breaks and impaired replication.[8] They can also cause damage to proteins and lipids, disrupting essential cellular functions and ultimately leading to cell death.

Mechanism_of_Action cluster_inside Compound This compound (Derivative) Cell_Membrane Microbial Cell Membrane Compound->Cell_Membrane Reduction Reduction of -NO2 group Nitroreductase Nitroreductase Enzymes Inside_Cell Intracellular Space Nitroreductase->Reduction Catalyzes RNS Reactive Nitrogen Species (e.g., Nitroso, Superoxide) Reduction->RNS Generates Damage Macromolecular Damage RNS->Damage Causes DNA DNA Proteins Proteins Damage->DNA Damage->Proteins Death Cell Death Damage->Death Leads to

Caption: Proposed mechanism of antimicrobial action for this compound derivatives.

Part 3: Application Notes and Experimental Protocols

A. Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11] This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][12]

Materials:

  • 96-well microtiter plates (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound derivative stock solution (in DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader

  • Sterile swabs, tubes, and pipettes

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube with a suitable broth (e.g., CAMHB).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB. The final volume in each well should be 50 µL. A typical concentration range might be 128 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, use a plate reader to measure the optical density at 600 nm (OD₆₀₀) to quantify growth inhibition.

B. Cytotoxicity Assessment: MTT Assay

It is crucial to assess the toxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic potential.[14][15] The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][16]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)[16]

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole derivative in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[16]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[14]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.[17]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.[14][17]

Data Presentation

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference AntibioticRef. MIC (µg/mL)
S. aureusCiprofloxacin
E. coliCiprofloxacin
P. aeruginosaCiprofloxacin

Table 2: Cytotoxicity (IC₅₀) of this compound Derivatives on HeLa cells

Compound IDIncubation Time (h)IC₅₀ (µM)
24
48
72

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of their biological activity. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives, potentially leading to the identification of lead compounds with improved therapeutic profiles. Further mechanistic studies are also warranted to fully elucidate the specific molecular targets of the reactive nitrogen species generated by these compounds within microbial cells.

References

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PMC - PubMed Central. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2024). CLSI. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). PubMed Central. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PubMed. [Link]

  • M07-A8. (n.d.). Regulations.gov. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. (2022). Rasayan Journal of Chemistry. [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. (n.d.). PMC - NIH. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Research and Review. [Link]

  • Synthesis and Antibacterial Activity of Novel 5-(heteroaryl)isoxazole Derivatives. (2025). ResearchGate. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH. [Link]

Sources

Application Notes and Protocols for Investigating the Anticancer Properties of 5-(4-nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a core structural motif in a multitude of pharmacologically active compounds.[1][2] Its unique electronic and steric properties allow for diverse interactions with biological targets, making it a cornerstone in medicinal chemistry.[2] Within the vast landscape of cancer research, isoxazole derivatives have emerged as a promising class of small molecule inhibitors, demonstrating a wide spectrum of anticancer activities.[3][4] These compounds have been shown to exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of key signaling pathways crucial for tumor growth and survival.[5][6]

This technical guide focuses on a specific derivative, 5-(4-nitrophenyl)isoxazole , a compound of interest due to the established role of the nitrophenyl moiety in other cytotoxic agents. While extensive research has been conducted on the broader isoxazole class, this document aims to provide a detailed framework for the initial investigation of the anticancer properties of this particular molecule. The protocols outlined herein are based on well-established methodologies for evaluating anticancer compounds and are supported by findings from studies on structurally related isoxazole analogs.

Hypothesized Mechanism of Action: A Multi-pronged Approach

Based on the current body of literature for isoxazole derivatives, this compound is hypothesized to exert its anticancer effects through two primary, interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle. The presence of the electron-withdrawing nitro group on the phenyl ring may enhance the compound's cytotoxic potential.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis.[7] A hallmark of cancer is the evasion of apoptosis, leading to uncontrolled cell proliferation.[7] Many successful chemotherapeutic agents function by reactivating this dormant cell death program in cancer cells.[1][7] Isoxazole derivatives have been repeatedly shown to be potent inducers of apoptosis.[8][9] It is proposed that this compound may trigger apoptosis through the intrinsic (mitochondrial) pathway.

This pathway is characterized by the following key events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The compound may induce stress signals that lead to the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm.[10]

  • Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[10]

  • Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10]

This cascade of events culminates in the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[11]

apoptosis_pathway Compound This compound Mito_Stress Mitochondrial Stress Compound->Mito_Stress MOMP MOMP Mito_Stress->MOMP CytoC_Release Cytochrome c Release MOMP->CytoC_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC_Release->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Intrinsic Apoptosis Pathway.
Cell Cycle Arrest

The cell cycle is a tightly regulated series of events that leads to cell division.[12] Checkpoints exist at various stages (G1, S, G2, M) to ensure the fidelity of DNA replication and chromosome segregation.[12][13] Dysregulation of these checkpoints is a common feature of cancer, allowing for relentless proliferation.[6] Various isoxazole-containing compounds have been reported to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby preventing cancer cells from dividing.[14]

The proposed mechanism for cell cycle arrest by this compound involves the modulation of key regulatory proteins:

  • Cyclin-Dependent Kinases (CDKs): These are a family of protein kinases that drive the progression of the cell cycle.[13]

  • Cyclins: These are regulatory proteins that bind to and activate CDKs at specific phases of the cell cycle.[13]

  • CDK Inhibitors (CKIs): These proteins, such as p21 and p27, negatively regulate the activity of CDK-cyclin complexes.[13]

It is hypothesized that this compound may upregulate the expression of CKIs or downregulate the expression of key cyclins and CDKs, leading to a halt in cell cycle progression.

cell_cycle_arrest Compound This compound Signal Intracellular Signaling Compound->Signal CKI Upregulation of CDK Inhibitors (e.g., p21) Signal->CKI CyclinCDK Downregulation of Cyclin/CDK Complexes Signal->CyclinCDK G1_S_Arrest G1/S Checkpoint Arrest CKI->G1_S_Arrest G2_M_Arrest G2/M Checkpoint Arrest CyclinCDK->G2_M_Arrest

Proposed Mechanism of Cell Cycle Arrest.

Experimental Protocols

The following protocols provide a comprehensive workflow for the initial in vitro evaluation of the anticancer properties of this compound.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Analysis MTT_Assay MTT Assay (Determine IC50) Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blotting (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle_Assay->Western_Blot

General Experimental Workflow.
Protocol 1: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15] The concentration of the compound that inhibits cell growth by 50% (IC50) can be determined from the dose-response curve.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[17] Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise to 3 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Insert experimental value]
A549Lung Carcinoma[Insert experimental value]
HCT116Colorectal Carcinoma[Insert experimental value]

Table 2: Apoptosis Induction by this compound in [Cell Line].

TreatmentConcentration% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Control-[Insert value][Insert value][Insert value]
This compoundIC50[Insert value][Insert value][Insert value]
This compound2x IC50[Insert value][Insert value][Insert value]

Table 3: Cell Cycle Distribution in [Cell Line] after treatment with this compound.

TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Control-[Insert value][Insert value][Insert value]
This compoundIC50[Insert value][Insert value][Insert value]
This compound2x IC50[Insert value][Insert value][Insert value]

Conclusion and Future Directions

The application notes and protocols provided in this guide offer a robust starting point for the comprehensive evaluation of the anticancer properties of this compound. The hypothesized mechanisms of apoptosis induction and cell cycle arrest are grounded in the extensive research on the isoxazole scaffold. The successful execution of these experiments will provide critical data on the compound's potency and mode of action.

Further investigations could delve deeper into the specific molecular targets of this compound. Western blot analysis of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, cleaved caspases) and cell cycle regulation (e.g., cyclins, CDKs, p21, p53) would provide more definitive mechanistic insights. Ultimately, these in vitro studies will lay the groundwork for potential in vivo efficacy studies and further preclinical development.

References

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Molecular Sciences, 21(17), 6033. [Link]

  • Khanam, R., et al. (2017). Inhibitory Growth Evaluation and Apoptosis Induction in MCF-7 Cancer Cells by New 5-aryl-2-butylthio-1,3,4-oxadiazole Derivatives. Cancer Chemotherapy and Pharmacology, 80(5), 1027-1042. [Link]

  • Lampronti, I., et al. (2021). Effects of synthetic isoxazole derivatives on apoptosis of K562 cells. ResearchGate. [Link]

  • El-Sayed, E.-S. H., et al. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. Semantic Scholar. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Institutes of Health. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Rani, M., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. [Link]

  • Wang, Y., et al. (2022). Western blot analysis of hit compounds in cancer cells. ResearchGate. [Link]

  • Checkpoint Lab. (1994). MTT Assay: Principle. Retrieved from [Link]

  • Hawash, M., et al. (2024). The percentage of inhibition of selected cancer cell lines. ResearchGate. [Link]

  • Zablotskaya, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Institutes of Health. [Link]

  • Krayem, M., et al. (2022). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. National Institutes of Health. [Link]

  • Cyrusbioscience. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Gande, S., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. National Institutes of Health. [Link]

  • Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Luedde, T., et al. (2023). Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. National Institutes of Health. [Link]

  • Atas, M., et al. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ResearchGate. [Link]

  • Khanam, R., et al. (2017). Inhibitory Growth Evaluation and Apoptosis Induction in MCF-7 Cancer Cells by New 5-aryl-2-butylthio-1,3,4-oxadiazole Derivatives. PubMed. [Link]

  • Li, M., et al. (2024). Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors. Frontiers in Pharmacology. [Link]

  • Wang, Y., et al. (2022). The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment. Journal of Hematology & Oncology. [Link]

  • Shao, Y., et al. (2004). Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. Proceedings of the National Academy of Sciences, 101(52), 18030-18035. [Link]

  • Park, J. W., et al. (2009). Cell cycle control as a basis for cancer chemoprevention through dietary agents. Journal of Cellular Biochemistry, 107(4), 547-557. [Link]

  • Li, M., et al. (2024). Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors. Frontiers. [Link]

  • Zhao, H., et al. (2013). DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA. Cytometry Part A, 83A(11), 979-988. [Link]

Sources

"application of 5-(4-nitrophenyl)isoxazole in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 5-(4-nitrophenyl)isoxazole in Medicinal Chemistry

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Isoxazoles, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represent a cornerstone in medicinal chemistry.[1][2][3] Their rigid, electron-rich aromatic structure provides a versatile scaffold that can engage in various non-covalent interactions with biological targets, making them privileged structures in drug design.[1] The isoxazole nucleus is integral to a wide array of approved pharmaceutical agents, including the anti-inflammatory drug valdecoxib, the antibiotic cloxacillin, and the antirheumatic leflunomide, demonstrating its clinical significance.[1][4][5] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][6][7]

Within this important class, This compound serves as a pivotal building block and a pharmacologically active core. The presence of the 4-nitrophenyl group is particularly significant; the nitro group is a strong electron-withdrawing moiety that can modulate the electronic properties of the entire molecule, often enhancing its biological efficacy.[8] Furthermore, the nitro group can act as a synthetic handle, readily undergoing chemical reduction to an amino group, which opens avenues for further derivatization and the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[9] This guide provides detailed application notes and protocols for researchers and drug development professionals on leveraging the this compound scaffold in key therapeutic areas.

PART 1: Synthesis of the this compound Core

The construction of the isoxazole ring is a well-established process in organic synthesis. The most common and versatile methods involve the cyclization of a three-carbon component with a source of hydroxylamine or a [3+2] cycloaddition reaction.

Protocol 1: Synthesis via Chalcone Intermediate

This protocol is a robust and widely used method that involves two main steps: the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine hydrochloride.[10] Chalcones (α,β-unsaturated ketones) are excellent precursors due to the reactivity of their keto-ethylenic group.[11][12]

Step 1: Synthesis of 1-(Substituted Phenyl)-3-(4-nitrophenyl)prop-2-en-1-one (Chalcone)

  • Dissolve equimolar quantities of a substituted acetophenone (0.01 mol) and 4-nitrobenzaldehyde (0.01 mol) in 25 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add an aqueous solution of sodium hydroxide (0.02 mol in 10 mL water) to the mixture while stirring. The addition of a strong base is crucial as it deprotonates the α-carbon of the acetophenone, generating the enolate necessary for the condensation reaction.

  • Continue stirring the reaction mixture at room temperature for 12-15 hours. The formation of a precipitate (the chalcone) often indicates reaction completion.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate:hexane).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to neutralize the excess base and precipitate the product fully.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form 3,5-Disubstituted Isoxazole

  • Reflux a mixture of the synthesized chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in 25 mL of glacial acetic acid or ethanol for 6-8 hours.[10][13] Hydroxylamine acts as the nitrogen and oxygen source for the heterocycle, while sodium acetate acts as a base to liberate free hydroxylamine.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid, the this compound derivative, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol or acetone.[11]

Synthesis_Workflow cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization Acetophenone Substituted Acetophenone Condensation Acetophenone->Condensation Nitrobenzaldehyde 4-Nitrobenzaldehyde Nitrobenzaldehyde->Condensation Chalcone Chalcone Intermediate Hydroxylamine NH2OH·HCl Cyclization Chalcone->Cyclization Condensation->Chalcone NaOH, EtOH Hydroxylamine->Cyclization Isoxazole This compound Derivative Cyclization->Isoxazole NaOAc, Reflux

Caption: General workflow for the synthesis of this compound derivatives.

PART 2: Applications in Therapeutic Areas

Antimicrobial Agents

The isoxazole scaffold is a well-established pharmacophore in antimicrobial agents, such as sulfamethoxazole and cloxacillin.[3] Derivatives of this compound have shown significant potential as both antibacterial and antifungal agents.[3][13][14] The electron-withdrawing nature of the nitro group at the para position of the phenyl ring often enhances antimicrobial efficacy.[8]

Scientific Rationale: Isoxazole derivatives can interfere with essential microbial processes. For instance, sulfonamide-containing isoxazoles like sulfamethoxazole inhibit dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of bacteria. Other derivatives may disrupt cell wall integrity or inhibit protein synthesis.[12]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the test this compound derivative in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be tested in parallel.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

The following table summarizes representative data for a series of synthesized 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles.[13][16]

Compound IDR-Group at C3S. aureus (Zone of Inhibition, mm)B. coccus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)A. niger (Zone of Inhibition, mm)
5a H20221820
5b 4-Cl20181421
5c 2-NO₂18222319
5e 4-OCH₃22191923
5f 4-CH₃23202014
Amoxicillin -2525200
Griseofulvin -00024
Data adapted from Dhaduk & Joshi (2022). Concentration: 40 µg/mL.[13][16]
Anti-inflammatory Agents

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory drugs is a critical research area.[17] Isoxazole-based compounds, notably the COX-2 inhibitor valdecoxib, are known for their anti-inflammatory properties.[4][17] Derivatives of this compound have been synthesized and evaluated, showing promising activity in preclinical models.[11][18][19]

Scientific Rationale: A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation. The isoxazole scaffold can be designed to fit selectively into the active site of the COX-2 enzyme.

Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., Injury, Pathogen) Membrane Cell Membrane Phospholipids Stimuli->Membrane PLA2 Phospholipase A₂ AA Arachidonic Acid Membrane->AA  PLA₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor This compound Derivative Inhibitor->COX Inhibition

Caption: Simplified inflammatory cascade showing COX enzymes as a target.

Protocol 3: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[11][19]

  • Animals: Use adult Wistar or Sprague-Dawley rats (150-200g), acclimatized for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I (Control): Vehicle only (e.g., 1% CMC solution).

    • Group II (Standard): Standard drug, e.g., Diclofenac sodium or Nimesulide (10 mg/kg, p.o.).[10][11]

    • Group III, IV, etc. (Test): Test compounds at different doses (e.g., 50, 100 mg/kg, p.o.).

  • Dosing: Administer the vehicle, standard, or test compound orally 1 hour before inducing inflammation.

  • Edema Induction: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat. Carrageenan is used because it is a non-antigenic phlogistic agent that induces a reproducible inflammatory edema.

  • Measurement: Measure the paw volume immediately after injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Anticancer Agents

The search for more effective and less toxic cancer therapies is a major driver of drug discovery. Isoxazole derivatives have gained significant attention for their anticancer potential, acting through diverse mechanisms of action.[20][21][22]

Scientific Rationale: The anticancer effects of isoxazole derivatives are multifaceted. They have been shown to inhibit key signaling pathways involved in cell proliferation and survival, disrupt tubulin polymerization leading to mitotic arrest, inhibit topoisomerases, and induce apoptosis (programmed cell death).[21] The activation of apoptotic pathways is a highly desirable trait for an anticancer agent, as it leads to the selective elimination of tumor cells.[23]

Apoptosis_Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Casp9 Caspase-9 (Initiator) CytochromeC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 5-(4-nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-(4-nitrophenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and resolve common experimental challenges. The content is structured in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.

Overview of the Primary Synthetic Pathway

The most prevalent and efficient method for synthesizing 5-substituted isoxazoles, including this compound, is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne. For this target molecule, the key intermediate is 4-nitrophenylnitrile oxide, which is highly reactive and typically generated in situ from a stable precursor like 4-nitrobenzaldehyde oxime.[1][2][3] Understanding this pathway is critical for effective troubleshooting.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Oxime 4-Nitrobenzaldehyde Oxime 4-Nitrobenzaldehyde->4-Nitrobenzaldehyde Oxime + NH₂OH·HCl (Base, Solvent) Hydroxylamine HCl Hydroxylamine HCl Oxime 4-Nitrobenzaldehyde Oxime NitrileOxide 4-Nitrophenylnitrile Oxide (In situ intermediate) Oxime->NitrileOxide Oxidation (e.g., NCS, Oxone) Product 5-(4-nitrophenyl)-3-phenylisoxazole NitrileOxide->Product + Alkyne Alkyne Terminal Alkyne (e.g., Phenylacetylene)

Caption: General synthesis pathway for 5-substituted isoxazoles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is extremely low, or I have failed to isolate any product. What are the most probable causes?

A1: Low or no yield in this synthesis almost always points to an issue with the reactive intermediate, 4-nitrophenylnitrile oxide. There are three primary checkpoints: its generation, its stability, and the integrity of your starting materials.

  • Inefficient Generation of Nitrile Oxide: The conversion of the stable oxime precursor to the reactive nitrile oxide is the critical step. If the oxidant or reaction conditions are suboptimal, this conversion will be inefficient.

    • Causality: The oxidation of an aldoxime to a nitrile oxide requires a suitable oxidizing agent to remove two hydrogen atoms. Reagents like N-Chlorosuccinimide (NCS), Oxone, or tert-butyl hypoiodite (t-BuOI) are commonly used.[2][3][4] Their effectiveness can be hampered by moisture, age, or an incorrect stoichiometric ratio.

    • Solution:

      • Ensure your oxidizing agent is fresh and dry. Use a slight excess (1.1-1.2 equivalents) to drive the reaction.

      • Consider alternative, robust methods for in situ generation. A highly effective green chemistry approach uses a combination of NaCl and Oxone, which is often high-yielding and tolerates a wide range of substrates.[3][5]

      • Alternatively, the nitrile oxide can be generated from the corresponding 4-nitrobenzohydroximoyl chloride via dehydrohalogenation with a non-nucleophilic base like triethylamine.[6]

  • Decomposition and Dimerization of Nitrile Oxide: Nitrile oxides are notoriously unstable and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is the most common side reaction and a primary cause of low yield.[1][7]

    • Causality: Dimerization is a bimolecular reaction. Therefore, its rate is highly dependent on the concentration of the nitrile oxide. High local concentrations will favor dimerization over the desired cycloaddition with the alkyne.

    • Solution:

      • Slow Addition: Add the oxidizing agent (or the base, if using the hydroximoyl chloride route) slowly to the reaction mixture containing both the oxime and the alkyne. This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular reaction with the alkyne.[7]

      • Stoichiometry: Use a slight excess of the alkyne dipolarophile (e.g., 1.2-1.5 equivalents) relative to the nitrile oxide precursor to statistically favor the cycloaddition pathway.[7]

      • Temperature Control: While higher temperatures can increase the rate of cycloaddition, they can also accelerate decomposition. Optimize the temperature; many modern protocols run efficiently at room temperature.[5][7]

  • Poor Quality of Starting Materials: The synthesis is only as reliable as its precursors.

    • Causality: Impurities in the 4-nitrobenzaldehyde oxime or the alkyne can interfere with the reaction or introduce contaminants that complicate purification.

    • Solution:

      • Confirm the purity of your starting materials by NMR or melting point analysis.

      • Synthesize the 4-nitrobenzaldehyde oxime fresh if its quality is suspect. It is a straightforward condensation reaction. (See Protocol 1 below).[8][9]

G cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Paths start Low / No Yield check_reagents 1. Check Reagent Purity (Oxime, Alkyne, Oxidant) start->check_reagents check_conditions 2. Verify Reaction Conditions (Temp, Solvent, Stoichiometry) check_reagents->check_conditions issue_generation Problem: Nitrile Oxide Generation Failure check_conditions->issue_generation If starting materials remain unreacted issue_dimer Problem: Nitrile Oxide Dimerization check_conditions->issue_dimer If side products (furoxan) are dominant solution_generation Solution: - Use fresh oxidant - Switch to robust method (e.g., Oxone/NaCl) issue_generation->solution_generation solution_dimer Solution: - Slow addition of oxidant - Use excess alkyne - Optimize temperature issue_dimer->solution_dimer

Caption: Troubleshooting workflow for low product yield.
Q2: My reaction produces a significant amount of a major byproduct. How do I identify and prevent it?

A2: The most likely byproduct is the furoxan dimer, as discussed above. However, if you are using an unsymmetrical alkyne, you may also be forming regioisomers.

  • Identifying the Furoxan Dimer:

    • TLC Analysis: The furoxan will typically have a different Rf value than your desired isoxazole.

    • Spectroscopic Analysis: In the ¹H NMR spectrum, you will see aromatic signals corresponding to the two 4-nitrophenyl groups, but you will lack the characteristic singlet for the isoxazole C4-H. Mass spectrometry will show a molecular ion corresponding to the dimer (M+ at ~302.2 g/mol for the dinitrophenyl furoxan).

    • Prevention: The strategies are the same as for preventing yield loss: generate the nitrile oxide slowly in situ in the presence of an excess of the alkyne dipolarophile.[7]

  • Controlling Regioselectivity:

    • Causality: The [3+2] cycloaddition of a nitrile oxide (R¹-CNO) to a terminal alkyne (R²-CCH) can theoretically produce two regioisomers: the 3,5-disubstituted product or the 3,4-disubstituted product. The outcome is governed by both steric and electronic factors, specifically the frontier molecular orbital (FMO) coefficients of the dipole and dipolarophile.[10] For most terminal alkynes, the reaction is highly regioselective, yielding the 5-substituted isoxazole as the major product.[3]

    • Solution:

      • Confirm Structure: Use 2D NMR techniques (like HMBC and NOESY) to unambiguously confirm the connectivity and regiochemistry of your product.

      • Solvent Effects: Regioselectivity can sometimes be influenced by the solvent polarity. If you are getting an unfavorable mixture, screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).[7]

      • Catalysis: While many modern methods are catalyst-free, certain copper-catalyzed cycloadditions can enhance regioselectivity for terminal alkynes, though this adds complexity.[11][12]

G cluster_pathways Competing Reaction Pathways NitrileOxide Ar-C≡N⁺-O⁻ (4-Nitrophenylnitrile Oxide) Cycloaddition Desired [3+2] Cycloaddition (Bimolecular with Alkyne) NitrileOxide->Cycloaddition + Alkyne (Low [Nitrile Oxide]) Dimerization Side Reaction: Dimerization (Bimolecular with self) NitrileOxide->Dimerization + Nitrile Oxide (High [Nitrile Oxide]) Product This compound Cycloaddition->Product Furoxan Furoxan Dimer Dimerization->Furoxan

Caption: Competing pathways for the in situ generated nitrile oxide.

Experimental Protocols

Protocol 1: Preparation of 4-Nitrobenzaldehyde Oxime

This protocol is adapted from standard procedures for the synthesis of aryl oximes from aldehydes.[8][9][13]

Materials:

  • 4-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base (e.g., sodium acetate)[11]

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve Aldehyde: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 eq) in ethanol (5-10 volumes).

  • Prepare Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.2 eq) and sodium carbonate (0.6-0.7 eq) in a minimal amount of deionized water.

  • Reaction: Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aldehyde spot is consumed (typically 2-4 hours). Gentle heating to 40-50 °C can be used to accelerate the reaction if needed.[9]

  • Isolation: Once complete, cool the mixture to room temperature. The product may precipitate directly. To induce further precipitation, slowly add cold deionized water to the reaction mixture while stirring.

  • Filtration and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 4-nitrobenzaldehyde oxime as a solid. A yield of >95% is expected.[8]

Protocol 2: Synthesis of this compound (via Oxone/NaCl Method)

This robust protocol is adapted from modern, high-yield methods for in situ nitrile oxide generation.[2][3][5]

Materials:

  • 4-Nitrobenzaldehyde oxime (from Protocol 1)

  • A terminal alkyne (e.g., phenylacetylene, 1.2 eq)

  • Sodium chloride (NaCl, 1.0 eq)

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄, 1.5 eq)

  • Acetonitrile (CH₃CN) and Water (as solvent)

Procedure:

  • Setup: To a round-bottom flask, add 4-nitrobenzaldehyde oxime (1.0 eq), the terminal alkyne (1.2 eq), NaCl (1.0 eq), and Oxone (1.5 eq).

  • Solvent: Add a 1:1 mixture of acetonitrile and water.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically an open-flask operation and is often complete within a few hours.[3]

  • Monitoring: Monitor the disappearance of the oxime by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.

Frequently Asked Questions (FAQs)

  • Q: What are the key safety precautions for this synthesis?

    • A: Oxone is a strong oxidizing agent and should be handled with care. Hydroxylamine hydrochloride can be corrosive and toxic.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform all reactions in a well-ventilated fume hood.

  • Q: Can I use a different alkyne?

    • A: Yes, this method is compatible with a wide range of terminal and internal alkynes, including those with various functional groups.[5] Note that using internal or unsymmetrical alkynes may lead to mixtures of regioisomers.

  • Q: Why is the nitrile oxide generated in situ?

    • A: Aromatic nitrile oxides, especially those with electron-withdrawing groups, are generally unstable and cannot be isolated and stored easily. Generating them in the presence of the reaction partner (the alkyne) is the most efficient way to ensure they are trapped in the desired cycloaddition reaction before they can decompose or dimerize.[1]

  • Q: What is a typical workup and purification strategy?

    • A: A standard aqueous workup followed by extraction with a solvent like ethyl acetate or dichloromethane is typical. The final product, this compound, is a solid that is readily purified by recrystallization or flash column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Data Summary Table

ParameterRecommended Condition/ValueRationale & Reference
Oxime Formation
Aldehyde:NH₂OH·HCl Ratio1 : 1.1-1.2A slight excess of hydroxylamine drives the reaction to completion.[9]
BaseNa₂CO₃, NaOAcNeutralizes the HCl byproduct, freeing the hydroxylamine nucleophile.[9][11]
SolventEthanol/WaterGood solubility for both organic aldehyde and inorganic salts.[8]
Cycloaddition
Oxime:Alkyne Ratio1 : 1.2-1.5Excess alkyne suppresses nitrile oxide dimerization.[7]
Nitrile Oxide GenerationOxone/NaClEfficient, mild, and environmentally friendly ("green") method.[2][3]
SolventAcetonitrile/WaterCommon solvent system for Oxone-mediated reactions.[3]
TemperatureRoom TemperatureMild conditions are sufficient and minimize side reactions.[5]

References

  • Technical Support Center: Synthesis of Substituted Isoxazoles - Benchchem. (URL not available)
  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - PubMed. ([Link])

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition - Organic Chemistry Portal. ([Link])

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - ACS Publications. ([Link])

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - MDPI. ([Link])

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl) - Taylor & Francis Online. ([Link])

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions - Taylor & Francis Online. ([Link])

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - MDPI. (URL not available)
  • The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions - Indian Academy of Sciences. ([Link])

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid - Oriental Journal of Chemistry. ([Link])

  • Technical Support Center: Isoxazole Synthesis Optimiz
  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - NIH National Center for Biotechnology Information. ([Link])

  • 5-bromo-3-(4-nitrophenyl)
  • Isoxazole synthesis : r/Chempros - Reddit. ([Link])

  • Application Note and Protocol: Large-Scale Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. (URL not available)
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. ([Link])

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. ([Link])

  • An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. (URL not available)
  • Mastering Isoxazole Synthesis: A Guide for Novel Drug Development - Benchchem. (URL not available)
  • New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones - ACS Publications. ([Link])

  • Preparation of 4-nitrobenzaldehyde - PrepChem.com. ([Link])

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands - ACS Publications. ([Link])

  • Proposed mechanism for formation of isoxazole-5(4H)-one compounds (4a–v) - ResearchGate. ([Link])

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - NIH National Center for Biotechnology Information. ([Link])

  • (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones - NIH National Center for Biotechnology Information. ([Link])

  • Isoxazole synthesis - Organic Chemistry Portal. ([Link])

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - MDPI. (URL not available)
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition - MDPI. ([Link])

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE. (URL not available)
  • 3-(4-nitrophenyl)-4,7,8,9-tetrahydro-5H-thiocino[4,5-d]isoxazole - ChemSynthesis. (URL not available)
  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives - Journal of Qassim University for Science. (URL not available)
  • The proposed mechanism for the formation of isoxazole-5-(4H)-one derivatives - ResearchGate. ([Link])

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones - NIH National Center for Biotechnology Information. ([Link])

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. ([Link])

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole - CDN. (URL not available)

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-(4-nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and optimization of 5-(4-nitrophenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common 1,3-dipolar cycloaddition pathway.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix it?

Answer:

Low or no yield is a frequent issue that can typically be traced back to a few key areas: the generation of the nitrile oxide intermediate, the quality of your reagents, or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Inefficient Nitrile Oxide Generation: The synthesis of isoxazoles via [3+2] cycloaddition requires the in situ generation of a nitrile oxide from a precursor like an aldoxime or a hydroximoyl chloride.[1][2] This step is critical and often the primary point of failure.

    • Troubleshooting: Ensure the base you are using is sufficiently strong to dehydrohalogenate the hydroximoyl chloride precursor or dehydrate the aldoxime. Common bases include triethylamine (TEA) or the stronger N,N-diisopropylethylamine (DIPEA).[3][4] The quality of your precursor is also vital; ensure it is pure and dry.

  • Poor Reactant Quality: Impurities in starting materials, such as the alkyne or the nitrile oxide precursor, can inhibit the reaction or poison the catalyst if one is used.[5]

    • Troubleshooting: Use freshly purified starting materials. Terminal alkynes should be free of contaminants, and aldoximes should be pure. If using a catalyst, ensure it has not been deactivated.[5][6]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the yield.[5]

    • Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] If the reaction is sluggish at room temperature, gentle heating may be required. However, excessively high temperatures can promote side reactions.[4] The solvent choice is crucial for solubility; if reactants are not fully dissolved, the reaction will be slow or incomplete. Consider a co-solvent system if necessary.[5]

  • Catalyst Inactivity (if applicable): For catalyzed reactions, particularly copper-catalyzed cycloadditions, the catalyst's active state is paramount.

    • Troubleshooting: If using a Cu(I) catalyst, ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to inactive Cu(II). The addition of a reducing agent like sodium ascorbate can help maintain the copper in its active +1 oxidation state.[6]

Question 2: I've isolated my product, but it's contaminated with a significant amount of a byproduct. How do I identify and prevent this?

Answer:

Byproduct formation is a common challenge, especially with highly reactive intermediates like nitrile oxides. The most likely byproduct is a furoxan, formed from the dimerization of your nitrile oxide.

Possible Causes & Solutions:

  • Dimerization of Nitrile Oxide: Nitrile oxides are unstable and can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[4][7] This is the most common side reaction in 1,3-dipolar cycloadditions.

    • Troubleshooting: The key is to keep the instantaneous concentration of the free nitrile oxide low. This can be achieved by the slow addition of the base or the nitrile oxide precursor to the reaction mixture containing the alkyne (your dipolarophile). This ensures that any generated nitrile oxide is more likely to react with the alkyne rather than another molecule of itself. Using a slight excess of the alkyne can also favor the desired cycloaddition.[4]

  • Formation of Regioisomers: Depending on the alkyne used, you may form a mixture of regioisomers (e.g., 3,4- or 3,5-disubstituted isoxazoles) instead of a single product.[8]

    • Troubleshooting: Regioselectivity is governed by steric and electronic factors.[4][8] To favor a specific isomer, consider using a catalytic system. Copper(I)-catalyzed reactions, for instance, often show high regioselectivity for 3,5-disubstituted isoxazoles.[6] Screening different solvents can also influence the regiochemical outcome.[4][9]

Question 3: My reaction is proceeding, but I am getting a mixture of isomers. How can I improve regioselectivity?

Answer:

Achieving high regioselectivity in 1,3-dipolar cycloadditions can be challenging as it depends on a subtle interplay of electronic and steric effects of your reacting partners.[8]

Possible Causes & Solutions:

  • Insufficient Steric or Electronic Bias: If the alkyne and the nitrile oxide do not have sufficiently different electronic or steric properties, the transition states leading to both regioisomers may have similar energies, resulting in a mixture.

    • Troubleshooting: The most effective way to control regioselectivity is often to switch from a thermal (uncatalyzed) reaction to a catalyzed one.

      • Copper(I) Catalysis: This is a widely used method to favor the formation of specific regioisomers, typically the 3,5-disubstituted product.[6]

      • Solvent Effects: The polarity of the solvent can influence the electronic distribution in the transition state. It is advisable to screen a range of solvents, from nonpolar (like toluene or chloroform) to polar aprotic (like acetonitrile or DMF), to find the optimal conditions for your specific substrates.[3][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound? A1: The two most prevalent and versatile methods are the 1,3-dipolar cycloaddition of 4-nitrobenzonitrile oxide with a suitable terminal alkyne, and the cyclocondensation of a β-dicarbonyl compound (or equivalent) with hydroxylamine.[10][11] The 1,3-dipolar cycloaddition is often preferred for its modularity and high convergence.[8]

Q2: How is the 4-nitrobenzonitrile oxide intermediate generated for the cycloaddition reaction? A2: It is typically generated in situ (in the reaction mixture) due to its instability.[12] The most common method is the dehydrohalogenation of 4-nitrobenzohydroximoyl chloride using a non-nucleophilic base like triethylamine (TEA) or DIPEA.[2] Alternatively, it can be generated from 4-nitrobenzaldoxime using an oxidant like N-chlorosuccinimide (NCS) or chloramine-T.[7]

Q3: How should I monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is the most effective and straightforward method for monitoring reaction progress.[5] Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating.

Q4: What is the best method for purifying the final this compound product? A4: The purification method depends on the physical properties of the product and the impurities present. If the product is a solid and precipitates from the reaction mixture, it can often be isolated by simple vacuum filtration, followed by washing with a suitable cold solvent to remove soluble impurities.[5] For further purification, recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexanes) is highly effective.[13] If the product is an oil or contaminated with closely related impurities, column chromatography on silica gel is the recommended method.[14]

Optimized Protocols & Data

Data Summary: Optimized Reaction Conditions

The following table summarizes typical starting conditions for the synthesis of a 5-substituted isoxazole via 1,3-dipolar cycloaddition. Optimization for this compound may be required.

ParameterConditionRationale & Reference
Nitrile Oxide Precursor 4-Nitrobenzohydroximoyl ChlorideA common and reactive precursor for generating the required nitrile oxide.[2]
Dipolarophile Terminal Alkyne (e.g., Phenylacetylene)The reaction partner for the cycloaddition.
Base N,N-Diisopropylethylamine (DIPEA)A non-nucleophilic base that effectively promotes nitrile oxide formation while minimizing side reactions.[3]
Solvent Chloroform, Acetonitrile, or THFSolvents should be chosen based on reactant solubility. Chloroform is common for these reactions.[15]
Temperature Room Temperature to 60 °CMany reactions proceed well at room temperature, but gentle heating can increase the rate if necessary.[5][9]
Reaction Time 2 - 24 hoursHighly dependent on substrates. Monitor by TLC to determine completion.[5][9]
Experimental Protocol: 1,3-Dipolar Cycloaddition Route

This is a general protocol and should be adapted and optimized for your specific substrates and laboratory conditions.

Synthesis of 5-phenyl-3-(4-nitrophenyl)isoxazole (Illustrative Example)

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (e.g., phenylacetylene, 1.0 eq) and dissolve it in a suitable anhydrous solvent (e.g., chloroform, 10 mL per mmol of alkyne).

  • Precursor Addition: Add the nitrile oxide precursor (e.g., 4-nitrobenzohydroximoyl chloride, 1.1 eq) to the solution.

  • Base Addition: Cool the mixture in an ice bath. Slowly add a solution of a non-nucleophilic base (e.g., DIPEA, 1.2 eq) in the same anhydrous solvent dropwise over 30-60 minutes using a syringe pump or dropping funnel. Slow addition is crucial to minimize furoxan formation.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with 5% HCl solution, followed by saturated sodium bicarbonate solution, and finally brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.[14][16]

Visualized Workflows & Mechanisms

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The core of the synthesis is the [3+2] cycloaddition between the in situ generated nitrile oxide and an alkyne. This is a concerted, pericyclic reaction.[8]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition precursor 4-Nitrophenyl- hydroximoyl chloride base + Base (e.g., DIPEA) precursor->base nitrile_oxide [4-Nitrophenylnitrile Oxide] (1,3-Dipole) base->nitrile_oxide alkyne + Terminal Alkyne (Dipolarophile) nitrile_oxide->alkyne isoxazole This compound alkyne->isoxazole [3+2] Cycloaddition

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Troubleshooting Workflow for Low Product Yield

When faced with low yield, a systematic approach to troubleshooting can quickly identify the root cause.

G start Problem: Low or No Yield check_reagents Are starting materials pure and dry? start->check_reagents check_base Is the base appropriate and added slowly? check_reagents->check_base Yes sol_reagents Solution: Purify/dry reagents. Use fresh materials. check_reagents->sol_reagents No check_conditions Are temperature and solvent optimized? check_base->check_conditions Yes sol_base Solution: Use a stronger base (DIPEA). Add base/precursor slowly. check_base->sol_base No check_monitoring Was the reaction monitored by TLC? check_conditions->check_monitoring Yes sol_conditions Solution: Screen solvents for solubility. Apply gentle heating. check_conditions->sol_conditions No sol_monitoring Solution: Run TLC to check for starting material consumption. check_monitoring->sol_monitoring No

Caption: A logical workflow for troubleshooting low-yield isoxazole syntheses.

Relationship of Parameters to Outcomes

Optimizing a reaction involves understanding how different variables influence the final result.

G cluster_0 Input Parameters cluster_1 Reaction Outcomes Temp Temperature Purity Purity Temp->Purity can affect (side reactions) Rate Reaction Rate Temp->Rate directly affects Solvent Solvent Polarity Solvent->Rate affects (solubility) Regio Regioselectivity Solvent->Regio can influence Base Base Strength Base->Purity affects Base->Rate directly affects Conc Concentration Yield Yield Conc->Yield affects Conc->Purity affects (dimerization)

Caption: Interplay between key reaction parameters and experimental outcomes.

References

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11, 255–262. Available at: [Link]

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Polycyclic Aromatic Compounds, 44(4). Available at: [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]

  • Finamore, C., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Finamore, C., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ChemHelpASAP. (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]

  • Finamore, C., et al. (2022). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles 3. ResearchGate. Available at: [Link]

  • Kiyani, H., & Ghorbani, F. (2016). Proposed mechanism for formation of isoxazole-5(4H)-one compounds (4a–v). ResearchGate. Available at: [Link]

  • Stephenson, K. A., et al. (2013). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Available at: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]

  • Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. ResearchGate. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). Molecules. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Organics. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances. Available at: [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). Molecules. Available at: [Link]

  • The proposed mechanism for the formation of isoxazole-5-(4H)-one derivatives. ResearchGate. Available at: [Link]

  • Synthetic routes to Oxazolines. ResearchGate. Available at: [Link]

  • Finamore, C., et al. (2023). Synthetic routes for the synthesis of 3,5‐ and 3,4,5‐isoxazoles. ResearchGate. Available at: [Link]

  • (2-Nitrophenyl)isoxazole Precursors to 4-Aminoquinolines, 1H-Indoles, and Quinolin-4(1H)-ones. (2013). Organic Letters. Available at: [Link]

  • Al-Ghorbani, M., et al. (2019). A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

  • An Efficient Synthesis And Antibacterial Activity Of Some Novel Isoxazoles, Pyrimidinthiones And Pyrimidinones. Der Pharma Chemica. Available at: [Link]

Sources

Technical Support Center: Purification of 5-(4-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 5-(4-nitrophenyl)isoxazole. As a key intermediate in medicinal chemistry, its purity is paramount for reliable downstream applications. This document provides field-proven insights and validated protocols to address common challenges encountered during its purification.

Section 1: Initial Assessment of the Crude Product

Before any purification attempt, a preliminary analysis of the crude material is essential. This step informs the selection of the most effective purification strategy.

  • Physical State: Observe if the crude product is a solid, a semi-solid, or an oil. This compound is a solid at room temperature. An oily or waxy consistency suggests the presence of significant impurities, such as residual solvent or byproducts.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a quick purity assessment. Spot the crude material on a silica gel plate and develop it in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Visualize the plate under UV light. An ideal crude product will show a major spot corresponding to the product and minor spots for impurities. The number and intensity of impurity spots will dictate the required purification rigor.

Section 2: Purification Strategy Selection

The choice of purification method depends directly on the initial assessment. The following decision tree illustrates a logical workflow for selecting the optimal strategy.

PurificationStrategy Diagram 1: Purification Strategy Decision Tree Start Assess Crude Product (TLC & Physical State) IsSolid Is the product a solid? Start->IsSolid TLC_Check1 TLC shows one major spot with minor, non-polar impurities? IsSolid->TLC_Check1 Yes Triturate Action: Trituration (Attempt to induce crystallization) IsSolid->Triturate No (Oily) Recrystallize Action: Recrystallization TLC_Check1->Recrystallize Yes TLC_Check2 TLC shows multiple spots, polar impurities, or streaking? TLC_Check1->TLC_Check2 No TLC_Check2->Recrystallize No (Minor polar impurities) Column Action: Flash Column Chromatography TLC_Check2->Column Yes Reassess Re-assess solid with TLC Triturate->Reassess Reassess->IsSolid

Caption: A decision tree to guide the selection of an appropriate purification method.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purification by Recrystallization

Recrystallization is effective when the crude product is mostly pure and solid. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated. Ethanol or methanol are common first choices for isoxazole derivatives.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and bring the mixture to a gentle boil on a hot plate, using a stir bar for even heating.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Characterize the final product by taking a melting point and running TLC and NMR to confirm purity.

Protocol 3.2: Purification by Flash Column Chromatography

This method is necessary for separating compounds with similar polarities or for purifying oily products. It utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate components based on their differential adsorption.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal solvent system (mobile phase) using TLC. The ideal system should provide a retention factor (Rƒ) of ~0.3 for the desired compound and good separation from all impurities. A common starting point for isoxazoles is a mixture of hexane and ethyl acetate.[3]

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, this solid sample can be carefully added to the top of the packed column. This "dry loading" technique generally results in better separation.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing polarity if a gradient is needed. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying and Characterization: Dry the resulting solid under high vacuum and confirm its purity via melting point, TLC, and spectroscopic analysis (¹H NMR, ¹³C NMR).[1][4]

Section 4: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My product oiled out during recrystallization instead of forming crystals. What should I do?

A1: This common issue can be caused by several factors:

  • Cause: The presence of impurities is creating a eutectic mixture with a lower melting point than the pure compound.

  • Solution: Try re-dissolving the oil in a bit more hot solvent and then add a small amount of a non-polar "anti-solvent" (like hexane) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly. This can sometimes induce crystallization. If this fails, column chromatography is the recommended next step.

  • Cause: The cooling process was too rapid.

  • Solution: Ensure the hot, saturated solution is allowed to cool to room temperature undisturbed before moving it to an ice bath.

  • Cause: The solution is supersaturated.

  • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound if available.

Q2: The yield after recrystallization is very low. How can I improve it?

A2: Low recovery is often a trade-off for high purity.

  • Cause: Too much solvent was used during the dissolution step.

  • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. It is better to have a small amount of undissolved solid (which could be an insoluble impurity) than to add excess solvent.

  • Cause: The compound has significant solubility in the solvent even at low temperatures.

  • Solution: Ensure the solution is thoroughly cooled in an ice bath for an extended period (30-60 minutes) before filtration. You may also need to test a different solvent system where the solubility difference between hot and cold is more pronounced.

  • Cause: Premature crystallization occurred during hot filtration.

  • Solution: Ensure both the funnel and the receiving flask are pre-heated before performing a hot filtration. Work quickly to minimize cooling.

Q3: My compound is stuck on the column and won't elute, or it's eluting with the solvent front.

A3: This indicates an improperly selected mobile phase.

  • Compound Won't Elute (Low Rƒ): The solvent system is not polar enough. Gradually increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

  • Compound Elutes Immediately (High Rƒ): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., use a higher percentage of hexane). This is why preliminary TLC analysis is critical to finding the right balance.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound?

A1: Impurities are typically derived from starting materials or side reactions. Common syntheses involve the reaction of a chalcone with hydroxylamine or a 1,3-dipolar cycloaddition.[1][5] Potential impurities include:

  • Unreacted 4-nitrobenzaldehyde or the corresponding chalcone precursor.

  • Byproducts from the in-situ generation of nitrile oxides, such as furoxans (dimers of nitrile oxides).[6]

  • Residual base (e.g., triethylamine) or its hydrochloride salt, which can often be removed with an aqueous workup before purification.[3]

Q2: How do I confirm the purity and identity of my final product?

A2: A combination of techniques is required for full validation:

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot on the TLC plate in multiple solvent systems.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should show the correct number of signals with the expected chemical shifts and integration values. The absence of signals corresponding to starting materials or common byproducts is crucial.[1][4]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

Q3: Can I use a method other than recrystallization or column chromatography?

A3: While less common for this specific compound, other methods exist.

  • Trituration: If the crude product is a solid contaminated with a small amount of a liquid or highly soluble impurity, you can wash or "triturate" the solid with a solvent in which the desired compound is insoluble, but the impurity is soluble. The purified solid is then collected by filtration.

  • Preparative TLC: For very small-scale purifications, preparative TLC can be used. The crude mixture is streaked onto a large TLC plate, developed, and the band corresponding to the product is scraped off and the compound is extracted from the silica.

Section 6: Data Summary Tables

Table 1: Recommended Solvents for Recrystallization of this compound

SolventSuitabilityRationale & Comments
EthanolExcellentGood solubility when hot, poor when cold. Commonly used for isoxazole derivatives.[1][7]
MethanolVery GoodSimilar properties to ethanol, but higher volatility. May require mixed solvent system.[2]
Ethyl Acetate / HexaneGoodUse as a solvent/anti-solvent pair. Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool.
Dichloromethane / HexaneFairUseful for compounds that are highly soluble in most solvents. Dissolve in dichloromethane and add hexane to precipitate.

Table 2: Starting Point Solvent Systems for TLC & Column Chromatography

Solvent System (v/v)Rƒ Range (Approx.)Application Notes
4:1 Hexane : Ethyl Acetate0.4 - 0.6A good starting point for initial TLC analysis of the crude reaction mixture.
3:1 Hexane : Ethyl Acetate0.25 - 0.4Often provides the ideal Rƒ for column chromatography, allowing for good separation.[3]
1:1 Hexane : Ethyl Acetate0.6 - 0.8Use if the compound is showing very low Rƒ in less polar systems.
100% DichloromethaneVariesCan be used as an alternative to Hexane/EtOAc systems, especially if solubility is an issue.

References

  • Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. JOCPR. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • 5-bromo-3-(4-nitrophenyl)isoxazole. Chemical Synthesis Database. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • An Efficient Synthesis And Antibacterial Activity Of Some Novel Isoxazoles, Pyrimidinthiones And Pyrimidinones. Der Pharma Chemica. [Link]

  • Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystallization. The Royal Society of Chemistry. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. PMC. [Link]

Sources

Technical Support Center: Synthesis of 5-(4-nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-nitrophenyl)isoxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Core Synthesis Pathway: 1,3-Dipolar Cycloaddition

The most reliable and widely adopted method for synthesizing this compound is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[1][2] This reaction involves the combination of a 1,3-dipole (an in situ generated 4-nitrobenzonitrile oxide) and a dipolarophile (an alkyne).

The overall transformation proceeds in two key stages:

  • In Situ Generation of 4-Nitrobenzonitrile Oxide: The nitrile oxide is a transient, highly reactive intermediate. It is typically generated from a stable precursor, most commonly 4-nitrobenzaldehyde oxime or the corresponding (E,Z)-N-hydroxy-4-nitrobenzimidoyl chloride.[3]

  • Cycloaddition: The generated nitrile oxide immediately reacts with a suitable alkyne, such as phenylacetylene or ethynyltrimethylsilane, to form the desired 5-substituted isoxazole ring.[4][5]

Reaction Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Nitrile Oxide Generation cluster_1 Part 2: Cycloaddition cluster_2 Part 3: Purification A Starting Material (4-Nitrobenzaldehyde) B Step 1: Oximation (Hydroxylamine HCl, Base) A->B C Intermediate 1 (4-Nitrobenzaldehyde Oxime) B->C D Step 2: Halogenation (e.g., NCS, NBS) C->D E Intermediate 2 (Hydroximoyl Halide) D->E F Step 3: Elimination (Base, e.g., Et3N) E->F G Reactive Intermediate (4-Nitrobenzonitrile Oxide) F->G I Step 4: [3+2] Cycloaddition (Reaction with Nitrile Oxide) G->I In Situ Reaction H Dipolarophile (e.g., Phenylacetylene) H->I J Crude Product (this compound) I->J K Step 5: Work-up & Purification (e.g., Column Chromatography) J->K L Final Product (Pure this compound) K->L

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the overall yield?

A1: The most critical factor is the efficient in situ generation and immediate trapping of the 4-nitrobenzonitrile oxide. This intermediate is prone to dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide), which is a major side product that significantly reduces the yield.[6] To mitigate this, the dipolarophile should be present in the reaction mixture during the slow addition of the base that generates the nitrile oxide.

Q2: Why is the 1,3-dipolar cycloaddition method preferred over other synthetic routes?

A2: This method offers high regioselectivity, generally leading to the 3,5-disubstituted isoxazole isomer as the major product, which simplifies purification.[7][8] Alternative methods, such as the reaction of hydroxylamine with β-diketones, can be less direct and may require harsher conditions or lead to mixtures of isomers.[8]

Q3: Can I use a different precursor for the nitrile oxide?

A3: Yes. While the halogenation of aldoximes is common, nitrile oxides can also be generated by the oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS) or hypervalent iodine compounds.[9] Another route is the dehydration of primary nitro compounds (e.g., 4-nitrophenylnitromethane), though this can require specific dehydrating agents like phenyl isocyanate.[10] The choice depends on substrate compatibility and available reagents.

Q4: What is the typical yield I should expect for this synthesis?

A4: Yields can vary significantly based on the specific alkyne used and the optimization of reaction conditions. Reported yields for similar 1,3-dipolar cycloadditions range from moderate to good (40% to over 90%).[3][4][11] With careful control of reagent addition and temperature, yields in the range of 60-80% are achievable for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Category 1: Issues with Nitrile Oxide Generation

Problem: Low conversion of starting material (4-nitrobenzaldehyde oxime). TLC analysis shows the spot for the oxime remains prominent.

  • Possible Cause 1: Ineffective Halogenation. The conversion of the oxime to the intermediate hydroximoyl halide may be incomplete.

    • Solution: Ensure your halogenating agent (e.g., N-Chlorosuccinimide, NCS) is fresh and active. Perform the reaction in a suitable solvent like DMF or chloroform. Monitor the reaction by TLC until the oxime spot has disappeared before proceeding to the elimination step.

  • Possible Cause 2: Insufficient or Inappropriate Base for Elimination. The base used to dehydrohalogenate the hydroximoyl halide may be too weak or hindered.

    • Solution: Triethylamine (Et3N) is a commonly used base that is effective for this step.[11] If the reaction is sluggish, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be aware this may accelerate side reactions. Ensure the base is added slowly, preferably via a syringe pump, to maintain a low instantaneous concentration of the nitrile oxide.[11]

Category 2: Low Yield of the Desired Isoxazole Product

Problem: The desired product spot on TLC is faint, but a new, non-polar spot is observed.

  • Possible Cause: Dimerization of the Nitrile Oxide. This is the most common side reaction. The nitrile oxide reacts with itself to form a furoxan dimer, especially if its concentration becomes too high or if the dipolarophile is not reactive enough.[6]

    • Solution 1 (Slow Addition): The most effective solution is to generate the nitrile oxide slowly in the presence of the alkyne. This is achieved by the slow, dropwise addition of the base (e.g., triethylamine) to the mixture of the hydroximoyl halide and the alkyne. This ensures the nitrile oxide is consumed by the dipolarophile as soon as it is formed.

    • Solution 2 (Increase Dipolarophile Concentration): Use a slight excess (1.1 to 1.5 equivalents) of the dipolarophile to increase the probability of the desired cycloaddition over dimerization.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_tlc TLC Analysis cluster_solutions Solutions Start Low Yield of This compound CheckTLC Analyze TLC Plate of Crude Reaction Mixture Start->CheckTLC HighSM High amount of starting oxime? CheckTLC->HighSM Check starting material MajorSideProduct Major side product (non-polar)? CheckTLC->MajorSideProduct Check byproducts ComplexMixture Complex mixture of spots? CheckTLC->ComplexMixture Check reaction conditions Sol_Halogen Solution: - Check activity of halogenating agent (NCS). - Ensure complete conversion to hydroximoyl halide. HighSM->Sol_Halogen Possible incomplete halogenation Sol_Base Solution: - Use appropriate base (e.g., Et3N). - Add base slowly to reaction mixture. HighSM->Sol_Base Possible incomplete elimination Sol_Dimer This is likely the furoxan dimer. Solution: - Add base very slowly (syringe pump). - Use a slight excess of the alkyne. MajorSideProduct->Sol_Dimer Sol_Temp Solution: - Run reaction at room temperature or 0°C. - Check for degradation of reagents or product. ComplexMixture->Sol_Temp

Caption: A decision tree to diagnose common issues in the synthesis.

Category 3: Purification Challenges

Problem: The product is difficult to separate from a major impurity during column chromatography.

  • Possible Cause: Co-elution with the Furoxan Dimer. The furoxan dimer often has a similar polarity to the desired isoxazole product, making separation challenging.

    • Solution 1 (Optimize Chromatography): Experiment with different solvent systems for your column. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane can improve separation.

    • Solution 2 (Recrystallization): If chromatography is insufficient, attempt to recrystallize the product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The desired isoxazole may selectively crystallize, leaving the impurity in the mother liquor.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 5-phenyl-3-(4-nitrophenyl)isoxazole, a representative example of the target molecule class.

Materials:

  • 4-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • N-Chlorosuccinimide (NCS)

  • Phenylacetylene

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Magnesium sulfate (MgSO₄)

Part 1: Synthesis of 4-Nitrobenzaldehyde Oxime
  • In a 250 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (10.0 g, 66.2 mmol) in ethanol (100 mL).

  • Add a solution of hydroxylamine hydrochloride (8.15 g, 117 mmol) and sodium carbonate (6.22 g, 58.7 mmol) in water (50 mL).

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the aldehyde spot is consumed.

  • Remove the ethanol under reduced pressure.

  • Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-nitrobenzaldehyde oxime as a solid.

Part 2: Synthesis of 5-phenyl-3-(4-nitrophenyl)isoxazole
  • In a 250 mL three-necked flask equipped with a dropping funnel and nitrogen inlet, dissolve 4-nitrobenzaldehyde oxime (5.0 g, 30.1 mmol) in 50 mL of dry DMF.

  • Add N-chlorosuccinimide (NCS) (4.02 g, 30.1 mmol) in portions, keeping the temperature below 30°C with an ice bath if necessary. Stir for 1 hour at room temperature. The formation of the hydroximoyl chloride is now complete.

  • To this mixture, add phenylacetylene (3.38 g, 33.1 mmol, 1.1 eq).

  • Slowly add triethylamine (4.6 mL, 33.1 mmol, 1.1 eq) dropwise from the dropping funnel over a period of 1 hour with vigorous stirring.

  • After the addition is complete, let the reaction stir at room temperature overnight.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure 5-phenyl-3-(4-nitrophenyl)isoxazole.

Data Summary: Impact of Reaction Conditions on Yield
ParameterCondition ACondition BCondition CExpected Outcome
Base Addition Bolus (all at once)Dropwise (1 hr)Syringe Pump (4 hr)Slower addition significantly minimizes dimer formation and increases yield.
Solvent DichloromethaneTHFDMFDMF is often preferred for its ability to dissolve all reactants and intermediates.
Temperature 50 °CRoom Temp0 °CRoom temperature is generally optimal. Higher temperatures can increase side reactions.
Typical Yield 20-30%50-70%65-85%Optimized conditions (slow addition, appropriate solvent) lead to good to excellent yields.

References

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. MDPI. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Taylor & Francis Online. [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Pure and Applied Sciences. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (NIH). [Link]

  • Isoxazole derivatives as new nitric oxide elicitors in plants. National Institutes of Health (NIH). [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. National Institutes of Health (NIH). [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

Sources

"resolving solubility issues of 5-(4-nitrophenyl)isoxazole in biological assays"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Solubility Challenges in Biological Assays

Welcome to the technical support center for 5-(4-nitrophenyl)isoxazole and its derivatives. As Senior Application Scientists, we understand that unlocking the therapeutic potential of promising compounds is often preceded by overcoming fundamental experimental hurdles. One of the most common challenges for isoxazole-based compounds, particularly those with a nitrophenyl moiety, is poor aqueous solubility.[1][2][3]

This guide is designed to provide you, our fellow researchers, with practical, field-tested insights and protocols to address and resolve these solubility issues. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can make informed decisions to maintain the integrity of your biological assays.

Part 1: Understanding the Solubility Challenge

The structure of this compound, characterized by two aromatic rings (phenyl and isoxazole) and a nitro group, confers a significant lipophilic nature to the molecule. This inherent hydrophobicity is the primary driver of its low solubility in the aqueous buffers and media required for most biological experiments. When a concentrated stock solution, typically prepared in an organic solvent, is introduced into an aqueous system, the compound can "crash out" or precipitate, leading to inaccurate and non-reproducible results.

Table 1: Physicochemical Properties of Related Structures

PropertyValue (for 3-(4-Nitrophenyl)isoxazole)Implication for Solubility
Molecular FormulaC₉H₆N₂O₃[4]-
Molecular Weight190.16 g/mol [4]Moderate size, but structure dominates solubility.
LogP2.25[4]Indicates a preference for lipid environments over aqueous ones.
TPSA69.17 Ų[4]The polar surface area is relatively small compared to the nonpolar rings, contributing to poor water solubility.
Hydrogen Bond Acceptors4[4]Can accept hydrogen bonds, but lack of donor sites limits interaction with water.
Hydrogen Bond Donors0[4]Inability to donate hydrogen bonds significantly reduces aqueous solubility.

Note: Data for the exact this compound isomer is limited; properties of the closely related 3-(4-nitrophenyl)isoxazole are presented as a proxy.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: What is the recommended solvent for preparing my initial high-concentration stock solution?

Answer: Dimethyl sulfoxide (DMSO) is the universally accepted starting solvent for preparing stock solutions of poorly soluble compounds.[5][6] Its high solvating power for a wide range of organic molecules makes it an excellent choice.

Best Practice:

  • Prepare a stock solution at a concentration of 10-50 mM in 100% anhydrous DMSO.

  • Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (do not exceed 37°C to prevent compound degradation).

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture media. What's happening and how do I fix it?

Answer: This is the most critical challenge, known as compound precipitation upon dilution. It occurs because the aqueous media cannot maintain the solubility of the compound once the primary organic solvent (DMSO) is diluted. The key is to manage the final concentration of the organic solvent and employ techniques that facilitate a smoother transition for the compound into the aqueous environment.

Below is a workflow to systematically address this issue.

G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso ACTION: Reduce final DMSO concentration to <0.1% - 0.5%. Re-test. check_dmso->reduce_dmso  Yes still_precip Still Precipitates? check_dmso->still_precip No   reduce_dmso->still_precip serial_dilution ACTION: Use a serial dilution protocol. Make an intermediate dilution in buffer/media. still_precip->serial_dilution  Yes success Success: Compound is Soluble still_precip->success No   still_precip2 Still Precipitates? serial_dilution->still_precip2 cosolvent ACTION: Prepare stock in a co-solvent system (e.g., DMSO/Ethanol or DMSO/PEG400). still_precip2->cosolvent  Yes still_precip2->success No   advanced CONSIDER: Advanced Formulation (Cyclodextrins, SEDDS). Requires significant optimization. cosolvent->advanced G stock 10 mM Stock in 100% DMSO intermediate 100 µM Intermediate in 10% DMSO / 90% Buffer stock->intermediate 1:100 Dilution (Vortex during addition) final 10 µM Final Solution in 1% DMSO / 99% Buffer intermediate->final 1:10 Dilution (in final assay well)

Caption: Recommended step-wise dilution workflow.

Protocol 3: Visual Kinetic Solubility Assessment
  • Objective: To determine the approximate maximum soluble concentration of the compound in your specific biological media.

  • Procedure: a. Prepare a series of dilutions of your compound in your final assay buffer (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.), ensuring the final solvent concentration is constant across all wells. b. Include a "buffer + vehicle" control. c. Incubate the plate or tubes under your standard assay conditions (e.g., 37°C, 5% CO₂). d. Visually inspect for precipitation against a dark background at several time points (e.g., 0, 30, 60, and 120 minutes). A cloudy or hazy appearance indicates precipitation. e. The highest concentration that remains clear over the time course of your experiment is your approximate maximum working concentration. For more quantitative results, a nephelometer can be used to measure light scattering.

References

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Aggarwal, G. et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 916.
  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. Expert Opinion on Drug Delivery, 8(10), 1361-1378. Available from: [Link]

  • Janssens, S., & Van den Mooter, G. (2009). Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology, 61(12), 1571-1586. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Quora. (2017). What effects does DMSO have on cell assays?. Available from: [Link]

  • Reddit. (2016). role of DMSO in biochemical assays. r/Biochemistry. Available from: [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4549. Available from: [Link]

  • Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. The Journal of Physical Chemistry B, 111(35), 10453-10460. Available from: [Link]

  • Chemical Synthesis Database. 5-bromo-3-(4-nitrophenyl)isoxazole. Available from: [Link]

  • BenchChem. (2025).
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 335.
  • PubChem. Isoxazole, 3-(4-nitrophenyl)-5-phenyl-. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. RSC Advances, 14(1), 1-20.
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Das, U., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1235-1249. Available from: [Link]

  • Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 7, 335. Available from: [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

  • Wrona, M., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 24(10), 8758.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Rani, P., et al. (2013). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Journal of Cancer Science & Therapy, 5(2), 086-091. Available from: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 13(1), 1-20.
  • ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18136. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-(4-nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Scale-Up Synthesis of 5-(4-nitrophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a larger scale. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.

Troubleshooting Guide: Common Scale-Up Challenges

This section is formatted in a question-and-answer style to directly address specific issues that may arise during the scale-up of this compound synthesis, which is commonly achieved via a 1,3-dipolar cycloaddition reaction.[1][2][3]

Reaction Kinetics and Control

Question 1: My reaction is showing a significant drop in yield and an increase in impurities upon scaling up from a 1g to a 100g scale. What are the likely causes and how can I mitigate this?

Answer:

This is a classic scale-up challenge often rooted in mass and heat transfer limitations. As the reaction volume increases, the surface-area-to-volume ratio decreases, leading to inefficient heat dissipation.[4][5] For the synthesis of this compound, which typically involves the in situ generation of 4-nitrobenzonitrile oxide from 4-nitrobenzaldoxime, temperature control is critical.[2]

Causality and Troubleshooting Steps:

  • Exothermic Nitrile Oxide Formation: The generation of the nitrile oxide intermediate is often an exothermic process. On a small scale, this heat dissipates quickly. On a larger scale, localized "hot spots" can form within the reactor, accelerating side reactions.[5][6]

    • Solution: Implement controlled, portion-wise or slow dropwise addition of the base (e.g., triethylamine) used for the dehydrochlorination of the precursor hydroxymoyl chloride, or the oxidant for the aldoxime.[2][7] Utilize a reactor with efficient overhead stirring and a cooling jacket to maintain a consistent internal temperature. Always monitor the internal reaction temperature with a thermocouple probe, not just the bath temperature.[5]

  • Nitrile Oxide Dimerization: 4-Nitrobenzonitrile oxide is an unstable intermediate that can dimerize to form furoxans, especially at higher concentrations and temperatures.[2] This is a common competing reaction that lowers the yield of the desired isoxazole.

    • Solution: Generate the nitrile oxide in situ in the presence of the alkyne dipolarophile.[2][3] This ensures that the cycloaddition reaction is kinetically favored over dimerization. Consider running the reaction at a slightly lower temperature, even if it extends the reaction time, to suppress the dimerization rate.

  • Mixing and Homogeneity: Inadequate mixing on a larger scale can lead to localized areas of high reagent concentration, promoting side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., mechanical stirrer with a suitable impeller design) to maintain a homogenous mixture. The choice of solvent also plays a role; a solvent that fully dissolves all reactants is preferable.

Question 2: I am observing the formation of an unexpected regioisomer. How can I improve the regioselectivity of the 1,3-dipolar cycloaddition on a larger scale?

Answer:

The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne is governed by both electronic and steric factors. While this reaction is generally regioselective, changes in reaction conditions during scale-up can influence the outcome.[8]

Causality and Troubleshooting Steps:

  • Reaction Temperature: Higher reaction temperatures can sometimes lower the kinetic barrier for the formation of the less-favored regioisomer, leading to a mixture of products.

    • Solution: Carefully control the reaction temperature. It is advisable to conduct small-scale experiments at various temperatures to determine the optimal range for regioselectivity before proceeding with the scale-up.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and affect regioselectivity.

    • Solution: If you are observing a loss of regioselectivity, consider screening different solvents. A less polar solvent may enhance the desired regioselectivity in some cases.

  • Catalysis: The use of catalysts, such as copper(I) or silver salts, has been shown to improve the rate and regioselectivity of 1,3-dipolar cycloadditions.[3][9]

    • Solution: If uncatalyzed conditions are proving problematic at scale, investigate the use of a catalyst. A catalytic amount of Cu(I) can promote the formation of a single regioisomer. However, this will require additional steps for catalyst removal during work-up.

Work-up and Purification

Question 3: During the work-up of my large-scale reaction, I am struggling with the formation of an emulsion during the aqueous wash, leading to product loss. What can I do?

Answer:

Emulsion formation is a common issue in large-scale liquid-liquid extractions, especially when dealing with complex reaction mixtures.

Causality and Troubleshooting Steps:

  • Insufficient Phase Separation: Vigorous mixing of the organic and aqueous layers can create a stable emulsion.

    • Solution: Instead of vigorous shaking in a separatory funnel (which is impractical at scale), use a baffled reactor with controlled agitation for the wash steps. Allow for sufficient settling time for the layers to separate.

  • Presence of Surfactant-like Impurities: Byproducts from the reaction can sometimes act as surfactants, stabilizing the emulsion.

    • Solution: Adding a small amount of a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase. Gentle warming of the mixture (if the product is thermally stable) can also aid in phase separation.

Question 4: The crude product from my scaled-up synthesis is an oil that is difficult to purify by crystallization, whereas on a small scale it was a solid. Why is this happening and how can I achieve a crystalline product?

Answer:

The physical state of the crude product can be influenced by the presence of impurities, which can act as crystallization inhibitors. The higher concentration of byproducts in a less optimized, scaled-up reaction is a likely cause.

Causality and Troubleshooting Steps:

  • Higher Impurity Profile: As discussed, scale-up can lead to more side reactions, resulting in a more complex crude mixture.

    • Solution: Before attempting crystallization, consider a preliminary purification step. A silica gel plug filtration to remove highly polar impurities can be effective. You can elute the crude product through a short column of silica gel with a non-polar solvent.

  • Solvent Choice for Crystallization: The ideal solvent system for crystallization may differ for a less pure crude product.

    • Solution: Perform a systematic screening of crystallization solvents. A good starting point is a binary solvent system, such as ethyl acetate/hexanes or dichloromethane/petroleum ether.[7] Dissolve the crude oil in a minimum amount of the more polar solvent and slowly add the less polar anti-solvent until turbidity is observed. Then, allow the solution to cool slowly. Seeding with a small crystal of pure this compound can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns are:

  • Thermal Runaway: The in situ generation of the nitrile oxide can be exothermic. Without proper temperature control, a runaway reaction can occur, leading to a rapid increase in temperature and pressure.[4][5][6] A thorough hazard analysis, including a Hazard and Operability (HAZOP) study, is recommended before scaling up.[10]

  • Handling of Reagents: Reagents such as N-chlorosuccinimide (NCS) or other oxidants used to generate the nitrile oxide should be handled with care. The use of appropriate personal protective equipment (PPE), such as face shields, chemical-resistant aprons, and gloves, is essential.[4]

  • Solvent Safety: Large volumes of organic solvents pose fire and health risks. Ensure the scale-up is conducted in a well-ventilated area, away from ignition sources, and with appropriate fire suppression equipment readily available.

Q2: What analytical techniques are recommended for monitoring the reaction progress and ensuring product quality at scale?

A2: For in-process control, Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials. For more quantitative analysis and final product quality control, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can be used to determine the purity of the product and quantify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product, and Mass Spectrometry (MS) will confirm the molecular weight.

Q3: Can I use a one-pot procedure for the synthesis and purification on a larger scale?

A3: While one-pot procedures are efficient on a laboratory scale, they can present challenges during scale-up.[9] The accumulation of byproducts can complicate the work-up and purification. For a robust and reproducible large-scale synthesis, a step-wise approach with isolation of key intermediates may be more practical. However, if a one-pot process is desired, careful optimization of each step is crucial to minimize byproduct formation.

Experimental Protocols and Data

Table 1: Comparison of Reaction Conditions for Nitrile Oxide Generation
PrecursorReagent/ConditionsSolventTypical Yield (Small Scale)Scale-Up Considerations
4-nitrobenzaldoximeN-Chlorosuccinimide (NCS), PyridineDMF75-85%Exothermic reaction with NCS addition, requires careful temperature control.
4-nitrobenzohydroximoyl chlorideTriethylamine (TEA)Toluene80-90%Can be sensitive to moisture, TEA addition should be controlled to manage exotherm.
4-nitrobenzaldehydeHydroxylamine, then in situ oxidationEthanol70-80%A multi-step, one-pot process that requires careful control of each transformation.
Step-by-Step Protocol: Scale-Up Synthesis via Dehydrochlorination

This protocol is a general guideline and should be optimized for your specific equipment and scale.

  • Reactor Setup: In a 5L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dropping funnel, charge 4-nitrobenzohydroximoyl chloride (200g, 1.0 mol) and the chosen alkyne (1.1 mol) in toluene (2L).

  • Cooling: Start the stirrer and cool the reactor contents to 0-5°C using a circulating chiller.

  • Base Addition: Slowly add a solution of triethylamine (152 mL, 1.1 mol) in toluene (500 mL) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 10°C. Quench the reaction by slowly adding water (1L). Separate the organic layer. Wash the organic layer with 1M HCl (2 x 500 mL) and then with brine (1 x 500 mL).

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Experimental Workflow

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification prep_charge Charge Reactor with 4-nitrobenzohydroximoyl chloride, alkyne, and toluene prep_cool Cool to 0-5°C prep_charge->prep_cool react_add Slowly add Triethylamine solution prep_cool->react_add react_stir Stir at RT for 12-16h react_add->react_stir react_monitor Monitor by TLC/HPLC react_stir->react_monitor workup_quench Quench with Water react_monitor->workup_quench workup_wash Aqueous Washes (HCl, Brine) workup_quench->workup_wash workup_dry Dry and Concentrate workup_wash->workup_dry purify_cryst Recrystallization workup_dry->purify_cryst

Caption: General workflow for the scale-up synthesis of this compound.

Troubleshooting Logic

G cluster_causes cluster_solutions start Low Yield or High Impurities at Scale? cause1 Poor Heat Transfer (Exotherm) start->cause1 cause2 Nitrile Oxide Dimerization start->cause2 cause3 Inadequate Mixing start->cause3 sol1 Controlled Reagent Addition & Improved Cooling cause1->sol1 sol2 Strict Temperature Control & In Situ Generation cause2->sol2 sol3 Use Efficient Mechanical Stirring cause3->sol3

Caption: Troubleshooting logic for addressing low yield and impurity issues at scale.

References

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2020). MDPI. Retrieved January 4, 2026, from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (2023). ChemRxiv. Retrieved January 4, 2026, from [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). National Institutes of Health. Retrieved January 4, 2026, from [Link]

  • Scale Up Safety_FINAL. (2023). Stanford Environmental Health & Safety. Retrieved January 4, 2026, from [Link]

  • Scale-up Reactions. (2019). Division of Research Safety | Illinois. Retrieved January 4, 2026, from [Link]

  • Process Safety and Scale-up. (n.d.). H.E.L Group. Retrieved January 4, 2026, from [Link]

  • Safety Guidelines for Chemical Product Scaling. (2024). Capital Resin Corporation. Retrieved January 4, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-(4-nitrophenyl)isoxazole and Other Isoxazole Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Structure, Activity, and Therapeutic Potential

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural rigidity, making it a versatile template for the design of novel therapeutics.[2] Among the vast library of isoxazole derivatives, 5-(4-nitrophenyl)isoxazole represents a recurring motif in compounds exhibiting a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5]

This guide provides a comprehensive comparison of this compound with other isoxazole derivatives, focusing on their synthesis, biological performance supported by experimental data, and underlying mechanisms of action. It is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights to inform the strategic design of next-generation isoxazole-based therapeutics.

The Isoxazole Core: A Privileged Scaffold in Drug Design

The isoxazole ring system is a key pharmacophore in numerous clinically approved drugs, underscoring its therapeutic relevance.[6] Its metabolic stability and ability to participate in various non-covalent interactions with biological targets contribute to its success in drug discovery.[2] The diverse biological activities of isoxazole derivatives are largely dictated by the nature and position of substituents on the isoxazole core, influencing the molecule's overall physicochemical properties and target-binding affinity.[7]

Synthesis of 5-Substituted Isoxazole Derivatives

A prevalent and efficient method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[8] This reaction offers a high degree of regioselectivity and is amenable to a wide range of functional groups.

Synthesis_Workflow cluster_synthesis General Synthesis Pathway A 4-Nitrobenzaldehyde C 4-Nitrobenzaldoxime A->C Reaction B Hydroxylamine Hydrochloride B->C E 4-Nitrobenzonitrile Oxide (in situ) C->E Oxidation D N-Chlorosuccinimide (NCS) D->E G This compound E->G [3+2] Cycloaddition F Terminal Alkyne (e.g., Phenylacetylene) F->G H Base (e.g., Triethylamine) H->E H->G MTT_Assay_Workflow cluster_MTT MTT Assay Workflow A Seed Cells in 96-well plate B Incubate Overnight A->B C Treat with Isoxazole Derivatives B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I Apoptosis_Pathway cluster_apoptosis Intrinsic Apoptosis Pathway A Isoxazole Derivative (e.g., this compound) B Mitochondrial Stress A->B C Release of Cytochrome c B->C D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Cleavage of Cellular Substrates F->G H Apoptosis G->H COX2_Pathway cluster_cox2 COX-2 Signaling Pathway in Inflammation A Inflammatory Stimuli B Activation of Transcription Factors (e.g., NF-κB) A->B C COX-2 Gene Expression B->C D COX-2 Enzyme C->D F Prostaglandins D->F E Arachidonic Acid E->F COX-2 G Inflammation F->G H Isoxazole Derivative H->D Inhibition

Sources

A Comparative Guide to the Biological Activities of 5-(4-Nitrophenyl)isoxazole Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry, prized for its structural versatility and presence in numerous clinically approved drugs.[1] Compounds featuring this scaffold exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of a 5-(4-nitrophenyl) group often enhances or modulates these biological effects, making this particular class of isoxazoles a subject of intense investigation. The nitro group, being a strong electron-withdrawing moiety, can significantly influence the molecule's electronic properties, receptor binding affinity, and overall pharmacokinetic profile.

This guide provides a comparative analysis of the biological activities of various 5-(4-nitrophenyl)isoxazole analogs. We will synthesize findings from multiple studies, presenting objective experimental data to compare the performance of different derivatives across antimicrobial, anti-inflammatory, and anticancer assays. By elucidating key structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutic agents based on this privileged scaffold.

Core Synthetic Strategy: From Chalcones to Isoxazoles

The predominant and most efficient method for synthesizing 3,5-disubstituted isoxazoles, including the 5-(4-nitrophenyl) analogs, involves the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with hydroxylamine hydrochloride.[3] This approach is favored for its reliability and the accessibility of the starting materials. The chalcone precursors are typically prepared via a Claisen-Schmidt condensation between a substituted acetophenone and an appropriate aromatic aldehyde.[1][4] This multi-step synthesis allows for extensive structural diversification, which is critical for systematic SAR studies.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclocondensation A Substituted Acetophenone Chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) A->Chalcone Base Catalyst (e.g., NaOH) B Aromatic Aldehyde B->Chalcone Isoxazole 3,5-Disubstituted Isoxazole Analog Chalcone->Isoxazole Reflux in Solvent (e.g., Acetic Acid) Hydroxylamine Hydroxylamine Hydrochloride (NH2OH·HCl) Hydroxylamine->Isoxazole

Caption: General synthetic workflow for this compound analogs.

Comparative Biological Evaluation

The this compound scaffold has been evaluated against a diverse range of biological targets. The following sections compare the performance of various analogs, supported by quantitative data from preclinical studies.

Antimicrobial Activity

Isoxazole derivatives are well-documented antimicrobial agents.[2][5] Analogs of this compound have been screened against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The antimicrobial efficacy is highly dependent on the nature and position of substituents on the phenyl ring at the C-3 position of the isoxazole core.

A study involving 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles demonstrated that specific substitutions significantly enhance antimicrobial activity.[3] For instance, compounds with electron-donating groups like methoxy (OCH₃) and methyl (CH₃), or specific electron-withdrawing groups like nitro (NO₂) at certain positions, showed promising results when compared to the standard antibiotic Amoxicillin.[3]

Table 1: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

Compound IDC-3 Phenyl SubstituentS. aureus (G+)B. subtilis (G+)E. coli (G-)P. aeruginosa (G-)A. niger (Fungus)Reference
5a 4-H (Unsubstituted)2022191518[3]
5c 2-NO₂1822231915[3]
5e 4-OCH₃2219192123[3]
5f 4-CH₃2320201814[3]
5i 2-OH2210201621[3]
Amoxicillin Standard25252022N/A[3]

G+ (Gram-positive), G- (Gram-negative), N/A (Not Applicable). All compounds tested at 40 µg/ml concentration.

Key Insights:

  • The presence of a 4-methyl (5f) or 4-methoxy (5e) group on the C-3 phenyl ring resulted in significant activity against both bacterial and fungal strains.[3]

  • A 2-nitro substitution (5c) conferred potent activity, particularly against E. coli.[3]

  • The 2-hydroxy substituted analog (5i) showed strong activity against S. aureus and A. niger.[3]

Anticancer (Antiproliferative) Activity

The isoxazole nucleus is a key pharmacophore in the design of anticancer agents, with derivatives reported to act through various mechanisms, including apoptosis induction and the inhibition of kinases or other critical enzymes.[6][7] Several studies have demonstrated the potent antiproliferative effects of this compound analogs against a panel of human cancer cell lines.

For example, a series of 3,5-disubstituted isoxazoles was evaluated for its ability to inhibit the proliferation of breast (MCF7) and cervical (HeLa) cancer cells.[8] The lead compound from this series, featuring a thiophene ring at the 5-position and a dimethoxyphenyl group at the 3-position, induced apoptosis in cancer cells.[8] While not a direct 5-(4-nitrophenyl) analog, this highlights the potential of the 3,5-disubstituted isoxazole core. Other studies have specifically shown that isoxazole derivatives can be potent and safe antitumor agents with low cytotoxicity against normal cells.[8]

Table 2: Comparative Antiproliferative Activity (IC₅₀ in µM)

Compound IDCore Structure VariationMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Reference
2b 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole19.539.2-[8]
127 Phenyl-isoxazole-carboxamide analog--5.96[9]
128 Phenyl-isoxazole-carboxamide analog--6.93[9]
Doxorubicin Standard Chemotherapeutic<10<10<5[9][10]

IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Proposed Mechanism of Action: Apoptosis Induction Many effective anticancer agents work by inducing programmed cell death, or apoptosis.[6] The lead compound 2b was shown to increase the sub-G1 cell population in cell cycle analysis, a hallmark of apoptosis.[8] This suggests that the compound may trigger intracellular signaling cascades that lead to controlled cell death.

G Compound Isoxazole Analog (e.g., Compound 2b) Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Programmed Cell Death) Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by an isoxazole analog.

Anti-inflammatory Activity

Inflammation is a biological process implicated in numerous diseases.[4] Isoxazole derivatives have been widely explored as anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[10][11] The in vivo anti-inflammatory potential of these compounds is commonly assessed using the carrageenan-induced rat paw edema model.[4][12]

Studies on various isoxazole derivatives have shown significant dose-dependent anti-inflammatory properties.[13] The presence of a nitro-phenyl group has been specifically linked to good anti-inflammatory activity.[14]

Table 3: Comparative In Vivo Anti-inflammatory Activity

Compound IDStructureDose (mg/kg)Time (hours)% Edema InhibitionReference
4f 4-(3-Methoxyphenyl)-3-(3-nitrophenyl)-isoxazoleNot Specified261.99[14]
4f 4-(3-Methoxyphenyl)-3-(3-nitrophenyl)-isoxazoleNot Specified361.20[14]
MZO-2 Ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidateNot Specified-Potent[13]
Nimesulide Standard Drug103High[4]
Diclofenac Standard Drug103High[12]

Key Insights:

  • The nitro-isoxazole scaffold is a promising template for developing potent anti-inflammatory agents.[14]

  • Compounds can exert their effects through the inhibition of inflammatory mediators, and some derivatives have shown efficacy comparable to standard drugs like tacrolimus in specific models.[13]

  • The anti-inflammatory effects are often mediated by the inhibition of pathways involving enzymes like COX and lipoxygenase (LOX).[10][12]

Structure-Activity Relationship (SAR) Summary

The collective data allows for the formulation of key SAR insights for the this compound class, guiding future optimization efforts.

G cluster_0 SAR of this compound Analogs mol R_group R-Group at C-3 SAR_Antimicrobial Antimicrobial Activity: • Electron-donating groups (4-OCH₃, 4-CH₃) enhance activity. • Hydroxyl (2-OH) and Nitro (2-NO₂) groups are also favorable. R_group->SAR_Antimicrobial SAR_Anticancer Anticancer Activity: • Bulky aromatic groups (e.g., dimethoxyphenyl) can increase potency. • Carboxamide linkages have shown promise. R_group->SAR_Anticancer SAR_AntiInflammatory Anti-inflammatory Activity: • The nitro-phenyl moiety itself is a key contributor to activity. • Additional substitutions can modulate COX-2 selectivity. R_group->SAR_AntiInflammatory

Caption: Key structure-activity relationship (SAR) insights for isoxazole analogs.

  • Position 3 (C-3): This is the most critical position for modulating biological activity. The introduction of various substituted phenyl rings directly influences the compound's potency and selectivity. For antimicrobial activity, electron-donating groups (methoxy, methyl) and specific electron-withdrawing groups (nitro) are beneficial.[1][3]

  • Position 5 (C-5): The 4-nitrophenyl group is a constant feature in this class. Its strong electron-withdrawing nature is considered crucial for the observed activities, likely by participating in key receptor interactions.[1]

  • Linkers and Fused Rings: The fusion of the isoxazole ring with other heterocyclic systems (e.g., indole) or the addition of linkers (e.g., carboxamide) can lead to novel compounds with distinct biological profiles, such as enhanced anticancer activity.[7][9]

Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed protocols for key assays described in this guide.

Protocol 1: General Synthesis of 3-Aryl-5-(4-nitrophenyl)isoxazole Analogs

(Based on the methodology for related structures[3])

  • Chalcone Synthesis:

    • Dissolve equimolar amounts of a substituted acetophenone and 4-nitrobenzaldehyde in ethanol.

    • Add a catalytic amount of a base (e.g., 40% aqueous NaOH) dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid (the chalcone), wash with water, and recrystallize from a suitable solvent like ethanol.

  • Isoxazole Cyclization:

    • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in glacial acetic acid.

    • Add a catalyst such as sodium acetate to facilitate the reaction.

    • Monitor the reaction by TLC. Once the starting material is consumed (typically 4-6 hours), cool the mixture.

    • Pour the cooled solution into ice-cold water.

    • Filter the resulting solid product, wash thoroughly with water to remove acid, and dry.

    • Purify the crude isoxazole derivative by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

    • Characterize the final product using IR, ¹H-NMR, and Mass Spectroscopy.[3]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

(Based on standard microbiological procedures[15][3])

  • Media Preparation: Prepare Mueller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a microbial suspension of the test organism (e.g., S. aureus, E. coli, A. niger) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly spread 100 µL of the microbial inoculum onto the surface of the agar plates using a sterile cotton swab.

  • Disc Application:

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO).

    • Impregnate sterile filter paper discs (6 mm diameter) with a defined volume of the test compound solution (e.g., 40 µg per disc).

    • Aseptically place the impregnated discs onto the surface of the inoculated agar plates.

    • Place a standard antibiotic disc (e.g., Amoxicillin) and a DMSO-only disc (negative control) on each plate.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

(Based on the established model[4][12])

  • Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping: Divide the animals into groups (n=6):

    • Group 1: Control (vehicle only, e.g., saline).

    • Group 2: Standard (e.g., Diclofenac, 10 mg/kg, orally).

    • Group 3+: Test compounds (e.g., 20 mg/kg, orally).

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally to the respective groups.

  • Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The available data clearly demonstrates that strategic modification of this core, particularly at the C-3 position, can yield potent analogs with significant antimicrobial, anticancer, and anti-inflammatory activities. The strong electron-withdrawing nature of the nitrophenyl group appears fundamental to the broad bioactivity of this class.

Future research should focus on several key areas:

  • Mechanism of Action Studies: While antiproliferative and anti-inflammatory effects are well-documented, the precise molecular targets for most analogs remain unknown. Elucidating these mechanisms will be crucial for rational drug design.

  • Selectivity Profiling: For anti-inflammatory and anticancer applications, evaluating the selectivity of new analogs (e.g., COX-1 vs. COX-2 inhibition, or kinase selectivity profiling) is essential to minimize off-target effects.

  • Pharmacokinetic Optimization: In vivo efficacy is dependent on favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work should include the evaluation of the metabolic stability and bioavailability of lead compounds.

  • Exploration of New Analogs: Synthesizing novel derivatives by incorporating different heterocyclic rings or bioisosteric replacements for the nitro group could lead to compounds with improved potency and safety profiles.

By leveraging the comparative data and structure-activity relationships outlined in this guide, drug development professionals can more effectively navigate the chemical space of this compound analogs to discover and develop novel therapeutics.

References

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • IJCRT. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. [Link]

  • ResearchGate. (n.d.). Antiproliferative activities of novel isoxazoles. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. NIH. [Link]

  • Kumar, M. V. S., et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ijpca.info. [Link]

  • Sahoo, S., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • European International Journal of Science and Technology. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. eijst.org. [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. [Link]

  • Mączyński, M., et al. (2016). Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. Pharmacological Reports. [Link]

  • Sahu, S. K., et al. (2008). Synthesis, Analgesic and Antimicrobial Activities of Some Novel Isoxazole Derivatives. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). Synthesis & Evaluation of isoxazole for their antimicrobial activity. ijcap.org. [Link]

  • Journal of Reports in Pharmaceutical Sciences. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. jrps.sums.ac.ir. [Link]

  • Vashisht, H., et al. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 4,5Diphenyl4-isoxazolines: Novel Inhibitors of Cyclooxygenase2 with Analgesic and Antiinflammatory Activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of isoxazole derivatives. ResearchGate. [Link]

  • University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands. pubs.acs.org. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Antitumor Activity of 3,4,5-Trisubstituted Isoxazoles. ResearchGate. [Link]

  • MDPI. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

  • National Institutes of Health. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. NIH. [Link]

  • Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • PubMed. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]

  • ResearchGate. (2022). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. NIH. [Link]

Sources

Validating the Mechanism of Action of 5-(4-nitrophenyl)isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a small molecule is paramount. This guide provides an in-depth, technically-focused framework for validating the MoA of 5-(4-nitrophenyl)isoxazole, a compound belonging to a versatile class of heterocyclic molecules with demonstrated biological activities.[1][2] We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, establishing a self-validating workflow from initial target engagement to in vivo efficacy.

The isoxazole scaffold is a prominent motif in medicinal chemistry, with derivatives showing potential as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[3][4][5][6][7] Specifically, isoxazole derivatives have been reported to induce apoptosis, inhibit enzymes like carbonic anhydrase and cyclooxygenases, and disrupt tubulin polymerization, among other mechanisms.[3][5][6][8] This guide will use a hypothetical scenario where this compound is a suspected kinase inhibitor to illustrate a comprehensive validation strategy, comparing its performance against a known multi-kinase inhibitor, Sunitinib, and a well-characterized cytotoxic agent, Doxorubicin.

Section 1: Establishing Direct Target Engagement

The foundational step in MoA validation is confirming the direct physical interaction between the compound and its putative target.[9][10] Failure to demonstrate target engagement brings into question whether the observed cellular phenotype is a direct consequence of on-target activity or due to off-target effects. We will compare two robust, label-free methods for this purpose.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a ligand, such as our isoxazole compound, stabilizes the target protein, making it more resistant to heat-induced denaturation.[11][12][13] This increased thermal stability can be quantified, providing direct evidence of target engagement within the complex milieu of a cell.[14][15][16]

Experimental Rationale: By subjecting intact cells or cell lysates treated with this compound to a temperature gradient, we can generate a melt curve for the suspected target kinase. A shift in this curve compared to vehicle-treated controls indicates stabilization and, therefore, binding. This method is advantageous as it requires no modification of the compound and can be performed in a physiologically relevant context.[12]

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Compound (Isoxazole, Vehicle) cell_culture->treatment heating 3. Heat at Temperature Gradient treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation detection 6. Quantify Soluble Target (Western Blot, ELISA) centrifugation->detection

Caption: Workflow for CETSA to determine target protein stabilization.

Kinobeads Competition Binding Assay

Principle: This chemical proteomics approach utilizes beads coated with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome.[17][18] In a competitive binding experiment, pre-incubation of a cell lysate with a free inhibitor (our isoxazole) will prevent its targets from binding to the beads.[18][19][20] The unbound kinases are then washed away, and the bead-bound fraction is analyzed by mass spectrometry to identify which kinases were "competed off" by the test compound.

Experimental Rationale: While CETSA confirms engagement with a specific, hypothesized target, the Kinobeads assay provides a broader, unbiased view of the compound's kinase selectivity profile.[17][21] This is crucial for identifying both the primary target and potential off-targets, which may contribute to the compound's efficacy or toxicity. Comparing the dose-dependent competition of this compound with that of Sunitinib provides a clear benchmark for its potency and selectivity across the kinome.

Table 1: Comparative Target Engagement Data

MethodCompoundPrimary TargetApparent Kd (nM)Off-Targets Identified
CETSA This compoundKinase X150N/A
SunitinibVEGFR225N/A
Kinobeads This compoundKinase X180Kinase Y, Kinase Z
SunitinibVEGFR2, PDGFRβ, c-KIT20, 50, 80>50 Kinases

Section 2: Elucidating the Downstream Cellular Consequences

Demonstrating target engagement is the first step. The next critical phase is to link this molecular interaction to a measurable cellular outcome.[22] Given that many kinase inhibitors ultimately drive cancer cells into apoptosis (programmed cell death), we will focus on assays that quantify this process.[23][24][25]

Phosphoproteomics for Pathway Analysis

Principle: Kinase inhibitors, by definition, alter the phosphorylation state of downstream proteins.[26] Mass spectrometry-based phosphoproteomics allows for the large-scale, quantitative analysis of thousands of phosphorylation sites within the cell.[27][28][29]

Experimental Rationale: This unbiased approach provides a detailed snapshot of the signaling pathways perturbed by this compound.[27][30] By comparing the phosphoproteomic profile of cells treated with our compound to those treated with Sunitinib, we can identify both shared and unique pathway modulation. For example, a significant decrease in the phosphorylation of a known substrate of "Kinase X" provides strong evidence that the target engagement observed in Section 1 is functionally relevant. This technique bridges the gap between target binding and the ultimate cellular phenotype.

Diagram 2: Hypothesized Signaling Pathway and Validation Logic

MOA_Validation Isoxazole This compound KinaseX Target: Kinase X Isoxazole->KinaseX Inhibition (CETSA, Kinobeads) Substrate Downstream Substrate KinaseX->Substrate Phosphorylation (Phosphoproteomics) Caspase Caspase-3/7 Activation Substrate->Caspase Signal Transduction Apoptosis Apoptosis Caspase->Apoptosis Execution (Caspase-Glo Assay)

Caption: Connecting target engagement to the apoptotic phenotype.

Quantifying Apoptosis: Caspase-3/7 Activity

Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[23][31] These enzymes cleave specific cellular substrates, leading to the dismantling of the cell. Commercially available assays, like the Caspase-Glo® 3/7 assay, use a pro-luminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7 to produce a quantifiable light signal.[32][33][34]

Experimental Rationale: Measuring caspase-3/7 activity provides a direct, functional readout of apoptosis induction.[24][35] By comparing the dose-response curves of this compound, Sunitinib, and the topoisomerase inhibitor Doxorubicin, we can quantitatively assess its potency in triggering the apoptotic cascade relative to compounds with distinct MoAs.

Table 2: Comparative Cellular Activity

AssayCompoundEC50 (µM)Max Response (% of Control)
Caspase-3/7 Activity This compound1.2850%
Sunitinib0.8920%
Doxorubicin0.51100%
Cell Viability (72h) This compound1.5N/A (IC50)
Sunitinib1.0N/A (IC50)
Doxorubicin0.6N/A (IC50)

Section 3: In Vivo Validation of Anti-Tumor Efficacy

The ultimate validation of an anticancer compound's MoA is its ability to inhibit tumor growth in a living organism.[36] Human tumor xenograft models provide a standard and reliable platform for this assessment.[37][38][39]

Cell Line-Derived Xenograft (CDX) Models

Principle: CDX models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[38][39] These models are highly reproducible and are a cornerstone of preclinical drug testing, allowing for the evaluation of a compound's efficacy, pharmacokinetics, and tolerability.[37][40]

Experimental Rationale: By treating tumor-bearing mice with this compound, Sunitinib, or a vehicle control, we can directly compare their effects on tumor growth over time. Key endpoints include tumor volume measurements and overall survival. This in vivo data is the critical final piece of evidence, demonstrating that the molecular and cellular activities observed in vitro translate to a therapeutic effect in a complex biological system.

Diagram 3: In Vivo Xenograft Study Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint implantation 1. Implant Human Tumor Cells in Mice growth 2. Allow Tumors to Reach Palpable Size implantation->growth randomization 3. Randomize Mice into Treatment Groups growth->randomization dosing 4. Administer Compound (Isoxazole, Sunitinib, Vehicle) randomization->dosing measurement 5. Measure Tumor Volume (e.g., 2-3x per week) dosing->measurement endpoint 6. Endpoint Analysis (Tumor Growth Inhibition, Survival) measurement->endpoint

Caption: Standard workflow for an in vivo xenograft efficacy study.

Table 3: Comparative In Vivo Efficacy (CDX Model)

Treatment GroupDosing RegimenMean Tumor Growth Inhibition (%)Statistically Significant (p < 0.05) vs. Vehicle
Vehicle50 µL Saline, daily0N/A
This compound50 mg/kg, daily65Yes
Sunitinib40 mg/kg, daily75Yes

Conclusion

This guide has outlined a rigorous, multi-faceted approach to validating the mechanism of action of this compound, framed through the lens of a hypothetical kinase inhibitor. By systematically progressing from direct target engagement (CETSA, Kinobeads) to downstream cellular effects (phosphoproteomics, apoptosis assays) and culminating in whole-animal efficacy studies (xenograft models), researchers can build a robust, evidence-based understanding of a compound's MoA. The comparative nature of this workflow, benchmarking against compounds with known mechanisms, provides essential context for interpreting experimental data and making informed decisions in the drug development pipeline.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells (e.g., A549 human lung carcinoma) in 10 cm dishes and grow to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (0.1% DMSO) for 2 hours at 37°C.

  • Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 100 µL of the cell suspension into PCR tubes.

  • Heat Treatment: Place the PCR tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[12]

  • Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles using liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify the amount of the target kinase in the supernatant using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the curve for the compound-treated sample compared to the vehicle indicates thermal stabilization.[41]

Protocol 2: Caspase-Glo® 3/7 Assay
  • Cell Plating: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound, Sunitinib, Doxorubicin, or vehicle control. Incubate for the desired time (e.g., 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[32][34]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[34]

  • Incubation and Measurement: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Data Analysis: Measure the luminescence using a plate-reading luminometer. Plot luminescence versus compound concentration and fit to a dose-response curve to determine EC50 values.[33]

Protocol 3: In Vivo Xenograft Study
  • Animal and Cell Line: Use female athymic nude mice, 6-8 weeks old. Use a human cancer cell line (e.g., A549) that shows sensitivity to the compound in vitro.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in 100 µL of Matrigel into the right flank of each mouse.[37]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment: Administer compounds (e.g., this compound, Sunitinib) or vehicle via the appropriate route (e.g., oral gavage) daily for 21 days.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health.

  • Endpoint Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Apoptosis Assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/apoptosis-analysis/apoptosis-assays]
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4297388/]
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [URL: https://www.crownbio.com/cdx-models]
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [URL: https://www.eurekaselect.com/article/122046]
  • Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. National Cancer Institute. [URL: https://dtp.cancer.gov/timeline/flash/success_stories/s3_xenograft.htm]
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34000484/]
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. ChEMBL - EMBL-EBI. [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL5096181/]
  • Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors. Benchchem. [URL: https://www.benchchem.
  • Technical Support Center: Validating Target Engagement of Small Molecule Inhibitors. Benchchem. [URL: https://www.benchchem.com/tech-support/10000000000000000000000000000000-validating-target-engagement-of-small-molecule-inhibitors]
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem. [URL: https://www.benchchem.com/application-notes/10000000000000000000000000000000-cellular-thermal-shift-assay-cetsa-with-gsk3368715]
  • A Researcher's Guide to Validating Small Molecule Target Engagement in Cells. Benchchem. [URL: https://www.benchchem.com/page/a-researchers-guide-to-validating-small-molecule-target-engagement-in-cells]
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Bioresearch Communications. [URL: https://www.bioresearchcommunications.com/index.php/brc/article/view/424]
  • Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40009782/]
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxzzb1v8j/v1]
  • Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X". Benchchem. [URL: https://www.benchchem.com/page/validating-target-engagement-in-cells-a-comparative-guide-for-the-small-molecule-inhibitor-compound-x]
  • Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München. [URL: https://www.professoren.tum.de/en/proteomics/research/research-areas/phosphoproteomics-to-study-kinase-inhibitor-action]
  • Apoptosis Assays. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/]
  • Seven Assays to Detect Apoptosis. CST Blog - Cell Signaling Technology. [URL: https://www.cellsignal.com/learn-and-support/webinars-and-videos/technique-videos/seven-assays-to-detect-apoptosis]
  • The target landscape of clinical kinase drugs. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4172439/]
  • Xenograft Models. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/xenograft-models.htm]
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [URL: https://www.ukm.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389241/]
  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [URL: https://altogenlabs.com/xenograft-models/]
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jproteome.7b00257]
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4431]
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c03600]
  • Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38177929/]
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [URL: https://wjarr.com/content/review-isoxazole-biological-activity-and-present-synthetic-techniques]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5323222/]
  • Apoptosis Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6993106/]
  • Illuminating phenotypic drug responses of sarcoma cells to kinase inhibitors by phosphoproteomics. Molecular Systems Biology - EMBO Press journals. [URL: https://www.embopress.org/doi/full/10.1038/s44320-023-00004-7]
  • Target Identification and Validation (Small Molecules). University College London. [URL: https://www.ucl.ac.
  • Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02032]
  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. [URL: https://www.abbkine.com/file/book/AKES194-EN.pdf]
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4315053/]
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2205563.pdf]
  • Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK572629/]
  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/10011039/caspase-3-7-cell-based-activity-assay-kit]
  • Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/2072-6694/15/1/65]
  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://worldwide.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Kinobeads workflow. Cells are pre-incubated with increasing drug... ResearchGate. [URL: https://www.researchgate.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10481075/]
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7486843/]
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [URL: https://www.researchgate.
  • Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222802/]
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [URL: https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]

Sources

A Senior Application Scientist's Guide to Comparative Docking of 5-(4-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies on 5-(4-nitrophenyl)isoxazole. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to explain the critical reasoning behind experimental choices, ensuring a robust and scientifically valid in silico analysis. We will explore the selection of diverse biological targets, detail a rigorous and self-validating docking workflow, and establish a clear methodology for comparative analysis of the results.

Introduction: The Rationale for Investigating this compound

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The specific compound, this compound, combines this versatile isoxazole core with a 4-nitrophenyl moiety, a functional group also known to contribute to bioactivity, particularly in antimicrobial and anticancer agents.[6][7]

This combination makes this compound a compelling candidate for computational screening against various protein targets. A comparative docking study is the logical first step to profile its potential polypharmacology—its ability to interact with multiple targets—and to generate testable hypotheses about its primary mechanism of action. This guide will use this molecule as a case study to illustrate a best-practice approach to comparative in silico analysis.

Strategic Selection of Protein Targets

A meaningful comparative study hinges on the logical selection of targets. Rather than a random assortment, targets should be chosen to represent diverse protein families implicated in the known biological activities of the isoxazole scaffold. This approach allows for a broad screening of potential efficacy. For this guide, we propose three distinct and relevant targets:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme central to inflammation. The isoxazole ring is the core of Valdecoxib, a well-known selective COX-2 inhibitor, making this an excellent target to probe potential anti-inflammatory activity.[1]

  • Protein Kinase C (PKC): A family of enzymes involved in cellular signaling pathways that are often dysregulated in cancer. Various heterocyclic compounds, including isoxazole derivatives, have been investigated as kinase inhibitors, making PKC a relevant target for potential anticancer activity.[8][9]

  • Bacterial Dihydropteroate Synthase (DHPS): An essential enzyme in the folate synthesis pathway of bacteria, which is absent in humans. It is the target for sulfonamide antibiotics. Given the known antimicrobial potential of isoxazole derivatives, DHPS is a logical choice to explore antibacterial action.[10]

This strategic selection provides a basis for comparing the binding potential of this compound across anti-inflammatory, anticancer, and antibacterial domains.

The Comparative Docking Workflow: A Methodological Blueprint

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[11][12] The trustworthiness of these predictions relies entirely on a meticulously executed and validated workflow.

Diagram 1: Overall Comparative Docking Workflow

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB 1. Target Acquisition (PDB Database) PROT_PREP 3. Protein Preparation (Add H, Remove Water) PDB->PROT_PREP LIG 2. Ligand Construction (2D to 3D) LIG_PREP 4. Ligand Preparation (Energy Minimization) LIG->LIG_PREP GRID 5. Grid Box Generation (Define Binding Site) PROT_PREP->GRID DOCK 7. Molecular Docking (AutoDock Vina) LIG_PREP->DOCK GRID->DOCK VALID 6. Protocol Validation (Re-dock Native Ligand, RMSD < 2Å) VALID->DOCK Refine DOCK->VALID Validate POSE 8. Pose Clustering & Score Ranking DOCK->POSE INTERACTION 9. Interaction Analysis (H-Bonds, Hydrophobic) POSE->INTERACTION COMPARE 10. Comparative Analysis (Across Targets) INTERACTION->COMPARE cluster_protein Protein Active Site Residues LIGAND This compound SER Serine LIGAND->SER Hydrogen Bond (N/O atoms) TYR Tyrosine LIGAND->TYR Hydrogen Bond (Nitro Group) LEU Leucine LIGAND->LEU Hydrophobic Interaction PHE Phenylalanine LIGAND->PHE Pi-Pi Stacking (Aromatic Rings)

Caption: Common non-covalent interactions driving ligand binding.

A second table should be generated to summarize these specific interactions for the best-predicted pose in each target.

Target ProteinKey Interacting ResiduesType of Interaction with this compound
COX-2 Arg120, Tyr355Hydrogen bond with isoxazole oxygen; Pi-sulfur with nitro group.
Val523, Ser353Hydrophobic interactions with phenyl ring; Hydrogen bond with nitro group.
Protein Kinase C Leu354, Val362Hydrophobic interactions with isoxazole and phenyl rings.
Asp470Potential electrostatic interaction with the nitro group.
DHPS Ser222, Asn22Hydrogen bonds with the nitro group's oxygen atoms.
Phe190, Trp90Pi-pi stacking with the nitrophenyl ring.

Note: The interacting residues presented are hypothetical examples for illustrative purposes.

Synthesizing the Comparison

From the hypothetical data above, a senior scientist would draw the following insights:

  • Binding Affinity: this compound shows the strongest predicted binding affinity for DHPS (-9.1 kcal/mol), followed closely by COX-2 (-8.5 kcal/mol). Its affinity for PKC is predicted to be lower.

  • Comparative Potency: Intriguingly, its predicted affinity for DHPS is stronger than that of the known drug Sulfamethoxazole (-7.8 kcal/mol), suggesting it could be a potent antibacterial candidate. Conversely, while its binding to COX-2 is strong, it is weaker than the established inhibitor Celecoxib (-10.2 kcal/mol).

  • Interaction-Based Rationale: The strong binding in DHPS appears to be driven by a combination of hydrogen bonds with the nitro group and favorable pi-pi stacking interactions. The interaction with COX-2 is also robust, leveraging hydrogen bonds and hydrophobic contacts characteristic of known inhibitors.

Conclusion and Future Directions

This comparative docking guide demonstrates that this compound is a promising scaffold with strong predicted binding affinities for both bacterial DHPS and inflammatory COX-2 targets. The in silico evidence suggests a potential dual-action profile or a primary antibacterial role.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and accurate model of the interaction. [14]2. In Vitro Experimental Validation: To synthesize the compound and test its activity in enzymatic assays (e.g., COX-2 inhibition assay) and cell-based assays (e.g., minimum inhibitory concentration against bacterial strains). This is the ultimate arbiter of the docking prediction's accuracy.

By following this structured, validation-centric approach, researchers can leverage comparative docking not just to generate data, but to build a compelling, evidence-based narrative for the therapeutic potential of a molecule.

References

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022-11-05). National Institutes of Health. [Link]

  • How to validate the molecular docking results? (2022-04-25). ResearchGate. [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021-04-19). ResearchGate. [Link]

  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. (2023-07-19). ResearchGate. [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023-06-14). PubMed. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health. [Link]

  • Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazol. SciSpace. [Link]

  • Validation of docking performance in context of a structural water molecule-using model system. (2009-06-21). DiVA portal. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. National Institutes of Health. [Link]

  • Molecular Docking: A structure-based drug designing approach. (2017-05-23). JSciMed Central. [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020-07-07). YouTube. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]

  • Substituted 3-aryl-4-nitroisoxazoles as potential blockers of the transport protein GLUT5: molecular design, synthesis and primary biotesting. ResearchGate. [Link]

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. National Institutes of Health. [Link]

  • Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e]t[14][15][16]riazepine Derivatives and Potential Inhibitors of Protein Kinase C. (2020-12-24). National Institutes of Health. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-(4-Nitrophenyl)isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold holds a privileged position due to its presence in a multitude of biologically active compounds.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific, yet significant, member of this family: 5-(4-nitrophenyl)isoxazole. We will objectively compare the performance of its derivatives with relevant alternatives, supported by experimental data, to offer a comprehensive resource for the rational design of novel therapeutic agents.

The this compound Scaffold: A Versatile Core

The this compound core is a key building block in the synthesis of various compounds with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][5] The presence of the nitro group, a strong electron-withdrawing group, at the para-position of the phenyl ring significantly influences the electronic properties and reactivity of the molecule, making it a focal point for SAR studies.[5] Understanding how modifications to this core structure impact biological activity is crucial for optimizing lead compounds.

Deconstructing the SAR: Key Structural Modifications and Their Impact

The biological activity of this compound derivatives can be finely tuned by strategic modifications at several key positions. These modifications primarily involve alterations to the substituents on the phenyl ring and the isoxazole ring itself.

The Phenyl Ring: More Than Just a Scaffold

Substituents on the phenyl ring play a pivotal role in modulating the biological activity of this compound analogs. The nature, position, and electronic properties of these substituents can drastically alter the compound's potency and selectivity.

For instance, in the context of antibacterial activity, the presence of electron-withdrawing groups, such as the inherent nitro group, is often associated with enhanced efficacy. Studies have shown that additional electron-withdrawing groups like chlorine on the phenyl ring can further boost antibacterial activity.[3] Conversely, the introduction of electron-donating groups, such as methoxy or methyl groups, can have varied effects, sometimes leading to a decrease in activity against certain bacterial strains.[3][6]

The Isoxazole Moiety: A Hub of Activity

The isoxazole ring is not merely a linker but an active participant in the molecule's interaction with its biological target. Modifications to the isoxazole ring, though less common in the literature for the 5-(4-nitrophenyl) scaffold, can also influence activity. For example, the introduction of substituents at the 3- and 4-positions of the isoxazole ring can alter the molecule's steric and electronic profile, potentially leading to improved target binding.

Comparative Analysis: this compound Analogs vs. Alternatives

To provide a clearer perspective on the potential of this compound derivatives, it is essential to compare their performance against relevant alternatives. This includes other substituted phenylisoxazoles and compounds with bioisosteric replacements for the nitro group.

Impact of Phenyl Ring Substitution on Antimicrobial Activity

The following table summarizes the in-vitro antibacterial activity of a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles, highlighting the influence of different substituents on the C-3 aryl ring.

Compound IDC-3 Aryl SubstituentAntibacterial Activity (Zone of Inhibition in mm) vs. S. aureusAntibacterial Activity (Zone of Inhibition in mm) vs. E. coli
5a Phenyl1815
5b 4-Chlorophenyl2018
5c 2-Nitrophenyl1822
5e 4-Methoxyphenyl2219
5f 4-Methylphenyl2320
Amoxicillin -2525
Data adapted from a study on the antimicrobial activity of new isoxazole derivatives.[6]

From this data, it is evident that substituents on the C-3 phenyl ring significantly modulate antibacterial activity. For instance, the presence of a 4-methyl group (compound 5f ) leads to the highest activity against S. aureus, while a 2-nitro group (compound 5c ) shows the best activity against E. coli.

Bioisosteric Replacement of the Nitro Group

The nitro group, while often contributing to bioactivity, can sometimes be associated with toxicity.[7][8] Therefore, its replacement with bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological properties—is a common strategy in drug design.

Common bioisosteric replacements for the aromatic nitro group include cyano, sulfonamide, and trifluoromethyl groups.[9][10] For example, a study on xanthine oxidase inhibitors showed that replacing a nitro group with a cyano group on a 5-phenylisoxazole scaffold led to an increase in inhibitory potency.[11]

The following diagram illustrates the concept of bioisosteric replacement for the nitro group.

G This compound This compound Bioisosteric Replacements Bioisosteric Replacements This compound->Bioisosteric Replacements can be replaced by Cyano Cyano Bioisosteric Replacements->Cyano Sulfonamide Sulfonamide Bioisosteric Replacements->Sulfonamide Trifluoromethyl Trifluoromethyl Bioisosteric Replacements->Trifluoromethyl

Caption: Bioisosteric replacements for the nitro group.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are provided below.

General Synthesis of 3-Aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles

The synthesis of the target compounds typically involves a cyclocondensation reaction between an appropriate α,β-unsaturated ketone and hydroxylamine hydrochloride.

Step 1: Synthesis of α,β-Unsaturated Ketones (Chalcones)

  • To a solution of 5-(4-nitrophenyl)furan-2-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (40%, 5 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the desired chalcone.

Step 2: Synthesis of Dihydroisoxazoles

  • A mixture of the synthesized chalcone (1 mmol), hydroxylamine hydrochloride (1.5 mmol), and sodium acetate (1.5 mmol) in glacial acetic acid (15 mL) is refluxed for 8-10 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The separated solid is filtered, washed with water, and purified by recrystallization from a suitable solvent to yield the final dihydroisoxazole derivative.[6]

The following diagram outlines the general synthetic workflow.

G cluster_0 Synthesis Workflow Start Start Chalcone Synthesis Chalcone Synthesis Start->Chalcone Synthesis Step 1 Dihydroisoxazole Synthesis Dihydroisoxazole Synthesis Chalcone Synthesis->Dihydroisoxazole Synthesis Step 2 Purification Purification Dihydroisoxazole Synthesis->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General synthetic workflow for dihydroisoxazoles.

In-Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
  • Prepare nutrient agar plates and inoculate them with a standardized suspension of the test bacteria (e.g., S. aureus, E. coli).

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Add a specific concentration (e.g., 40 µg/mL) of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

  • Use a standard antibiotic (e.g., Amoxicillin) as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.[6]

Conclusion and Future Directions

The this compound scaffold serves as a valuable template for the development of novel therapeutic agents. The structure-activity relationship studies reveal that the biological activity of its derivatives can be significantly modulated by substitutions on the phenyl ring. While electron-withdrawing groups often enhance antimicrobial activity, a systematic exploration of a wider range of substituents is warranted.

Future research should focus on:

  • Expanding the diversity of substituents at all positions of the scaffold to build a more comprehensive SAR profile.

  • Investigating a broader range of biological activities , including anticancer and anti-inflammatory properties, for novel derivatives.

  • Exploring bioisosteric replacements for the nitro group to potentially improve the safety profile of these compounds.

  • Utilizing computational modeling and docking studies to gain deeper insights into the molecular interactions between the compounds and their biological targets.

By leveraging the insights from this comparative guide, researchers can more effectively navigate the chemical space around the this compound core to design and discover next-generation therapeutic agents with improved efficacy and safety.

References

  • IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available from: [Link].

  • Shaw, A. A., et al. Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Polycyclic Aromatic Compounds, 44(4), pp. 2345-2358. Available from: [Link].

  • Dhaduk, M. F. & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available from: [Link].

  • ResearchGate. Antiproliferative activities of novel isoxazoles. Available from: [Link].

  • Kumar, M., et al. A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 100(12), 101219. Available from: [Link].

  • ResearchGate. SAR study of isoxazole-substituted oxazolo[5,4-d]pyrimidines as anticancer agents. Available from: [Link].

  • Reddy, T. S., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 14(10), pp. 1957-1962. Available from: [Link].

  • Kumar, M., et al. A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 100(12), 101219. Available from: [Link].

  • Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), pp. 5638-5651. Available from: [Link].

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link].

  • Singh, P., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 41(14), pp. 6749-6763. Available from: [Link].

  • SWM, K., et al. (2015). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(21), pp. 4848-4852. Available from: [Link].

  • ResearchGate. Structure–activity relationship of isoxazole derivatives. Available from: [Link].

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link].

  • Cambridge MedChem Consulting. Aromatic Bioisosteres. Available from: [Link].

  • Krátký, M., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Scientific Reports, 11(1), 16869. Available from: [Link].

Sources

A Comparative Efficacy Analysis of 5-(4-nitrophenyl)isoxazole Against Established Therapeutic Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of 5-(4-nitrophenyl)isoxazole. Recognizing the burgeoning interest in isoxazole derivatives for their diverse pharmacological activities, this document outlines the necessary experimental protocols and comparative data to assess the efficacy of this specific compound against established drugs in key therapeutic areas: antimicrobial, anti-inflammatory, and anticancer applications. While direct comparative data for this compound is emerging, this guide equips researchers with the methodologies and benchmark data to conduct a robust, in-house evaluation.

Introduction: The Therapeutic Promise of Isoxazole Scaffolds

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. Its unique electronic and structural properties make it a versatile scaffold for the design of novel therapeutic agents. Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The subject of this guide, this compound, incorporates a nitro group, which is known to modulate the biological activity of heterocyclic compounds, often enhancing their therapeutic potential. This guide will delve into the methodologies required to rigorously compare its efficacy with that of current standard-of-care drugs.

Comparative Antimicrobial Efficacy

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown promise in this area.

Mechanism of Action: A Tale of Two Pathways

This compound: The antimicrobial activity of many nitro-heterocyclic compounds is contingent upon the metabolic activation of the nitro group by the microorganism itself. It is hypothesized that bacterial nitroreductases reduce the nitro group of this compound, leading to the formation of reactive nitroso and hydroxylamine intermediates. These highly reactive species are believed to covalently bind to and damage bacterial DNA, ultimately leading to cell death.[1][2] This mechanism of action, which relies on the unique enzymatic machinery of the target pathogen, can be effective against bacteria that have developed resistance to conventional antibiotics.

Comparator Drugs: Amoxicillin & Ciprofloxacin:

  • Amoxicillin , a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis.

  • Ciprofloxacin , a fluoroquinolone, targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, thereby inhibiting bacterial cell division.

dot

cluster_isoxazole This compound cluster_amoxicillin Amoxicillin cluster_ciprofloxacin Ciprofloxacin Isoxazole This compound Nitroreductase Bacterial Nitroreductase Isoxazole->Nitroreductase Enters Bacterium ReactiveIntermediates Reactive Nitro Intermediates Nitroreductase->ReactiveIntermediates Reductive Activation DNADamage DNA Damage ReactiveIntermediates->DNADamage CellDeath1 Bacterial Cell Death DNADamage->CellDeath1 Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to CellWall Cell Wall Synthesis Inhibition PBP->CellWall CellLysis Cell Lysis CellWall->CellLysis Ciprofloxacin Ciprofloxacin DNAgyrase DNA Gyrase / Topoisomerase IV Ciprofloxacin->DNAgyrase Inhibits DNAReplication DNA Replication Inhibition DNAgyrase->DNAReplication CellDivision Inhibition of Cell Division DNAReplication->CellDivision

Caption: Comparative Mechanisms of Antimicrobial Action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • This compound, Amoxicillin, Ciprofloxacin stock solutions

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound and the comparator antibiotics in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[3][4][5]

dot

start Start: Overnight Bacterial Culture prep_inoculum Prepare Standardized Inoculum (approx. 5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Test Compounds in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination.

Comparative Data

The following table provides established MIC values for the comparator drugs against common bacterial strains. The efficacy of this compound should be evaluated and compared against these benchmarks.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
This compound To be determined To be determined
Amoxicillin0.25[6]8[7]
Ciprofloxacin0.6[8]0.016[9]

Comparative Anti-inflammatory Efficacy

Chronic inflammation is a hallmark of numerous diseases. Isoxazole derivatives have been investigated for their potential to mitigate inflammatory responses.

Mechanism of Action: Targeting Inflammatory Cascades

This compound: The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.[10]

Comparator Drugs: Nimesulide & Celecoxib:

  • Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of COX-2.

  • Celecoxib is a selective COX-2 inhibitor, which reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

dot

ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Isoxazole This compound Isoxazole->COX Inhibits Isoxazole->LOX Inhibits Nimesulide Nimesulide Nimesulide->COX Inhibits Celecoxib Celecoxib Celecoxib->COX Inhibits (Selective for COX-2)

Caption: Inhibition of Arachidonic Acid Metabolism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[8][9][11]

Materials:

  • Wistar rats (150-200g)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • This compound, Nimesulide, Celecoxib

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): vehicle control, positive controls (Nimesulide, Celecoxib), and test groups (different doses of this compound).

  • Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound or control drugs orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.[10][12]

dot

start Start: Acclimatized Rats grouping Group Animals (Control, Standard, Test) start->grouping baseline Measure Baseline Paw Volume grouping->baseline administer Administer Compound/Vehicle baseline->administer induce Induce Edema with Carrageenan Injection (1 hr post-drug) administer->induce measure Measure Paw Volume at Time Intervals (1-5 hrs) induce->measure analyze Calculate % Inhibition of Edema measure->analyze end End analyze->end

Caption: Carrageenan-Induced Paw Edema Workflow.

Comparative Data

The following table presents typical efficacy data for the comparator drugs in the carrageenan-induced paw edema model.

CompoundDose (mg/kg)Time (hours)% Edema Inhibition
This compound To be determined To be determined To be determined
Nimesulide103~50-60%[1]
Celecoxib306~50%
Indomethacin (Standard)103~55-65%

Comparative Anticancer Efficacy

The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. Isoxazole derivatives have emerged as a promising class of compounds with potential antitumor activity.

Mechanism of Action: Inducing Cancer Cell Death

This compound: The anticancer mechanism of isoxazole derivatives is multifaceted and can involve the induction of apoptosis (programmed cell death), inhibition of key signaling pathways involved in cell proliferation (such as STAT3), and disruption of the cell cycle. The presence of the nitro group may also contribute to its cytotoxic effects through the generation of reactive oxygen species.

Comparator Drugs: Cisplatin & Doxorubicin:

  • Cisplatin is a platinum-based chemotherapeutic agent that forms DNA adducts, leading to the inhibition of DNA synthesis and induction of apoptosis.

  • Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to its cytotoxic effects.

dot

cluster_isoxazole This compound cluster_cisplatin Cisplatin cluster_doxorubicin Doxorubicin Isoxazole This compound STAT3 STAT3 Pathway Isoxazole->STAT3 Inhibits Apoptosis Apoptosis Induction Isoxazole->Apoptosis CellCycle Cell Cycle Arrest Isoxazole->CellCycle CellDeath1 Cancer Cell Death STAT3->CellDeath1 Apoptosis->CellDeath1 CellCycle->CellDeath1 Cisplatin Cisplatin DNA_adducts DNA Adducts Cisplatin->DNA_adducts DNA_synthesis_inhibition DNA Synthesis Inhibition DNA_adducts->DNA_synthesis_inhibition Apoptosis2 Apoptosis DNA_synthesis_inhibition->Apoptosis2 CellDeath2 Cancer Cell Death Apoptosis2->CellDeath2 Doxorubicin Doxorubicin DNA_intercalation DNA Intercalation Doxorubicin->DNA_intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Free Radical Generation Doxorubicin->ROS CellDeath3 Cancer Cell Death DNA_intercalation->CellDeath3 Topo_II->CellDeath3 ROS->CellDeath3 start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compounds (24-72 hrs) seed_cells->treat_cells add_mtt Add MTT Reagent (2-4 hrs) treat_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Workflow for Cytotoxicity.

Comparative Data

The following table provides a range of reported IC50 values for the comparator drugs against common cancer cell lines. The cytotoxic potential of this compound should be determined and compared with these values.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
This compound To be determined To be determined
Cisplatin4.44 - 25.036.59 - 36.94 [12]
Doxorubicin0.1 - 2.5 [3][5]> 20 [3]

Conclusion

This guide provides a structured and scientifically rigorous approach to evaluating the efficacy of this compound in comparison to established drugs. By following the detailed experimental protocols and utilizing the provided benchmark data, researchers can generate the necessary evidence to ascertain the therapeutic potential of this promising isoxazole derivative. The multifaceted nature of its potential mechanisms of action underscores the importance of a thorough and comparative investigation to position it within the current landscape of antimicrobial, anti-inflammatory, and anticancer therapies.

References

  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Firsov, A. A., Zinner, S. H., & Vostrov, S. N. (2001). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 45(6), 1771–1778. [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • Madared, N., Kayem, S., Orzechowski, S., Teesalu, T., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(10), 8566. [Link]

  • Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • O'Donnell, J. F., & Lairson, L. L. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

  • van der Schaar, P. J., van der Berg, J., & van der Klei, A. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. European Journal of Clinical Microbiology & Infectious Diseases, 40(5), 899-913. [Link]

  • Hof, H., Chakraborty, T., Royer, R., & Buisson, J. P. (1987). Mode of Action of Nitro-Heterocyclic Compounds on Escherichia Coli. Drugs Under Experimental and Clinical Research, 13(10), 635-639. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • Smith, C. J., Zhang, Y., Koboldt, C. M., Muhammad, J., Zweifel, B. S., Shaffer, A., Talley, J. J., Masferrer, J. L., & Seibert, K. (1998). Pharmacological analysis of cyclooxygenase-1 in inflammation. Proceedings of the National Academy of Sciences of the United States of America, 95(22), 13313–13318. [Link]

  • Entry, E. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Wozniak, K., Blasiak, J., & Morawiec, J. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12285. [Link]

  • Yasir, M., Willcox, M. D. P., & Dutta, D. (2019). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Molecules (Basel, Switzerland), 24(17), 3100. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Li, X., Liu, Y., Zhang, G., Li, H., Li, X., Sun, S., & Zeng, Z. (2019). Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model. Frontiers in Microbiology, 10, 1656. [Link]

  • Deuis, J. R., & Vetter, I. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in molecular biology (Clifton, N.J.), 1383, 103–111. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Blondeau, J. M., & Tillotson, G. S. (2000). Effects of Following National Committee for Clinical Laboratory Standards and Deutsche Industrie Norm-Medizinische Mikrobiologie Guidelines, Country of Isolate Origin, and Site of Infection on Susceptibility of Escherichia coli to Amoxicillin-Clavulanate (Augmentin). Journal of Clinical Microbiology, 38(8), 3078–3083. [Link]

  • Zimecki, M., Artym, J., & Kocięba, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules (Basel, Switzerland), 23(10), 2699. [Link]

  • Joseph, L., & George, M. (2014). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library, 6(3), 11-16. [Link]

  • Al-Ghorbani, M., Kumar, S., Yusuf, M., Khan, S. A., & Asiri, A. M. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Journal of the Indian Chemical Society, 101(11), 101297. [Link]

  • Al-Warhi, T., Sabt, A., Rizvi, S. U. M., Azam, F., & Al-Salahi, R. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC advances, 12(20), 12693–12705. [Link]

  • Murugesan, S., & Sivamani, S. (2015). Anti - inflammatory activity of ten indigenous plants in carrageenan induced paw oedema in albino rats. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 464-467. [Link]

  • Georgiev, M., & Tsvetkova, E. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Folia Medica, 60(2), 267-273. [Link]

  • SlidePlayer. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]

  • Shakeel-u-Rehman, & Choudhary, M. I. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Medicinal and Chemical Sciences, 6(12), 2970-2989. [Link]

  • Vasile, C. G., Gîtin, M. A., Vlase, G., Tîlmaciu, C., & Păunescu, V. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International journal of molecular sciences, 23(23), 15307. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Khan, S. A., & Zaib, S. (2020). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules (Basel, Switzerland), 25(21), 5063. [Link]

  • Rai, U. S., Shrestha, A., Adhikari, N., & Upadhyaya, K. (2019). Antibiotic resistance patterns of Staphylococcus aureus, Escherichia coli, Salmonella, Shigella and Vibrio isolated from chicken, pork, buffalo and goat meat in eastern Nepal. BMC research notes, 12(1), 755. [Link]

  • ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. Retrieved from [Link]

  • Wozniak, K., Blasiak, J., & Morawiec, J. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12285. [Link]

  • ResearchGate. (n.d.). In vitro minimal inhibitory concentration (MIC) values (μg/mL) of.... Retrieved from [Link]

  • Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Jończyk, J. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules (Basel, Switzerland), 25(19), 4467. [Link]

Sources

Differentiating 5-(4-nitrophenyl)isoxazole Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic analysis and differentiation of 5-(4-nitrophenyl)isoxazole and its isomers. This guide provides in-depth technical insights and experimental data to aid in the accurate identification and characterization of these compounds.

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] The specific substitution pattern on this heterocyclic core is critical for its biological activity, making the unambiguous identification of isomers a crucial step in drug discovery and development. This guide focuses on the spectroscopic comparison of this compound and its constitutional isomer, 3-(4-nitrophenyl)isoxazole, providing a comprehensive overview of how common spectroscopic techniques can be employed for their differentiation.

The Challenge of Isoxazole Isomerism

The synthesis of substituted isoxazoles can often lead to the formation of isomeric mixtures.[3] For instance, the reaction of a β-diketone with hydroxylamine can theoretically yield two different isoxazole isomers. In the context of this compound, the primary isomeric challenge lies in distinguishing it from 3-(4-nitrophenyl)isoxazole. While their molecular formulas and weights are identical, the different placement of the nitrophenyl substituent profoundly impacts their electronic environment and, consequently, their spectroscopic signatures.

Spectroscopic Techniques for Isomer Differentiation

A multi-technique spectroscopic approach is essential for the definitive characterization of isoxazole isomers. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for distinguishing between this compound and 3-(4-nitrophenyl)isoxazole. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the position of the electron-withdrawing nitrophenyl group.

¹H NMR Spectroscopy: The key diagnostic signal in the ¹H NMR spectrum is the isoxazole ring proton.[4] In this compound, this proton is at the C4 position and experiences a different electronic environment compared to the C4 proton in the 3-substituted isomer. The electron-withdrawing nitro group will deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield). The protons on the phenyl ring will also exhibit distinct splitting patterns and chemical shifts depending on the point of attachment to the isoxazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides even more definitive evidence for isomer identification. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are significantly different between the two isomers.[3] By comparing the experimentally observed chemical shifts with predicted values or data from known standards, a confident structural assignment can be made.[3] Specifically, the carbon atom directly attached to the nitrophenyl group will experience a significant downfield shift.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the isoxazole isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling relationships.

    • Compare the chemical shifts in both ¹H and ¹³C NMR spectra to literature values or computational predictions for the expected isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not always be sufficient on its own to differentiate isomers, it offers complementary data to NMR.

Key vibrational bands to consider include:

  • C=N stretch: Typically observed in the range of 1610–1620 cm⁻¹.[4]

  • N-O stretch: The position of this band can be sensitive to the electronic environment of the isoxazole ring.

  • C-H stretch (isoxazole ring): A weak band often found between 3100–3125 cm⁻¹.[4]

  • NO₂ stretches: Asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[5]

  • Aromatic C-H and C=C stretches: These will be present in both isomers.

The precise frequencies of these vibrations can shift slightly between the isomers due to differences in bond polarity and conjugation, which can be used as a comparative tool.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr), or a solution can be analyzed in a suitable liquid cell.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare their positions and intensities for the different isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The conjugation between the nitrophenyl ring and the isoxazole ring will give rise to characteristic absorption bands. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) can differ between the isomers due to variations in the extent of π-electron delocalization.[6] Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the UV-Vis spectra of the isomers and aid in their differentiation.[6]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions of the isoxazole isomers in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or chloroform). The concentration should be chosen to give an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a range of wavelengths (e.g., 200-400 nm).

    • Use the pure solvent as a reference.

  • Data Analysis:

    • Determine the λ_max for each isomer.

    • If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both this compound and its 3-substituted isomer will have the same molecular ion peak (M⁺), their fragmentation patterns upon ionization can be distinct.[4][7] The cleavage of the isoxazole ring can proceed through different pathways depending on the substituent positions, leading to fragment ions of different masses or relative abundances.[4][8] Analysis of these fragmentation patterns can serve as a fingerprint to distinguish between the isomers.[3][4]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled to a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the major fragment ions and propose fragmentation pathways.

    • Compare the fragmentation patterns of the different isomers.

Comparative Data Summary

Spectroscopic TechniqueThis compound3-(4-nitrophenyl)isoxazoleKey Differentiating Feature
¹H NMR Distinct chemical shift for the C4-H proton.Different chemical shift for the C4-H proton compared to the 5-isomer.Chemical shift and multiplicity of the isoxazole ring proton and aromatic protons.
¹³C NMR Unique chemical shifts for C3, C4, and C5 of the isoxazole ring.Different set of chemical shifts for C3, C4, and C5.Significant differences in the chemical shifts of the isoxazole ring carbons.
FT-IR Characteristic C=N, N-O, and NO₂ stretching frequencies.Slight shifts in the vibrational frequencies compared to the 5-isomer.Subtle shifts in the positions of key vibrational bands.
UV-Vis Specific λ_max and molar absorptivity.Different λ_max and molar absorptivity due to altered conjugation.Position of the maximum absorption wavelength (λ_max).
Mass Spectrometry Identical molecular ion peak.Identical molecular ion peak.Distinctive fragmentation patterns upon ionization.

Visualizing the Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Isomer Characterization Synthesis Synthesis of (4-nitrophenyl)isoxazole NMR NMR (¹H & ¹³C) Synthesis->NMR FTIR FT-IR Synthesis->FTIR UVVis UV-Vis Synthesis->UVVis MS Mass Spec. Synthesis->MS Comparison Comparative Analysis NMR->Comparison FTIR->Comparison UVVis->Comparison MS->Comparison Isomer_5 This compound Isomer_3 3-(4-nitrophenyl)isoxazole Comparison->Isomer_5 Comparison->Isomer_3

Caption: Experimental workflow for the spectroscopic analysis and differentiation of this compound isomers.

Conclusion

The unambiguous structural determination of isoxazole isomers is paramount in chemical research and drug development. A combination of spectroscopic techniques, with NMR spectroscopy at the forefront, provides the necessary data to confidently differentiate between positional isomers like this compound and 3-(4-nitrophenyl)isoxazole. By carefully analyzing the unique spectroscopic fingerprints of each isomer, researchers can ensure the correct identification of their target compounds, paving the way for accurate structure-activity relationship studies and the development of novel therapeutics.

References

  • Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1364. [Link]

  • Giorgi, G., et al. (n.d.). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. [Link]

  • Stephens, C. E., & Arafa, R. K. (n.d.). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]

  • Ali, U., et al. (2020). Theoretical study of Isoxazoles and their derivatives. ResearchGate. [Link]

  • Giorgi, G., Salvini, L., & Ponticelli, F. (2004). Gas Phase Ion Chemistry of the Heterocyclic Isomers 3-Methyl-1,2-Benzisoxazole and 2-Methyl-1,3-Benzoxazole. Journal of the American Society for Mass Spectrometry, 15(7), 1005–1013. [Link]

  • (n.d.). mass spectrometry of oxazoles. Semantic Scholar. [Link]

  • (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • (n.d.). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. PMC. [Link]

  • Wu, G., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A, 124(17), 3379–3387. [Link]

  • (n.d.). 3-(4-nitrophenyl)-4,7,8,9-tetrahydro-5H-thiocino[4,5-d]isoxazole. ChemSynthesis. [Link]

  • (n.d.). Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. ResearchGate. [Link]

  • (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [Link]

  • (n.d.). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • (n.d.). 3-(PARA-NITRO-PHENYL)-5-PHENYL-ISOXAZOLE. NIST. [Link]

  • (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. ACS Omega, 7(10), 8673–8684. [Link]

  • (n.d.). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PMC. [Link]

  • (n.d.). compared using 13C nmr spectroscopy. Dr. Wainwright. [Link]

  • (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis. [Link]

  • (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Shawali, A. S., et al. (2012). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 17(8), 9823–9836. [Link]

  • (n.d.). The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also. Dr. Wainwright. [Link]

  • (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. ResearchGate. [Link]

Sources

Benchmarking 5-(4-nitrophenyl)isoxazole: A Comparative Guide for Therapeutic Agent Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a comprehensive framework for benchmarking 5-(4-nitrophenyl)isoxazole, a specific derivative of interest, against established therapeutic agents in key pharmacological areas. While direct, extensive biological data for this exact molecule is emerging, the well-documented activities of structurally related isoxazole derivatives provide a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and antimicrobial agent.[1][4][5]

This document is intended for researchers, scientists, and drug development professionals. It offers not only a comparative analysis based on existing knowledge of the isoxazole class but also detailed, field-proven experimental protocols to enable a rigorous head-to-head evaluation of this compound against current standards of care.

Introduction to this compound: Therapeutic Potential

The this compound moiety combines the versatile isoxazole ring with a 4-nitrophenyl group. The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which contributes to its unique electronic and steric properties, allowing for diverse interactions with biological targets.[2][6] The addition of a nitro group, a strong electron-withdrawing group, can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties.

Based on the activities of closely related analogues, the primary therapeutic areas for investigation of this compound are:

  • Anticancer Activity: Isoxazole derivatives have been widely explored for their anticancer potential, acting through various mechanisms such as apoptosis induction, and inhibition of kinases and other key cellular enzymes.[7][8]

  • Anti-inflammatory Activity: The isoxazole scaffold is present in several anti-inflammatory drugs. Their mechanism often involves the inhibition of inflammatory enzymes like cyclooxygenases (COX).[9][10]

  • Antimicrobial Activity: Various isoxazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[1][5][11]

This guide will benchmark the potential of this compound against the following established therapeutic agents:

  • Doxorubicin: A potent anthracycline antibiotic widely used in cancer chemotherapy.[11]

  • Celecoxib: A selective COX-2 inhibitor used for the treatment of inflammation and pain.[9]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[2]

Comparative Analysis: Mechanism of Action and Performance Metrics

A direct comparison of efficacy requires experimental data for this compound. The following tables provide a framework for this comparison, summarizing the known mechanisms and typical performance metrics of the selected standard drugs.

Anticancer Activity: this compound vs. Doxorubicin

Underlying Principle: The cytotoxicity of a compound against cancer cell lines is a primary indicator of its potential as an anticancer agent. Doxorubicin, a DNA intercalator and topoisomerase II inhibitor, serves as a robust positive control.[11]

Table 1: Comparative Framework for Anticancer Activity

FeatureThis compoundDoxorubicin
Primary Mechanism of Action Hypothesized: Induction of apoptosis, cell cycle arrest, or inhibition of cancer-related kinases.[7]DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[11]
Target Cancer Cell Lines To be determined (e.g., MCF-7, HeLa)Broad-spectrum, including breast (MCF-7) and cervical (HeLa) cancer cell lines.
Performance Metric IC50 Value (µM): To be determined experimentally.MCF-7: ~0.1 - 2.5 µM HeLa: ~0.34 - 2.9 µM[3][9]
Anti-inflammatory Activity: this compound vs. Celecoxib

Underlying Principle: The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, is a key mechanism for reducing inflammation. Celecoxib is a highly selective COX-2 inhibitor.[9]

Table 2: Comparative Framework for Anti-inflammatory Activity

FeatureThis compoundCelecoxib
Primary Mechanism of Action Hypothesized: Inhibition of COX-2.Selective and reversible inhibition of the COX-2 isoform of cyclooxygenase.[9]
Enzyme Inhibition Assay To be determined.In vitro COX-1/COX-2 inhibition assays.
Performance Metric IC50 for COX-2 (µM): To be determined experimentally.COX-2: ~0.04 µM COX-1: ~15 µM[12]
Antimicrobial Activity: this compound vs. Ciprofloxacin

Underlying Principle: The ability of a compound to inhibit the growth of pathogenic bacteria is a measure of its antimicrobial efficacy. Ciprofloxacin is a broad-spectrum antibiotic that inhibits bacterial DNA gyrase.[2]

Table 3: Comparative Framework for Antimicrobial Activity

FeatureThis compoundCiprofloxacin
Primary Mechanism of Action Hypothesized: Disruption of bacterial cell wall synthesis, protein synthesis, or DNA replication.Inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV, leading to inhibition of cell division.[2]
Target Bacterial Strains To be determined (e.g., E. coli, S. aureus)Broad-spectrum, including Escherichia coli and Staphylococcus aureus.
Performance Metric Minimum Inhibitory Concentration (MIC, µg/mL): To be determined experimentally.E. coli: ~0.013 µg/mL S. aureus: ~0.6 µg/mL[2]

Experimental Protocols for Benchmarking

The following protocols provide detailed, step-by-step methodologies for conducting a direct comparative evaluation of this compound.

Anticancer Activity: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human cancer cell lines (e.g., MCF-7 and HeLa) and compare it to doxorubicin.

Methodology:

  • Cell Culture: Culture MCF-7 and HeLa cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture Culture Cancer Cells (e.g., MCF-7, HeLa) seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells prepare_compounds Prepare Serial Dilutions of Compounds treat_cells Treat Cells and Incubate (48-72h) prepare_compounds->treat_cells add_mtt Add MTT Solution (4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan with DMSO add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data

MTT Assay Workflow for Cytotoxicity Assessment
Anti-inflammatory Activity: In Vitro COX Inhibition Assay

Objective: To determine the IC50 of this compound for COX-1 and COX-2 enzymes and compare its selectivity to celecoxib.

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and celecoxib in a suitable buffer (e.g., Tris-HCl).

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzymes with the inhibitor dilutions or vehicle control for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10 minutes) by adding a stopping solution (e.g., a strong acid).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 by plotting the percentage of inhibition against the log of the inhibitor concentration. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

COX_Inhibition_Workflow cluster_setup Setup cluster_reaction Reaction cluster_detection Detection & Analysis prepare_inhibitors Prepare Inhibitor Dilutions pre_incubate Pre-incubate Enzyme with Inhibitor prepare_inhibitors->pre_incubate prepare_enzymes Prepare COX-1/COX-2 Enzyme Solutions prepare_enzymes->pre_incubate add_substrate Add Arachidonic Acid to Initiate Reaction pre_incubate->add_substrate terminate Terminate Reaction add_substrate->terminate quantify_pge2 Quantify PGE2 (EIA Kit) terminate->quantify_pge2 calculate_inhibition Calculate % Inhibition quantify_pge2->calculate_inhibition determine_ic50 Determine IC50 and Selectivity Index calculate_inhibition->determine_ic50

COX Inhibition Assay Workflow
Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria and compare it to ciprofloxacin.

Methodology:

  • Bacterial Culture: Grow S. aureus and E. coli in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound and ciprofloxacin in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Interpretation: Compare the MIC values of this compound with those of ciprofloxacin.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prepare_cultures Grow Bacterial Cultures (E. coli, S. aureus) inoculate_plate Inoculate 96-well Plate with Bacteria prepare_cultures->inoculate_plate prepare_dilutions Prepare Serial Dilutions of Compounds prepare_dilutions->inoculate_plate incubate Incubate at 37°C (18-24h) inoculate_plate->incubate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic compare_results Compare MIC Values determine_mic->compare_results

Broth Microdilution Assay Workflow for MIC Determination

Conclusion and Future Directions

While the direct biological activity of this compound is yet to be extensively characterized, the established therapeutic potential of the isoxazole scaffold provides a strong impetus for its investigation. This guide offers a robust framework for the systematic evaluation of this compound against established drugs in the fields of oncology, inflammation, and infectious diseases. The provided protocols are designed to be self-validating and will generate the necessary quantitative data to rigorously benchmark the performance of this compound.

Future studies should focus on elucidating the precise mechanism of action of this compound in each of these therapeutic areas, followed by in vivo efficacy and safety studies to determine its potential as a novel therapeutic agent.

References

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262.
  • LeBel, M. (1988). Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. Antimicrobial Agents and Chemotherapy, 32(8), 1271-1276.
  • Thangavel, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566.
  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(5), 834-842.
  • Benyettou, F., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[13]-modified iron-oxide nanoparticles. Chemical Communications, 53(40), 5559-5562.

  • Celecoxib. (n.d.). In PubChem. Retrieved from [Link]

  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331-342.
  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 311-315.
  • Patel, R., & Patel, N. (2021). An Efficient Synthesis And Antibacterial Activity Of Some Novel Isoxazoles, Pyrimidinthiones And Pyrimidinones. Der Pharma Chemica, 13(1), 22-29.
  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmaceutical Research, 11(10), 1026-1046.
  • Doxorubicin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of 5-(2-Nitrophenyl)isoxazole. (n.d.). In PrepChem.com. Retrieved from [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (2012). Scholars Research Library, 4(2), 646-651.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Vashisht, H., et al. (2023). Antimicrobial activity of isoxazole derivatives: A brief overview. Journal of Applied Pharmaceutical Science, 13(10), 001-016.
  • Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. (2012). Journal of Drug Delivery and Therapeutics, 2(5), 104-107.
  • Synthesis and biological evaluation of some novel isoxazole derivatives. (2019).
  • Kumar, M., & Kumar, A. (2022). A brief review on isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-218.
  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review, 9(9), 321-331.
  • Al-Suhaimi, E. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Journal of Molecular Structure, 1276, 134771.
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023).
  • Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. (2012). Acta Poloniae Pharmaceutica, 69(4), 727-734.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-(4-Nitrophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Predictive Analysis

The hazard profile of 5-(4-nitrophenyl)isoxazole can be inferred from its constituent functional groups: the isoxazole ring and the nitrophenyl group. Isoxazole-containing compounds may exhibit varying degrees of toxicity, and the presence of the nitroaromatic group is a significant indicator of potential hazards. Nitrophenyl derivatives are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] For instance, the related compound 5-(4-nitrophenyl)-1,3-oxazole is classified as toxic if swallowed and causes serious eye irritation.[2] Therefore, it is imperative to treat this compound as a hazardous chemical.

Hazard ClassPredicted Hazard based on Structural AnalogsSource(s)
Acute Toxicity (Oral) Toxic if swallowed.[2]
Eye Irritation May cause serious eye irritation.[2][4]
Skin Irritation May cause skin irritation.[4]
Respiratory Irritation May cause respiratory irritation.[4]
Environmental Hazard Potentially harmful to aquatic life.[3]

This table is a predictive summary based on structurally similar compounds. Always handle with caution and appropriate personal protective equipment.

Core Directive: The Disposal Workflow

The disposal of this compound must adhere to a strict, multi-step process designed to minimize risk at every stage. This workflow is grounded in the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal Disposal Phase A Step 1: Hazard Assessment & PPE B Step 2: Waste Segregation A->B Identify Hazards C Step 3: Containerization B->C Isolate from Incompatibles D Step 4: Labeling C->D Properly Contain E Step 5: Temporary Storage D->E Clearly Identify Contents F Step 6: Arrange for Pickup E->F Store in Designated Area

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Nitrophenyl)isoxazole
Reactant of Route 2
5-(4-Nitrophenyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.